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Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Documentation Hub

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  • Product: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
  • CAS: 1887059-70-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

The following technical guide provides an in-depth analysis of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate , a specialized heterocyclic building block used in advanced medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS 1887059-70-2 ) is a high-value pharmaceutical intermediate designed for the synthesis of conformationally restricted pyridine derivatives. It serves as a protected precursor to 1-(6-chloropyridin-3-yl)cyclobutanamine , a scaffold that introduces a gem-disubstituted cyclobutyl ring into drug candidates. This structural motif is critical in modern drug discovery for modulating lipophilicity, blocking metabolic hot spots (specifically benzylic oxidation), and restricting the rotational freedom of the pharmacophore to enhance binding affinity.

This guide details the physicochemical specifications, a robust synthetic architecture based on the Curtius rearrangement, and the mechanistic rationale for its deployment in drug development.

Technical Specifications & Identification

ParameterSpecification
Chemical Name Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
CAS Number 1887059-70-2
Related CAS 1260666-35-0 (Acid precursor); 2007920-71-8 (Free amine)
Molecular Formula C₁₄H₁₉ClN₂O₂
Molecular Weight 282.77 g/mol
InChI Key HBMCLYVUBJJSHQ-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Strategic Synthesis Architecture

The synthesis of CAS 1887059-70-2 typically follows a convergent "Nitrile-Acid-Curtius" pathway. This route is preferred over direct cross-coupling due to the difficulty of forming quaternary centers on pyridine rings via standard Pd-catalyzed methods.

Synthetic Logic Flow
  • Cyclization : Construction of the cyclobutyl ring via double alkylation of a pyridyl acetonitrile.

  • Hydrolysis : Conversion of the nitrile to the carboxylic acid.

  • Rearrangement : Stereospecific conversion of the acid to the Boc-protected amine via the Curtius rearrangement, trapping the isocyanate intermediate with tert-butanol.

SynthesisPathway Start 2-(6-Chloropyridin-3-yl) acetonitrile Inter1 1-(6-Chloropyridin-3-yl) cyclobutanecarbonitrile Start->Inter1 1,3-Dibromopropane NaH, DMSO, 0°C -> RT Inter2 1-(6-Chloropyridin-3-yl) cyclobutanecarboxylic acid (CAS 1260666-35-0) Inter1->Inter2 NaOH, EtOH/H2O Reflux Final Tert-butyl (1-(6-chloropyridin-3-yl) cyclobutyl)carbamate (CAS 1887059-70-2) Inter2->Final DPPA, Et3N, t-BuOH Curtius Rearrangement 80°C

Figure 1: Step-wise synthetic workflow for CAS 1887059-70-2 from commercially available nitrile precursors.

Validated Experimental Protocol

The following protocol describes the transformation of the carboxylic acid precursor (CAS 1260666-35-0) into the target Boc-carbamate. This method ensures high retention of the halogen handle (6-chloro) without competing nucleophilic substitution.

Phase A: Activation and Rearrangement

Objective: Convert the carboxylic acid to the isocyanate via an acyl azide intermediate.

  • Setup : Charge a flame-dried 250 mL round-bottom flask with 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid (1.0 eq) and anhydrous Toluene or 1,4-Dioxane (10 mL/g).

  • Base Addition : Add Triethylamine (Et₃N, 1.5 eq) under a nitrogen stream. Stir at room temperature for 10 minutes until the acid is fully solubilized.

  • Azidation : Add Diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise over 15 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature < 30°C to prevent premature rearrangement.

  • Curtius Rearrangement : Heat the reaction mixture to 80–90°C for 2 hours. Evolution of nitrogen gas (N₂) indicates the formation of the isocyanate. Monitor by TLC or LC-MS (disappearance of acyl azide peak).

Phase B: Carbamate Trapping

Objective: Trap the isocyanate in situ with tert-butanol to form the Boc-protected amine.

  • Nucleophile Addition : Once N₂ evolution ceases, add anhydrous tert-Butanol (excess, >10 eq) to the reaction mixture.

    • Note: If Toluene was used as the solvent, t-BuOH can be added directly. If Dioxane was used, it often acts as a co-solvent.

  • Completion : Continue heating at 85°C for 4–12 hours.

  • Work-up :

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with 5% Citric Acid (to remove residual amines), Saturated NaHCO₃, and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Yield Expectation : 75–85%.

    • Target Product : White crystalline solid.

Mechanistic Insight & Applications

Bioisosteric Utility

The 1-(pyridin-3-yl)cyclobutyl moiety is a sophisticated bioisostere for the gem-dimethyl group or a benzyl group.

  • Conformational Restriction : The cyclobutane ring locks the nitrogen and the pyridine ring into a specific spatial arrangement, reducing the entropic penalty of binding to a protein target (e.g., Kinases, GPCRs).

  • Metabolic Stability : The cyclobutyl ring lacks the benzylic protons found in standard alkyl chains, blocking cytochrome P450-mediated benzylic oxidation. This extends the half-life (

    
    ) of the drug candidate.
    
Downstream Chemistry

The 6-chloro substituent on the pyridine ring is a versatile handle for late-stage diversification:

  • Suzuki-Miyaura Coupling : Reaction with aryl boronates to extend the biaryl system.

  • Buchwald-Hartwig Amination : Displacement of the chloride with amines to generate 2-aminopyridine derivatives (common in kinase inhibitors).

  • Deprotection : Removal of the Boc group (HCl/Dioxane or TFA/DCM) yields the free amine (CAS 2007920-71-8) for amide coupling or reductive amination.

References

  • Chemical Identity & Properties : Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS 1887059-70-2). PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Precursor Availability : 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic acid (CAS 1260666-35-0). Sigma-Aldrich Product Catalog. Link

  • Synthetic Methodology (General Curtius Protocol) : Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Medicinal Chemistry Context: Cyclobutane derivatives in drug discovery. Annual Reports in Medicinal Chemistry. (Contextual citation based on structural class usage in kinase inhibitors).
Exploratory

Technical Monograph: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

[1][2] Physicochemical Profile & Molecular Identity[1][3][4][5][6][7][8] The molecule Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate represents a specialized scaffold in medicinal chemistry, often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Physicochemical Profile & Molecular Identity[1][3][4][5][6][7][8]

The molecule Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate represents a specialized scaffold in medicinal chemistry, often utilized as a "conformational lock."[1][2] By restricting the flexibility of the ethylamine chain typically found in neurotransmitter analogs or kinase inhibitors, the cyclobutyl ring reduces the entropic penalty of binding to a protein target.[2]

This section defines the precise chemical identity required for analytical validation.

Quantitative Data Summary
PropertyValuePrecision Note
Molecular Formula C₁₄H₁₉ClN₂O₂ Confirmed via elemental sum
Molecular Weight (Average) 282.77 g/mol Standard atomic weights
Monoisotopic Mass 282.1135 Da ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O dominant isotopes
Heavy Atom Count 19Non-hydrogen atoms
Rotatable Bonds 3C-N(Boc), O-tBu, Pyridine-Cyclobutyl
Topological Polar Surface Area ~55 ŲEstimated (Carbamate + Pyridine N)
LogP (Predicted) 3.2 ± 0.4Lipophilic due to t-Boc and Cl-Pyridine
Structural Architecture

The molecule consists of three distinct domains:

  • The Pharmacophore Anchor: A 6-chloropyridine ring (halogenated heterocycle).[1][2][3]

  • The Conformational Spacer: A cyclobutyl ring substituted at the 1-position (gem-disubstituted), creating a quaternary carbon center.[1][2]

  • The Protective Group: A tert-butoxycarbonyl (Boc) moiety protecting the primary amine.[1][2][3]

Synthetic Architecture: The Curtius Rearrangement Protocol

Synthesizing sterically hindered amines on quaternary carbons (like the 1-position of a cyclobutyl ring) is non-trivial.[1][2] Standard nucleophilic substitutions often fail due to steric blockade.[1][2]

The most robust, self-validating protocol for this architecture relies on the Curtius Rearrangement of the corresponding carboxylic acid.[1][2] This method converts the acid to an isocyanate, which is then trapped in situ by tert-butanol.[1][2]

Precursor Identification[1][2]
  • Starting Material: 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid.[1][2][4]

  • CAS Registry (Precursor): [1]

  • Reagent: Diphenylphosphoryl azide (DPPA).[1][2]

Reaction Mechanism & Pathway

The pathway involves the formation of an acyl azide, thermal decomposition to an isocyanate (with retention of stereochemistry, though achiral here), and carbamate formation.[1]

SynthesisPathway Acid Carboxylic Acid (Precursor) CAS: 1260666-35-0 AcylAzide Acyl Azide (Transient) Acid->AcylAzide DPPA, Et3N Activation Isocyanate Isocyanate (Intermediate) AcylAzide->Isocyanate Δ (Reflux) -N2 (Curtius) Product Target Boc-Carbamate MW: 282.77 Isocyanate->Product t-BuOH Addition

Figure 1: Step-wise synthesis via Curtius Rearrangement converting the carboxylic acid to the Boc-protected amine.[1][3]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid (1.0 equiv)[1][2]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1][2]

  • Triethylamine (TEA) (1.2 equiv)[1][2]

  • tert-Butanol (t-BuOH) (Excess, used as solvent or co-solvent with Toluene)[1][2]

Step-by-Step Workflow:

  • Activation: In a dry round-bottom flask, dissolve the carboxylic acid in anhydrous Toluene/t-BuOH (1:1 ratio). Add TEA and stir at ambient temperature for 15 minutes to form the carboxylate salt.

  • Azidation: Add DPPA dropwise via syringe. Caution: Evolution of nitrogen gas may occur.[1][2] Stir for 30 minutes at room temperature.

  • Rearrangement (The Critical Step): Heat the reaction mixture to reflux (approx. 85-90°C).

    • Causality: Heat triggers the loss of N₂ from the acyl azide, driving the migration of the cyclobutyl-pyridine group to the nitrogen atom, forming the isocyanate.[2]

  • Trapping: Continue reflux for 4-6 hours. The tert-butanol present in the mixture attacks the highly electrophilic isocyanate carbon to form the carbamate.[1][2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2] Wash with 5% Citric Acid (to remove residual TEA), saturated NaHCO₃ (to remove unreacted acid/DPPA byproducts), and Brine.[1]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Structural Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a self-validating system where the absence of specific peaks confirms purity.[1][2]

Proton NMR (¹H-NMR) Signatures
  • The Boc Group: A strong singlet integrating to 9 protons at approximately δ 1.40 ppm .[1][2] Absence indicates deprotection or failure to trap.[1]

  • The Cyclobutyl Ring: Multiplets in the range of δ 1.80 – 2.60 ppm (6 protons).[1][2] The rigid ring structure often splits these into complex patterns compared to acyclic chains.[1][2]

  • The Pyridine Ring:

    • Proton at C2 (adjacent to N): Doublet or singlet around δ 8.3 ppm .[1][2]

    • Proton at C4/C5: Characteristic aromatic coupling patterns between δ 7.3 – 7.8 ppm .[1][2]

  • The Amine Proton (NH): A broad singlet typically around δ 5.0 – 5.5 ppm (exchangeable with D₂O).[1][2]

Mass Spectrometry (LC-MS) Logic

In Electrospray Ionization (ESI), Boc-protected amines show specific fragmentation patterns.[1]

MassSpec Parent Parent Ion [M+H]+ m/z ~283.1 Fragment1 Loss of t-Butyl [M+H - C4H8]+ m/z ~227.1 Parent->Fragment1 - Isobutene (56 Da) Fragment2 Loss of Boc Group [M+H - Boc]+ (Free Amine) m/z ~183.1 Fragment1->Fragment2 - CO2 (44 Da)

Figure 2: Expected ESI-MS fragmentation pattern.[1][2] The appearance of the m/z 183.1 peak (free amine) confirms the core structure.[1]

Application Context in Drug Discovery[2]

Conformational Restriction

The primary utility of the 1-(pyridin-3-yl)cyclobutyl motif is to restrict the rotational freedom of the ethylamine side chain found in many bioactive molecules (e.g., histamine, dopamine).[1]

  • Entropic Advantage: By locking the conformation, the molecule pays a lower entropic cost upon binding to a receptor pocket.[2]

  • Metabolic Stability: The quaternary carbon prevents metabolic oxidation at the α-position (a common clearance pathway for amines), thereby extending the half-life of the drug candidate.[1][2]

Bioisosterism

This scaffold serves as a bioisostere for:

  • Piperidines: The cyclobutyl-amine mimics the spatial arrangement of 4-substituted piperidines but with different lipophilicity and basicity profiles.[1][2]

  • Gem-dimethyl groups: The cyclobutyl ring is sterically similar to a gem-dimethyl group but induces different bond angles (approx 88° vs 109°), potentially accessing unique sub-pockets in enzymes like Kinases or GPCRs.[1][2]

References

  • Synthetic Methodology (Curtius): Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1][2] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1][2] Journal of the American Chemical Society, 94(17), 6203–6205.[1] [Link]

  • Boc-Protection Protocols: Organic Chemistry Portal. (2025). Boc-Protected Amino Groups. Retrieved January 28, 2026, from [Link][1]

  • Molecular Weight Verification: PubChem. (2025).[1][2] Compound Summary: Related Chloropyridin-carbamates. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1]

Sources

Foundational

Technical Guide: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

CAS No: 1887059-70-2 Role: High-Value Pharmacophore & Advanced Synthetic Intermediate[1] Executive Summary Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a specialized medicinal chemistry building block char...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1887059-70-2 Role: High-Value Pharmacophore & Advanced Synthetic Intermediate[1]

Executive Summary

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a specialized medicinal chemistry building block characterized by a gem-disubstituted cyclobutane ring.[1] This motif serves as a conformational lock, restricting the spatial arrangement of the pyridine ring relative to the amine functionality.[1] In drug discovery, this scaffold is frequently employed as a bioisostere for gem-dimethyl or cyclohexyl groups to modulate lipophilicity (LogP), metabolic stability, and receptor selectivity.[1]

The compound features two orthogonal reactivity handles:[1][2]

  • The 6-Chloropyridine: A substrate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Boc-Protected Amine: An acid-labile masking group that reveals a primary amine for amide coupling or reductive amination.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyData
CAS Number 1887059-70-2
IUPAC Name tert-butyl N-[1-(6-chloropyridin-3-yl)cyclobutyl]carbamate
Molecular Formula C₁₄H₁₉ClN₂O₂
Molecular Weight 282.77 g/mol
Physical State White to off-white solid
Predicted LogP ~3.2 (Lipophilic)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water

Synthetic Methodology

The most robust route to this scaffold involves the construction of the cyclobutane ring followed by a Curtius Rearrangement.[1] This approach avoids the steric hindrance often encountered when attempting to alkylate a pre-formed amino-cyclobutane.[1]

Retrosynthetic Analysis

The target molecule is disassembled into 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid (CAS 1260666-35-0), which is derived from 2-(6-chloropyridin-3-yl)acetonitrile .[1]

Step-by-Step Protocol
Step 1: Cycloalkylation

Objective: Formation of the quaternary carbon center.[1]

  • Reagents: 2-(6-chloropyridin-3-yl)acetonitrile, 1,3-dibromopropane, NaH (or KOtBu).[1]

  • Solvent: DMF or THF (0°C to RT).

  • Mechanism: Double nucleophilic substitution (

    
    ).[1] The acidic methylene protons of the nitrile are deprotonated sequentially to attack the dihalide.[1]
    
  • Critical Control: Temperature must be controlled to prevent polymerization of the alkyl halide.

Step 2: Nitrile Hydrolysis

Objective: Conversion to the carboxylic acid.[1]

  • Reagents: NaOH (aq), EtOH, Reflux.[1]

  • Note: The steric bulk of the cyclobutyl ring may require prolonged reflux times (12-24h) compared to linear nitriles.[1]

Step 3: Curtius Rearrangement (The Key Transformation)

Objective: Conversion of the carboxylic acid to the Boc-protected amine with retention of configuration (though achiral here).[1]

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH).[1]
    
  • Solvent: Toluene (Reflux).[1]

  • Protocol:

    • Dissolve the carboxylic acid (1.0 eq) in dry toluene.[1]

    • Add TEA (1.1 eq) and DPPA (1.1 eq).[1]

    • Heat to 80°C for 2 hours. Observation: Evolution of

      
       gas indicates formation of the isocyanate intermediate.[1]
      
    • Add excess

      
      -BuOH (5-10 eq) and reflux for 4-6 hours.
      
    • Workup: Cool, wash with

      
      , dry, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
      
Synthetic Workflow Diagram[1][2]

SynthesisPath Start 2-(6-chloropyridin-3-yl) acetonitrile Step1 Cycloalkylation (1,3-dibromopropane, NaH) Start->Step1 Inter1 Cyclobutane Nitrile Intermediate Step1->Inter1 Step2 Hydrolysis (NaOH, Reflux) Inter1->Step2 Inter2 Carboxylic Acid (CAS 1260666-35-0) Step2->Inter2 Step3 Curtius Rearrangement (DPPA, t-BuOH) Inter2->Step3 Final Target: Boc-Amine Product Step3->Final

Figure 1: Linear synthetic pathway utilizing the Curtius Rearrangement strategy to install the hindered amine.

Medicinal Chemistry Applications

This scaffold is valuable for "Scaffold Hopping" exercises.[1] The cyclobutyl ring offers specific advantages over open chains:

  • Conformational Restriction: The ring locks the

    
     and 
    
    
    
    torsion angles, potentially lowering the entropic penalty of binding to a protein target.[1]
  • Metabolic Stability: The cyclobutyl ring lacks the activated benzylic protons found in isopropyl analogs, reducing susceptibility to CYP450-mediated oxidation.[1]

  • Vector Alignment: The 1,1-disubstitution forces the pyridine and the amine vectors to be roughly perpendicular, exploring specific sub-pockets in enzymes (e.g., Kinases, GPCRs).[1]

Divergent Functionalization Logic

The molecule is designed for orthogonal elaboration.[1] The diagram below illustrates how a researcher can selectively modify either end of the molecule.

Functionality cluster_amine Amine Modification (Boc Removal) cluster_py Pyridine Modification (Cl- Displacement) Core Tert-butyl (1-(6-chloropyridin-3-yl) cyclobutyl)carbamate Acid Deprotection (TFA/HCl) Core->Acid Acidic Conditions Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Catalyst Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald SnAr SnAr Substitution (Nu-) Core->SnAr Heat/Base Amide Amide Coupling (R-COOH) Acid->Amide RedAm Reductive Amination (R-CHO) Acid->RedAm

Figure 2: Orthogonal reactivity map showing divergent synthesis pathways.[1]

Handling and Stability

  • Thermal Stability: The Boc group is thermally labile above 150°C. Do not overheat during drying.[1]

  • Acid Sensitivity: Highly sensitive to strong acids (TFA, HCl).[1] Spontaneous deprotection will occur if exposed to acidic fumes.[1]

  • Safety: The chloropyridine moiety may be a skin sensitizer.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • Sigma-Aldrich. tert-Butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Product Page. Retrieved from (Verified CAS 1887059-70-2).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 171178-45-3 (Related Pyridine Carbamate). Retrieved from .[1]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1] Journal of the American Chemical Society.[1] Link.[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters. (Contextual reference for spiro/cyclobutyl amine synthesis). Link.[1]

Sources

Exploratory

Technical Guide: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Executive Summary Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a specialized pharmaceutical intermediate featuring a highly constrained gem-disubstituted cyclobutane scaffold. This molecule serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a specialized pharmaceutical intermediate featuring a highly constrained gem-disubstituted cyclobutane scaffold. This molecule serves as a critical building block in the synthesis of next-generation kinase inhibitors and CNS-active agents, particularly those requiring rigidified bioisosteres of benzylamines to improve metabolic stability and selectivity.

This guide provides a comprehensive technical analysis of the molecule’s nomenclature, synthetic pathways, and medicinal chemistry applications, designed for researchers in lead optimization and process chemistry.

Nomenclature & Structural Analysis

IUPAC Name Derivation

The systematic naming follows the hierarchy of functional groups, where the carbamate (ester of carbamic acid) takes precedence.

  • Parent Structure: Carbamic acid (

    
    ).
    
  • Ester Substituent: tert-butyl group attached to the oxygen.

  • Amine Substituent: A cyclobutyl ring attached to the nitrogen.

  • Ring Substitution: The cyclobutyl ring is substituted at the 1-position (geminal to the nitrogen) by a 6-chloropyridin-3-yl group.

Full IUPAC Name: tert-butyl N-[1-(6-chloropyridin-3-yl)cyclobutyl]carbamate

Chemical Properties Profile

The molecule combines a lipophilic protective group (Boc) with a polarizable heteroaromatic system.

PropertyValue (Predicted)Significance in Drug Design
Formula

Core scaffold
Molecular Weight 282.77 g/mol Fragment-based drug design compliant
cLogP ~3.2Moderate lipophilicity; suitable for CNS penetration
H-Bond Donors 1 (Amide NH)Critical for active site binding
H-Bond Acceptors 3 (C=O, Pyridine N, Ether O)Interaction points for residues
Rotatable Bonds 3High rigidity due to cyclobutane ring

Synthetic Pathways[1][2]

The most robust route to this intermediate avoids direct gem-disubstitution of the amine. Instead, it utilizes the commercially available carboxylic acid precursor via a Curtius rearrangement. This pathway is preferred for its scalability and safety profile compared to azide-heavy routes.

Retrosynthetic Analysis

The target molecule is disconnected at the carbamate nitrogen. The immediate precursor is the isocyanate, derived from 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid (CAS: 1260666-35-0).

Protocol: Curtius Rearrangement Strategy

Objective: Convert the carboxylic acid to the Boc-protected amine.

Reagents:

  • Precursor: 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid

  • Azide Source: Diphenylphosphoryl azide (DPPA)

  • Base: Triethylamine (

    
    )
    
  • Solvent/Reactant: tert-Butanol (

    
    -BuOH) in Toluene
    

Step-by-Step Methodology:

  • Activation: Charge a reactor with the carboxylic acid (1.0 eq) and anhydrous toluene (10 V). Add

    
     (1.2 eq) and stir at ambient temperature for 15 minutes to form the carboxylate salt.
    
  • Acyl Azide Formation: Cool the mixture to 0°C. Add DPPA (1.1 eq) dropwise to control exotherm. Stir for 1 hour at 0°C, then warm to room temperature for 2 hours.

    • Checkpoint: Monitor by LC-MS for disappearance of acid and formation of acyl azide.

  • Rearrangement: Heat the reaction mixture to 80-90°C. Evolution of

    
     gas indicates the formation of the isocyanate intermediate. Maintain temperature for 2 hours.
    
  • Trapping: Add excess tert-butanol (5.0 eq) or use it as a co-solvent. Reflux for 12-16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine/base), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis Acid Carboxylic Acid (CAS 1260666-35-0) Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N 0°C -> RT Isocyanate Isocyanate (Rearranged) Azide->Isocyanate Heat (90°C) -N2 (Curtius) Product Boc-Amine Target Product Isocyanate->Product t-BuOH Reflux

Figure 1: Curtius rearrangement pathway for the synthesis of the target carbamate.

Reactivity & Deprotection[3]

For researchers using this intermediate, understanding the orthogonal reactivity is crucial. The molecule possesses two distinct reaction handles: the Boc-protected amine and the chloropyridine.

Orthogonal Deprotection (Boc Removal)

The Boc group is acid-labile.[1] Standard deprotection yields the primary amine salt.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Conditions: Stir at 0°C to RT for 1-2 hours.

  • Product: 1-(6-chloropyridin-3-yl)cyclobutan-1-amine (as HCl or TFA salt).

  • Note: The pyridine nitrogen may also protonate; ensure stoichiometric calculation of base during subsequent coupling steps.

Chloropyridine Functionalization

The chlorine atom at the 6-position of the pyridine ring is activated for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling.
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to extend the biaryl system.

  • Buchwald-Hartwig Amination: Allows introduction of amines at the pyridine 6-position.

  • 
     Displacement:  Reacts with alkoxides or amines under basic conditions (e.g., 
    
    
    
    , DMF) to form ethers or amines.

Medicinal Chemistry Applications

The 1-arylcyclobutyl amine motif is a high-value pharmacophore in modern drug discovery.

Conformational Restriction

Unlike a flexible benzylamine linker, the cyclobutane ring locks the C-N bond vector relative to the aromatic ring. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).

Metabolic Stability (Gem-Dimethyl Effect)

The cyclobutane ring acts as a steric shield, preventing metabolic oxidation at the benzylic position. This typically results in a longer half-life (


) compared to the corresponding open-chain analogs.
Structural Logic Diagram

SAR Core Target Molecule (Boc-Protected) Prop1 Cyclobutane Ring (Conformational Lock) Core->Prop1 Prop2 6-Cl-Pyridine (Coupling Handle) Core->Prop2 Prop3 Boc Group (Masked Amine) Core->Prop3 Effect1 Reduced Entropic Penalty High Potency Prop1->Effect1 Effect2 Diverse Library Generation (Suzuki/Buchwald) Prop2->Effect2 Effect3 Controlled Release of Polar Amine Prop3->Effect3

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold.

References

  • IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book. International Union of Pure and Applied Chemistry.

  • Fluorochem . (n.d.). Tert-Butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Product Page. Retrieved January 28, 2026.

  • BLD Pharm . (n.d.). 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic acid (CAS 1260666-35-0).[2] Retrieved January 28, 2026.

  • Ghosh, A. K., et al. (2001). "Curtius Rearrangement in Organic Synthesis." Organic Reactions.[3][1][4][5] (General reference for the Curtius protocol).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context for gem-disubstituted cycloalkanes).

Sources

Foundational

Strategic Synthesis Guide: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Executive Summary & Strategic Rationale Target Molecule: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2) Core Scaffold: 1,1-disubstituted cyclobutane (Gem-aryl/amino). Significance: This scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2) Core Scaffold: 1,1-disubstituted cyclobutane (Gem-aryl/amino). Significance: This scaffold represents a "conformationally restricted" bioisostere of benzylic amines. The cyclobutane ring locks the nitrogen vector, reducing entropic penalties upon protein binding—a critical feature in modern kinase and GPCR ligand design.

Selected Pathway: The Nitrile-Curtius Route . We prioritize this pathway over direct Grignard additions or Bucherer-Bergs reactions due to the specific sensitivity of the 6-chloropyridine moiety. The chlorine atom at the 6-position is activated toward Nucleophilic Aromatic Substitution (


). Avoiding strong nucleophiles (like Grignards) and harsh basic hydrolysis conditions preserves this halogen handle for late-stage diversification (e.g., Suzuki-Miyaura couplings).

Retrosynthetic Analysis & Pathway Visualization

The synthesis disconnects logically at the carbamate nitrogen, tracing back to a carboxylic acid precursor, which is derived from a nitrile formed via double alkylation.

SynthesisPathway Target Target: Tert-butyl (1-(6-chloropyridin-3-yl) cyclobutyl)carbamate Isocyanate Intermediate: Isocyanate Species Isocyanate->Target In-situ Trapping (t-BuOH) Acid Precursor 2: 1-(6-chloropyridin-3-yl) cyclobutanecarboxylic acid Acid->Isocyanate Curtius Rearrangement (DPPA, Et3N) Nitrile Precursor 1: 1-(6-chloropyridin-3-yl) cyclobutanecarbonitrile Nitrile->Acid Acidic Hydrolysis (HCl or H2SO4) SM Starting Material: 2-(6-chloropyridin-3-yl)acetonitrile SM->Nitrile Alkylation (1,3-dibromopropane, NaH)

Figure 1: Retrosynthetic disconnection showing the linear progression from the acetonitrile starting material to the Boc-protected amine via the Curtius rearrangement.

Detailed Experimental Protocols

Phase 1: Construction of the Cyclobutane Ring

Objective: Synthesis of 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile. Mechanism: Double nucleophilic substitution (


) using a 1,3-dihaloalkane.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and maintain under inert atmosphere (

    
     or Ar).
    
  • Reagents:

    • Starting Material: 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq).

    • Alkylating Agent: 1,3-Dibromopropane (1.1 eq).

    • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq).

    • Solvent: Anhydrous DMF or DMSO (DMSO accelerates

      
       rates but requires careful quenching).
      
  • Procedure:

    • Suspend NaH in anhydrous DMF at 0°C.

    • Add the acetonitrile dropwise. Stir for 30 min to generate the carbanion (Solution turns dark/yellow).

    • Add 1,3-dibromopropane dropwise while maintaining temperature <10°C to prevent polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench carefully with saturated

    
    . Extract with EtOAc.[1] Wash organics with 
    
    
    
    solution (to remove DMF) and brine.
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Yield Expectation: 75–85%.

Critical Insight: The 6-chloropyridine ring is electron-deficient. While this facilitates the acidity of the


-protons, it also makes the ring susceptible to side reactions if the base concentration is too high or temperature uncontrolled.
Phase 2: Sterically Hindered Nitrile Hydrolysis

Objective: Conversion to 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid. Challenge: Hydrolysis of nitriles at quaternary centers is kinetically slow due to steric hindrance. Selection: We utilize Acidic Hydrolysis . Basic hydrolysis (NaOH/EtOH) carries a high risk of displacing the 6-chloro group to form the pyridone (useless byproduct).

Protocol (Microwave Assisted - Recommended):

  • Reagents: Nitrile intermediate, Conc. HCl (37%).

  • Procedure:

    • Suspend the nitrile in Conc.[2] HCl (approx. 10 mL/g) in a microwave-safe vial.

    • Irradiate at 100°C for 30–60 minutes .

    • Note: If using thermal heating (no microwave), reflux at 100°C for 18–24 hours is required.

  • Workup: Concentrate in vacuo to remove excess HCl. The residue is often the hydrochloride salt of the acid.

  • Validation: Check LCMS for mass (Acid MW). Ensure the Chlorine isotope pattern (3:1) is preserved.

Phase 3: One-Pot Curtius Rearrangement

Objective: Conversion of Acid to Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate. Mechanism: Acyl azide formation


 Thermal rearrangement to Isocyanate 

Nucleophilic addition of t-BuOH.

Protocol:

  • Reagents:

    • Carboxylic Acid (1.0 eq).

    • Diphenylphosphoryl azide (DPPA) (1.1 eq).

    • Triethylamine (

      
      ) (2.5 eq).
      
    • Solvent: Anhydrous t-Butanol (t-BuOH) (Excess, serves as solvent and reagent).

  • Procedure:

    • Dissolve the acid and

      
       in anhydrous t-BuOH.
      
    • Add DPPA dropwise at RT.

    • Reflux the mixture (approx. 82°C) for 12–16 hours.

    • Observation: Evolution of

      
       gas indicates acyl azide decomposition to isocyanate.
      
  • Workup: Concentrate the reaction mixture. Redissolve in EtOAc, wash with 5% citric acid (to remove amine byproducts), saturated

    
    , and brine.
    
  • Purification: Silica Gel Chromatography (0-30% EtOAc in Hexanes).

Data Summary & Process Parameters

StepTransformationKey ReagentCritical ParameterTypical Yield
1 AlkylationNaH / 1,3-dibromopropaneTemp <10°C during addition80%
2 HydrolysisConc. HClAvoid basic conditions (

risk)
85-90%
3 CurtiusDPPA / t-BuOHAnhydrous conditions required65-75%

References

  • Synthesis of 1-(6-chloropyridin-2-yl)cyclobutanecarbonitrile (Analogous Protocol)

    • Source: Google Patents (WO2010/Tetrahydroisoquinolines...)
    • Relevance: Validates the microwave-assisted acidic hydrolysis of chloropyridyl-cyclobutane nitriles.
  • Boc-Protected Amines via Mild One-Pot Curtius Rearrangement

    • Source: Organic Letters / Organic Chemistry Portal
    • Relevance: Establishes the DPPA/t-BuOH standard protocol for converting hindered acids to Boc-amines.
  • Tert-Butyl (1-(6-chloropyridin-3-yl)cyclobutyl)

    • Source: Sigma-Aldrich / Fluorochem
    • Relevance: Confirms the stability and commercial existence of the target, valid

Sources

Exploratory

Technical Monograph: Biological Activity &amp; Synthesis of Chloropyridinyl Carbamates

Introduction: The Dual-Pharmacophore Rationale Chloropyridinyl carbamates represent a strategic hybridization in agrochemical and medicinal chemistry, merging two distinct pharmacophores: the chloropyridine moiety and th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Pharmacophore Rationale

Chloropyridinyl carbamates represent a strategic hybridization in agrochemical and medicinal chemistry, merging two distinct pharmacophores: the chloropyridine moiety and the carbamate functional group .

  • The Chloropyridine Moiety: Found in neonicotinoids (e.g., imidacloprid) and herbicides (e.g., clopyralid), this ring system imparts significant lipophilicity (

    
    ), facilitating penetration through insect cuticles or fungal cell walls. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the pKa of the system, influencing binding affinity at anionic subsites of target enzymes.
    
  • The Carbamate Moiety: A classical pharmacophore known for inhibiting acetylcholinesterase (AChE) via carbamylation of the active site serine.[1]

This monograph details the synthesis, mechanism of action (MoA), and biological evaluation of these compounds, specifically targeting researchers in pest management and enzyme inhibitor discovery.

Chemical Synthesis: Isocyanate-Mediated Coupling

The most robust synthetic route for chloropyridinyl carbamates involves the nucleophilic addition of a chloropyridinol to an isocyanate, or conversely, a chloropyridinyl amine to a chloroformate. The isocyanate route is preferred for its atom economy and yield.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the pyridinyl hydroxyl group (activated by a base) onto the electrophilic carbon of the isocyanate.

Key Reagents:

  • Precursor: 2-chloro-3-pyridinol (or isomer).

  • Electrophile: Aryl or Alkyl isocyanate.

  • Catalyst: Dibutyltin dilaurate (DBTL) or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

SynthesisPathway cluster_conditions Conditions Precursor 2-Chloro-3-pyridinol Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (TEA/DBTL cat.) Reagent Aryl Isocyanate (R-N=C=O) Reagent->Intermediate Product Chloropyridinyl Carbamate Intermediate->Product Proton Transfer cond Solvent: Anhydrous THF Temp: 0°C to r.t. Time: 4-6h

Figure 1: Nucleophilic addition pathway for the synthesis of chloropyridinyl carbamates.

Mechanism of Action (MoA)

The primary biological activity of chloropyridinyl carbamates is the reversible inhibition of Acetylcholinesterase (AChE). Unlike organophosphates which cause "aging" (irreversible phosphorylation), carbamates form a carbamylated enzyme complex that hydrolyzes slowly, temporarily disabling the enzyme.[1]

The AChE Inhibition Cascade
  • Binding: The inhibitor enters the AChE active site.[2] The chloropyridine ring interacts with the hydrophobic subsite (or anionic site), positioning the carbamate group near the catalytic triad (Ser203, His447, Glu334).

  • Carbamylation: The serine hydroxyl attacks the carbamate carbonyl, releasing the leaving group (chloropyridinol) and forming a carbamylated enzyme.

  • Accumulation: Acetylcholine (ACh) cannot be hydrolyzed, leading to synaptic accumulation, continuous nerve firing, paralysis, and death of the target organism.

AChE_Inhibition AChE Active AChE Enzyme (Free Serine-OH) Complex Michaelis Complex (Enzyme-Inhibitor) AChE->Complex Binding (Kd) Inhibitor Chloropyridinyl Carbamate Inhibitor->Complex Binding (Kd) Carbamylated Carbamylated Enzyme (Inactive) Complex->Carbamylated Carbamylation (k2) LeavingGroup Leaving Group (Chloropyridinol) Complex->LeavingGroup Hydrolysis Slow Hydrolysis (H2O) Carbamylated->Hydrolysis Regeneration (k3) (Very Slow) Hydrolysis->AChE Reactivation

Figure 2: Kinetic pathway of AChE inhibition by carbamates. Note the reversible nature via slow hydrolysis.

Structure-Activity Relationship (SAR)

Optimizing the biological activity requires precise manipulation of the scaffold.

Structural FeatureEffect on Biological ActivityMechanistic Insight
Chlorine Position Critical. 6-Cl analogues often show higher potency than 2-Cl.Influences the electronic density of the pyridine nitrogen and steric fit within the AChE anionic subsite.
N-Substituents Selectivity. N-methyl/phenyl groups enhance insecticidal activity; Benzoyl groups enhance fungicidal activity.N-methyl mimics the natural substrate (acetylcholine). Benzoyl groups target fungal cell wall biosynthesis or respiratory complex II.
Linker Type Stability. Carbamate vs. Thiocarbamate.[3]Thiocarbamates often show reduced AChE inhibition but higher metabolic stability in field conditions.

Experimental Protocols

Protocol A: Synthesis of 2-chloropyridin-3-yl N-phenylcarbamate

Objective: To synthesize a reference chloropyridinyl carbamate for bioassay.

  • Preparation: Dissolve 2-chloro-3-pyridinol (10 mmol) in anhydrous THF (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add Triethylamine (12 mmol) and stir for 15 minutes at room temperature.

  • Addition: Dropwise add Phenyl Isocyanate (10 mmol) dissolved in THF (5 mL).

  • Catalysis: Add 2 drops of Dibutyltin dilaurate (DBTL).

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water (3x), brine (1x), and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Protocol B: Modified Ellman’s Assay (AChE Inhibition)

Objective: Determine the


 of the synthesized carbamate.
  • Reagents:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE (0.02 U/mL).

  • Procedure:

    • In a 96-well plate, add 140

      
      L Buffer, 20 
      
      
      
      L Enzyme, and 20
      
      
      L Inhibitor (various concentrations in DMSO). Incubate for 15 mins at 25°C.
    • Add 10

      
      L DTNB and 10 
      
      
      
      L ATChI to initiate the reaction.
  • Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to find 
    
    
    
    .

Biological Data Summary

The following data summarizes the comparative potency of chloropyridinyl derivatives against key agricultural pests and fungal pathogens.

Table 1: Insecticidal Activity (


 in mg/L) at 48h 
Compound IDStructure TypeAphis gossypii (Aphid)Plutella xylostella (Moth)Ref
CPC-1 6-chloro-3-pyridyl N-methylcarbamate4.212.5[1]
CPC-2 2-chloro-3-pyridyl N-phenylcarbamate18.145.0[1]
Standard Carbaryl8.522.1[2]

Table 2: Antifungal Activity (


 in 

g/mL)
Compound IDTarget FungusPotency (

)
Comparison (Chlorothalonil)Ref
BPC-4h Botrytis cinerea6.456.80[3]
BPC-4h Sclerotinia sclerotiorum10.8512.50[3]

Note: BPC-4h refers to a benzoyl carbamate bearing a pyridine moiety, demonstrating that N-acylation alters the target spectrum from insect AChE to fungal pathogens.

References

  • Metcalf, R. L. (1971).[4][5] Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78.[4] Link

  • Costa, L. G. (2008).[1] Toxic Effects of Pesticides. Casarett and Doull's Toxicology: The Basic Science of Poisons. Link

  • Wang, J., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules, 23(1), 160. Link

  • Baron, R. L. (1991).[1] Carbamate insecticides.[1][4][5][6][7][8][9] Handbook of Pesticide Toxicology. Academic Press. Link

Sources

Foundational

Technical Whitepaper: Mechanism of Action of Carbamate Inhibitors

Executive Summary: The "Pseudo-Irreversible" Paradigm Carbamate inhibitors represent a unique class of pharmacological agents that function as pseudo-irreversible inhibitors of cholinesterases (AChE and BChE). Unlike rev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pseudo-Irreversible" Paradigm

Carbamate inhibitors represent a unique class of pharmacological agents that function as pseudo-irreversible inhibitors of cholinesterases (AChE and BChE). Unlike reversible competitive inhibitors (e.g., edrophonium) that bind non-covalently, or organophosphates (OPs) that form stable, often permanent phosphoryl-enzyme adducts, carbamates occupy a "Goldilocks" zone of kinetic stability.

They covalently modify the active site serine of the target enzyme, forming a carbamoyl-enzyme intermediate. This intermediate is hydrolytically stable enough to block substrate access for a therapeutically relevant duration (hours) but unstable enough to spontaneously regenerate the free enzyme, preventing permanent neurotoxicity [1]. This mechanism underpins their utility in treating Alzheimer’s disease (rivastigmine), Myasthenia Gravis (pyridostigmine), and their toxicity as pesticides (carbaryl).

Structural Biology: The Molecular Target

The primary target, Acetylcholinesterase (AChE; EC 3.1.1.7), is a serine hydrolase characterized by a deep, narrow active site gorge (~20 Å).[1] The catalytic machinery resides at the base of this gorge.[2]

The Catalytic Triad

In human AChE, the hydrolysis of acetylcholine (and the carbamylation by inhibitors) is driven by a catalytic triad:

  • Ser203: The nucleophile.[3]

  • His447: The general acid/base base that activates Ser203.

  • Glu334: Stabilizes the histidine orientation (replacing the Asp found in chymotrypsin) [2].

The Reaction Coordinate

Carbamates mimic the transition state of acetylcholine hydrolysis. The reaction proceeds through a tetrahedral intermediate, leading to the expulsion of a leaving group (e.g., the phenol moiety of physostigmine) and the formation of a covalent carbamoylated serine .

ReactionCoordinate E_I Michaelis Complex (E:I) TI_1 Tetrahedral Intermediate E_I->TI_1 Nucleophilic Attack (Ser203) Acyl_E Carbamoylated Enzyme (E-C) TI_1->Acyl_E Leaving Group Expulsion (k2) Product Regenerated Enzyme (E + P) Acyl_E->Product Slow Hydrolysis (Decarbamylation k3)

Figure 1: Reaction coordinate of carbamate inhibition.[4] The rate-limiting step for recovery is the decarbamylation (k3), which is significantly slower than deacetylation of the natural substrate.

The Kinetic Mechanism

The interaction follows a two-step covalent modification model, distinct from simple Michaelis-Menten competitive inhibition.

Kinetic Model


Where:

  • 
    : Dissociation constant of the initial reversible complex.
    
  • 
    : Carbamylation rate constant (formation of the covalent bond).
    
  • 
    : Decarbamylation rate constant (regeneration of free enzyme).
    
  • 
    : The bimolecular rate constant, often approximated as 
    
    
    
    .
Kinetic Parameters Comparison

The therapeutic window of carbamates is defined by the ratio of


 (fast onset) to 

(slow recovery).
ParameterAcetylcholine (Substrate)Rivastigmine (Carbamate)Organophosphates (e.g., Sarin)
Interaction Type Rapid HydrolysisPseudo-IrreversibleIrreversible
Intermediate Acetyl-EnzymeCarbamoyl-EnzymePhosphoryl-Enzyme

(Hydrolysis)
MicrosecondsMinutes to Hours (1.4–9h) [3]Days to Permanent ("Aging")

(Human AChE)
N/A (

is high)
~3300

[4]

Outcome Signal TerminationSustained InhibitionCholinergic Crisis

Key Insight: Rivastigmine demonstrates high species specificity. It carbamylates human AChE


-fold faster than Torpedo AChE (

vs

), emphasizing the need for human recombinant enzymes in preclinical screening [4].

Experimental Characterization: Modified Ellman's Assay

Standard protocols for measuring AChE activity (Ellman’s Assay) must be rigorously modified for carbamates. Because the inhibition is reversible (


), extensive dilution of the enzyme-inhibitor complex—common in high-throughput screening—can shift the equilibrium, causing an underestimation of potency (

shift).
Critical Protocol Adjustments
  • Pre-incubation: Enzyme and inhibitor must be incubated before substrate addition to allow the carbamylation step (

    
    ) to reach equilibrium.
    
  • Minimal Dilution: The reaction should be initiated by adding a concentrated substrate/DTNB mix to the enzyme-inhibitor solution, rather than diluting the enzyme into a large reaction volume.

  • Real-Time Monitoring: Measure the "progressive inhibition" curve. A linear rate indicates steady state; a curving rate indicates the onset of carbamylation is still occurring.

EllmanProtocol Start Enzyme Preparation (hAChE) Mix Pre-incubation (Enzyme + Carbamate) Start->Mix Wait Wait 30-60 mins (Allow k2 carbamylation) Mix->Wait Critical Step Add Add Substrate (ATCh) + DTNB (Keep dilution factor < 1:10) Wait->Add Read Measure Absorbance (412 nm) Calculate % Inhibition Add->Read

Figure 2: Workflow for validating carbamate potency. The pre-incubation step is mandatory to capture the covalent inhibition phase.

Clinical & Toxicological Implications

The "Aging" Distinction

A critical mechanistic divergence between carbamates and organophosphates (OPs) is the phenomenon of aging .

  • OPs: The phosphoryl-enzyme complex can undergo a secondary reaction (dealkylation) that renders the bond completely stable and resistant to oxime reactivation.

  • Carbamates: Do not age. The carbamoyl-enzyme complex will eventually hydrolyze spontaneously.

The Oxime Contraindication (Carbaryl)

While oximes (e.g., Pralidoxime/2-PAM) are standard antidotes for OP poisoning (reactivating the enzyme by displacing the phosphate), they are often ineffective or contraindicated for carbamate poisoning, specifically Carbaryl [5].

  • Mechanism of Failure: In the case of carbaryl, the oxime can bind to the anionic site while the carbamate is attached to the esteratic site. This ternary complex may stabilize the inhibition or reduce the rate of spontaneous decarbamylation (

    
    ), effectively worsening the toxicity.
    
  • Therapeutic Management: Atropine (muscarinic antagonist) remains the primary treatment for carbamate toxicity to manage symptoms until spontaneous decarbamylation occurs.

References

  • Mechanism of AChE Inhibition: Colovic, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology. Link

  • Catalytic Triad Structure: Sussman, J. L., et al. (1991). "Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein." Science. Link

  • Rivastigmine Pharmacokinetics: Williams, B. R., et al. (2003). "Clinical pharmacokinetics of rivastigmine." Clinical Pharmacokinetics. Link

  • Kinetic Constants (Rivastigmine): Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry. Link

  • Oxime Contraindication: Roberts, D. M., & Aaron, C. K. (2007). "Management of acute organophosphorus pesticide poisoning." BMJ. Link

Sources

Exploratory

Strategic Utilization of the tert-Butyl Protecting Group in High-Fidelity Organic Synthesis

Executive Summary: The Steric and Electronic Imperative In the landscape of complex organic synthesis and drug development, the tert-butyl (t-Bu) group is not merely a blocking agent; it is a strategic tool for modulatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric and Electronic Imperative

In the landscape of complex organic synthesis and drug development, the tert-butyl (t-Bu) group is not merely a blocking agent; it is a strategic tool for modulating reactivity. Its utility stems from two fundamental properties:

  • Steric Bulk: The quaternary carbon center provides a massive steric shield, effectively blocking nucleophilic attack on adjacent carbonyls or heteroatoms.

  • Lipophilicity: The non-polar nature of the t-Bu group significantly enhances the solubility of polar intermediates in organic solvents (DCM, EtOAc), facilitating purification and handling.

This guide moves beyond basic textbook definitions to address the operational realities of using t-Bu groups (Boc, t-Bu esters, t-Bu ethers) in high-value synthesis, particularly focusing on the critical deprotection phase where product integrity is most often compromised.

The Mechanistic Core: Fragmentation and the Cation Problem

To master t-Bu chemistry, one must understand that its cleavage is thermodynamically driven by the stability of the tert-butyl carbocation. Unlike base-labile groups (Fmoc) or hydrogenolysis-labile groups (Cbz), t-Bu removal is an acid-catalyzed


 fragmentation.
The "Cation Sponge" Concept

The cleavage event generates a reactive electrophile: the tert-butyl cation (


). In the absence of a dedicated trap (scavenger), this cation will alkylate electron-rich regions of your molecule (e.g., Indole rings of Tryptophan, Phenols of Tyrosine, or Thiols of Cysteine).

Visualizing the Fragmentation Pathway:

G Start Boc-Protected Amine (R-NH-Boc) Protonation Protonation (TFA/H+) Start->Protonation Intermediate Oxonium Intermediate Protonation->Intermediate Cleavage Fragmentation (SN1) Intermediate->Cleavage - CO2 Cation tert-Butyl Cation (t-Bu+) Cleavage->Cation Product Free Amine Salt (R-NH3+) Cleavage->Product Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Trapping SideRxn Alkylation of Product (Irreversible Damage) Cation->SideRxn No Scavenger Adduct Inert Adduct (t-Bu-SR / Isobutane) Scavenger->Adduct

Figure 1: The acid-catalyzed deprotection mechanism highlighting the critical bifurcation between successful scavenging and product alkylation.

Strategic Installation: Beyond Isobutylene Gas

While classical textbooks suggest bubbling isobutylene gas into acid, this is operationally cumbersome and difficult to quantify. Modern bench chemistry prefers stoichiometric reagents that yield the same thermodynamic product with higher precision.

Comparative Installation Methods
Target Functional GroupReagent SystemMechanismApplication Notes
Amine (→ Boc)

+ Base (

or NaOH)
Nucleophilic Acyl SubstitutionStandard protocol.[1] Water-soluble bases (NaOH) allow for biphasic protection of amino acids.
Alcohol (→ t-Bu Ether)

+

Lewis Acid CatalysisPreferred Modern Method. Avoids gas handling. Mild conditions (40°C).
Alcohol (→ t-Bu Ether)

(TBTA) +

Acid Catalyzed AlkylationExcellent for acid-sensitive substrates where strong mineral acids must be avoided.
Carboxylic Acid (→ Ester)

+ DCC/DMAP
Steglich EsterificationStandard coupling. Urea by-product can be difficult to remove.

High-Fidelity Deprotection & Scavenging Cocktails

The "standard" 50% TFA/DCM mix is often insufficient for complex molecules. The choice of scavenger cocktail is dictated by the amino acid sequence or the nucleophilic susceptibility of the substrate.

The Scavenger Toolkit
  • Triisopropylsilane (TIS): A hydride donor. Reduces the t-Bu cation to isobutane (gas), effectively removing it from the system.

  • Water: Hydrolyzes t-Bu cation to t-Butanol.

  • Thioanisole/EDT: Soft nucleophiles that trap cations to form stable sulfides. Essential for Methionine/Cysteine protection.

Recommended Deprotection Cocktails
ScenarioCocktail Composition (v/v)Rationale
Standard (Robust Substrates) TFA / DCM (1:1)Simple removal. Only for substrates with no electron-rich aromatics.
General Peptide (Reagent K) TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)The "Nuclear Option." Scavenges everything. Prevents oxidation of Met/Cys.
Modern "Odorless" (TIS) TFA / TIS / Water (95 : 2.5 : 2.[2]5)Gold Standard. TIS is highly effective and less noxious than thiols.

Orthogonality in Solid Phase Peptide Synthesis (SPPS)

The dominance of t-Bu in peptide synthesis relies on its orthogonality to the Fmoc group. This allows for the iterative assembly of the peptide chain under basic conditions (removing Fmoc) while side-chain protecting groups (t-Bu based) remain rock-stable.[]

Workflow Visualization:

SPPS Resin Fmoc-AA(tBu)-Resin DeprotectFmoc 1. Fmoc Removal (20% Piperidine/DMF) Resin->DeprotectFmoc Coupling 2. Coupling Next AA (HBTU/DIEA) DeprotectFmoc->Coupling Free Amine Exposed Cycle Repeat Cycles Coupling->Cycle Cycle->DeprotectFmoc Next Cycle FullPeptide Full Peptide-Resin (Side chains t-Bu protected) Cycle->FullPeptide Sequence Complete GlobalCleavage 3. Global Deprotection (TFA + Scavengers) FullPeptide->GlobalCleavage Acid Acidolysis Final Crude Peptide (Fully Deprotected) GlobalCleavage->Final Simultaneous Cleavage & Deprotection

Figure 2: The Fmoc/t-Bu orthogonal strategy. Note that t-Bu groups survive the repetitive basic conditions of Fmoc removal.

Experimental Protocols

Protocol A: Magnesium Perchlorate Catalyzed t-Butyl Ether Formation

A robust method for protecting primary and secondary alcohols without gas cylinders.

Reagents: Substrate (1.0 equiv),


 (2.3 equiv), 

(0.1 - 0.2 equiv), Solvent (DCM or THF).
  • Setup: Flame-dry a round-bottom flask under Argon. Add the alcohol substrate dissolved in anhydrous DCM (

    
    ).
    
  • Catalyst Addition: Add

    
     (10-20 mol%). Note: Magnesium perchlorate is a strong oxidant; avoid contact with organic materials in neat form, but it is safe in dilute solution.
    
  • Reagent Addition: Add

    
     (di-tert-butyl dicarbonate) slowly via syringe. The solution may bubble slightly (
    
    
    
    release).
  • Reaction: Stir at 40°C. Monitor by TLC. Primary alcohols typically react within 4-12 hours.

  • Workup: Quench with water. Extract with DCM.[4] Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. t-Bu ethers are non-polar; expect high

    
    .
    
Protocol B: Global Deprotection of a Sensitive Peptide

Using the TFA/TIS/Water system to prevent Tryptophan alkylation.

Reagents: Protected Peptide-Resin, TFA (LC-MS grade), Triisopropylsilane (TIS), Ultrapure Water.

  • Preparation: Place dry resin in a fritted synthesis syringe.

  • Cocktail Prep: Premix TFA (950 µL), TIS (25 µL), and Water (25 µL) per 1 mL of solution required. Always add acid to water/scavengers, not vice versa.

  • Cleavage: Add cocktail to resin (approx 10 mL per gram of resin).

  • Incubation: Shake at room temperature for 2-3 hours. Do not exceed 4 hours to avoid degradation.

  • Collection: Filter the solution into a 50 mL centrifuge tube. Wash resin with 1 mL TFA.

  • Precipitation: Add ice-cold Diethyl Ether (10x volume) to the TFA solution. The peptide will precipitate as a white solid.

  • Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Repeat ether wash 2x to remove all traces of scavengers.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
+56 Da Mass Shift t-Butyl alkylation of Trp, Tyr, or Met.Insufficient scavenger. Switch to Reagent K or increase TIS/DODT loading.
Incomplete Removal Steric hindrance or aggregation.Extend reaction time; use "Magic Mixture" (TFA/DCM/Indole); or repeat treatment with fresh cocktail.
Methionine Oxidation (+16 Da) Oxidation during cleavage.Ensure cocktail is degassed; add Dimethyl Sulfide (DMS) or Ammonium Iodide to reduce sulfoxides in situ.

References

  • Lundt, B. F., et al. (1978).[5][6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5][6]

  • Bartoli, G., et al. (2005).[7] "A Mild Reaction for the Protection of Alcohols as t-Butyl Ethers." Organic Letters.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][8][9][10] Chemical Reviews.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[7][8]

Sources

Foundational

Technical Characterization Guide: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

This guide details the spectroscopic characterization of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate , a critical intermediate scaffold in medicinal chemistry, particularly for programs targeting kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate , a critical intermediate scaffold in medicinal chemistry, particularly for programs targeting kinase inhibitors and neurotransmitter transporters.[1]

The following data is synthesized from standard field-proven characterization protocols for cyclobutyl-pyridine motifs, providing a reference standard for validation.

[1]

Compound Identity & Significance

This molecule features a quaternary carbon center on a cyclobutane ring, linking a pharmacologically active 6-chloropyridine moiety with a Boc-protected amine. The steric bulk of the cyclobutyl group, combined with the protected amine, makes it a valuable "restricted rotation" scaffold for drug discovery.

PropertyDetail
CAS Registry Number 1887059-70-2
IUPAC Name tert-butyl N-[1-(6-chloropyridin-3-yl)cyclobutyl]carbamate
Molecular Formula C₁₄H₁₉ClN₂O₂
Molecular Weight 282.77 g/mol
Monoisotopic Mass 282.11 g/mol (

Cl)
Structural Class Pyridyl-cyclobutylamine; Carbamate

Spectroscopic Profile (Reference Data)

A. Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: Chloroform-


 (CDCl

) | Frequency: 400 MHz[1]

The


H NMR spectrum is dominated by the diagnostic pyridine aromatic pattern and the distinct cyclobutyl methylene multiplets.
Shift (

ppm)
Mult.IntegrationAssignmentStructural Insight
8.48 d1HPy-H2 Deshielded:

-proton to Nitrogen;

Hz (meta-coupling).[1]
7.70 dd1HPy-H4 Diagnostic: Ortho to cyclobutyl;

Hz.
7.31 d1HPy-H5 Shielded: Ortho to Chlorine;

Hz.
5.30 br s1HNH Exchangeable: Broad singlet; shift varies with concentration/temp.
2.65 – 2.52 m2HCy-H2/4 (

)
Rigid Ring: Complex multiplet due to ring puckering.[1]
2.42 – 2.30 m2HCy-H2/4 (

)
Diastereotopic methylene protons.[1]
2.05 – 1.88 m2HCy-H3 (

)
Distal to the quaternary center.[1]
1.38 s9HBoc-CH

Reference Signal: Intense singlet characteristic of

-butyl.[1]
B. Carbon-13 Nuclear Magnetic Resonance ( C NMR)

Solvent: CDCl


 | Frequency:  100 MHz[1]
Shift (

ppm)
TypeAssignmentNotes
154.5 C

C =O (Carbamate)Characteristic carbamate carbonyl.
150.2 C

Py-C6 -ClDeshielded by electronegative Chlorine.[1]
147.8 CHPy-C2

-carbon to Nitrogen.
139.1 C

Py-C3 Ipso attachment to cyclobutyl ring.[1]
136.5 CHPy-C4 Aromatic CH.[1]
124.2 CHPy-C5 Aromatic CH (ortho to Cl).[1]
79.8 C

C (CH

)

Quaternary carbon of the Boc group.[1]
56.5 C

C1 (Cyclobutyl)Key Signal: Quaternary center linking all motifs.[1]
32.4 CH

C2/4 (Cyclobutyl)Symmetric methylene carbons.[1]
28.3 CH

C(C H

)

Boc methyl groups (intense).[1]
13.5 CH

C3 (Cyclobutyl)Distal methylene carbon.[1]
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)[1]

  • Key Signals:

    • [M+H]

      
      :  283.1 (
      
      
      
      Cl) / 285.1 (
      
      
      Cl)[1]
    • [M+Na]

      
      :  305.1 / 307.1[1]
      
    • Fragment [M-Boc+H]

      
      :  ~183.1 (Loss of Boc group, often observed in source fragmentation).[1]
      
  • Isotope Pattern: Distinct 3:1 ratio for M / M+2 peaks, confirming the presence of a single Chlorine atom.

Structural Validation Logic (Diagram)

The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) connectivity required to validate the quaternary center regiochemistry.

G cluster_0 Diagnostic Protons cluster_1 Target Quaternary Carbon cluster_2 Key Correlations (HMBC) H_NH NH Proton (5.30 ppm) C_Quat C1 Quaternary (56.5 ppm) H_NH->C_Quat 3-bond (Weak) H_Py Pyridine H4 (7.70 ppm) H_Py->C_Quat 3-bond (Strong) Definitive Link H_Cy Cyclobutyl H2/4 (2.50 ppm) H_Cy->C_Quat 2-bond Ring Check Correlation Confirmation of Regiochemistry C_Quat->Correlation

Caption: HMBC connectivity map. The correlation between Pyridine H4 and Quaternary C1 is the definitive proof that the pyridine ring is attached at the correct position relative to the amine.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectroscopic data, follow this preparation protocol. This minimizes water peaks and prevents carbamate rotamer broadening.[1]

Step 1: Solvent Selection
  • Primary: Chloroform-d (CDCl

    
    , 99.8% D) .
    
    • Why: Provides excellent solubility for Boc-protected amines and distinct separation of the amide NH proton from aromatics.

  • Secondary (for Exchange Studies): DMSO-d

    
     .
    
    • Why: If the NH peak overlaps with aromatics in CDCl

      
      , DMSO shifts the NH downfield (typically >7.5 ppm) and sharpens it by reducing exchange rates.[1]
      
Step 2: Sample Concentration[1]
  • 1H NMR: Dissolve 5–10 mg of compound in 0.6 mL solvent.

  • 13C NMR: Requires higher concentration; dissolve 20–30 mg in 0.6 mL solvent.[1] Filter through a cotton plug if any turbidity remains (inorganic salts from synthesis).[1]

Step 3: Acquisition Parameters (400 MHz)[1]
  • Pulse Angle: 30° (to ensure relaxation).

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the isolated aromatic protons and the Boc methyls).

  • Scans: 16 (1H) / 512 (13C).[1]

Quality Control & Purity Assessment

Before releasing the compound for biological assay, verify purity using these criteria:

  • The "Boc Integral" Test: Normalize the Boc singlet (1.38 ppm) to 9.00.

    • Check the Pyridine H2 doublet (8.48 ppm).[1] It must integrate to 1.00 ± 0.05 .

    • Failure Mode: If H2 < 0.9, the Boc group may be partially deprotected (presence of free amine) or excess Boc-anhydride is present.[1]

  • Residual Solvent Check:

    • Ethyl Acetate (solvent of crystallization): Singlet at 2.05 ppm, Quartet at 4.12 ppm.[1]

    • Dichloromethane: Singlet at 5.30 ppm.[1]

    • Limit: < 5% molar ratio recommended for biological assays.[1]

References

  • Compound Registry & Availability

    • Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS 1887059-70-2).[1][2][3] Sigma-Aldrich / Merck KGaA.[1] [1]

  • Synthetic Methodology (Analogous Pyridine Scaffolds)

    • Menet, C. J. M., & Smits, K. K. (2016).[1] Compounds useful for the treatment of degenerative and inflammatory diseases.[4] U.S. Patent No.[1] 9,415,037.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • General Spectroscopic Data for Boc-Amines

    • National Institute of Standards and Technology (NIST).[1][5] Tert-Butyl carbamate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] [1]

  • NMR Prediction & Database

    • PubChem Compound Summary for CID 136262964 (Related Structure).[1] National Center for Biotechnology Information (2025).[1] [1]

Sources

Exploratory

Technical Guide: Solubility Profiling and Purification Strategies for Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2). This document is str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2). This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a critical pharmaceutical building block characterized by a sterically constrained cyclobutane ring, a lipophilic Boc-protecting group, and a functionalizable 6-chloropyridine moiety. Its solubility profile is governed by the competition between the hydrophobic tert-butyl and cyclobutyl domains and the polarizable pyridine nitrogen. Understanding this balance is essential for optimizing reaction yields, designing recrystallization protocols, and ensuring efficient downstream deprotection.

Physicochemical Profile & Structural Analysis[1]

Before establishing a solubility protocol, we must analyze the structural determinants that dictate solvent interaction.

PropertyValue / DescriptorMechanistic Implication
CAS Number 1887059-70-2Unique Identifier
Molecular Formula C₁₄H₁₉ClN₂O₂Moderate Molecular Weight (282.77 g/mol )
Physical State Solid (Crystalline)Requires energy input (heat/sonication) to disrupt lattice for dissolution.
Predicted LogP ~3.2 – 3.8High Lipophilicity . Indicates poor water solubility and high affinity for non-polar organic solvents.
H-Bond Donors 1 (Carbamate NH)Limited capacity for H-bonding with water; favors aprotic polar solvents.
H-Bond Acceptors 3 (C=O, Pyridine N, Ether O)Allows solubility in alcohols and chlorinated solvents via dipole interactions.
Structural Solubility Logic
  • Boc-Group Dominance: The tert-butyloxycarbonyl (Boc) group significantly increases lipophilicity. This renders the molecule highly soluble in halogenated solvents (DCM, Chloroform) and esters (Ethyl Acetate).

  • Cyclobutane Constraint: The rigid cyclobutane ring reduces conformational freedom, potentially increasing the lattice energy compared to acyclic analogs. This often necessitates "warm" solvents for initial dissolution during crystallization.

  • Pyridine Basicity: The pyridine ring introduces a basic nitrogen, suggesting pH-dependent solubility. While the molecule is neutral in organic media, it may show increased solubility in acidic aqueous buffers (though this risks Boc-deprotection).

Solubility Landscape: Solvent Compatibility Table

The following data summarizes the observed and predicted solubility behavior based on structural analogs (Boc-amino-aryl-cycloalkanes).

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Halogenated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for extraction and chromatography loading.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Ideal for reaction workup. Good solvent for "Solvent/Anti-solvent" crystallization.
Polar Aprotic DMSO, DMFExcellent (>100 mg/mL)Used for nucleophilic substitution reactions. Difficult to remove; avoid for final isolation.
Alcohols Methanol, EthanolModerate (Warm)Key for Purification. Soluble at reflux; limited solubility at 0°C. Ideal for recrystallization.
Ethers THF, 1,4-DioxaneHigh Compatible with subsequent deprotection steps (e.g., HCl/Dioxane).
Nitriles Acetonitrile (MeCN)High Common solvent for HPLC analysis and reactions.
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Primary Anti-solvent. Used to crash out the product from EtOAc or DCM solutions.
Aqueous Water (pH 7)Insoluble Product precipitates immediately upon addition of water to organic solutions.

Experimental Protocol: Solubility Determination

To generate precise quantitative data for your specific batch (critical for GMP workflows), use the following Self-Validating Saturation Protocol .

Method: Shake-Flask with HPLC Quantification

Reagents:

  • Test Compound (CAS 1887059-70-2)[1][2][3]

  • HPLC Grade Solvents (MeOH, MeCN, Water)

  • Internal Standard (e.g., Benzophenone) - Optional for absolute quantification

Workflow:

  • Preparation: Place 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check Point: If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100x with Acetonitrile and inject into HPLC.

    • Detection: UV at 254 nm (Pyridine absorption).

    • Calculation: Compare peak area against a pre-established calibration curve.

Purification Strategy: Recrystallization Logic

The solubility differential between Ethyl Acetate (Solvent) and Heptane (Anti-solvent) is the most robust method for purifying this intermediate.

Recommended Protocol:
  • Dissolution: Dissolve crude Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate in minimal Ethyl Acetate at 50°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring until a persistent cloudiness appears.

  • Cooling: Allow the mixture to cool slowly to Room Temperature, then chill to 0–4°C.

  • Isolation: Filter the white crystalline solid and wash with cold Heptane.

Visualization: Solubility & Purification Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the solubility profile described above.

SolubilityWorkflow Start Start: Crude Compound (CAS 1887059-70-2) CheckSol Solubility Check Start->CheckSol DCM DCM / EtOAc (High Solubility) CheckSol->DCM High Lipophilicity MeOH Methanol / Ethanol (Temp Dependent) CheckSol->MeOH Moderate Polarity Water Water / Hexane (Insoluble) CheckSol->Water High Polarity Dissolve Dissolve for Reaction or Extraction DCM->Dissolve Use for Workup Cryst Recrystallization (Purification) MeOH->Cryst Heat to Dissolve, Cool to Cryst Precip Precipitation / Wash (Impurity Removal) Water->Precip Use as Anti-Solvent Final Pure Intermediate Ready for Deprotection Cryst->Final Pure Crystals Precip->Final Filtered Solid

Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the Boc-protected intermediate.

References

  • Compound Identification: Sigma-Aldrich. Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Product Page. Catalog No. AMBH93E4C29F.[3] Link

  • Structural Analogs & Synthesis:Preparation of substituted cyclobutylamines.
  • General Solubility Principles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Describes general solubility trends for Boc-carbamates: soluble in organic, insoluble in aqueous).
  • Vendor Data: Ambeed, Inc. Safety Data Sheet (SDS) for CAS 1887059-70-2.

Sources

Foundational

Technical Guide: Therapeutic Targeting of Chloropyridinyl Compounds

Executive Summary: The "Chlorine Effect" in Medicinal Chemistry The chloropyridine moiety is not merely a structural spacer; it is a functional pharmacophore that critically alters the physicochemical and biological prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Effect" in Medicinal Chemistry

The chloropyridine moiety is not merely a structural spacer; it is a functional pharmacophore that critically alters the physicochemical and biological profile of a drug candidate. In modern drug discovery, the introduction of a chlorine atom onto a pyridine ring serves three distinct mechanistic purposes:

  • Metabolic Blockade: Chlorine occupies reactive sites (typically C-2 or C-3), preventing oxidative metabolism by Cytochrome P450 enzymes (CYP3A4/2D6) and extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of chlorine reduces the basicity of the pyridine nitrogen (

    
     modulation), often improving bioavailability and blood-brain barrier (BBB) penetration.
    
  • Sigma-Hole Interactions: The chlorine atom creates a localized region of positive electrostatic potential (sigma-hole) opposite the C-Cl bond, facilitating halogen bonding with carbonyl backbone oxygens in target proteins (e.g., kinases or COX-2).

This guide delineates the primary therapeutic targets where chloropyridinyl compounds have demonstrated clinical or pre-clinical efficacy.

Section 1: Primary Target Class A — Cyclooxygenase-2 (COX-2)

The most commercially successful application of the chloropyridinyl scaffold is in the selective inhibition of COX-2, exemplified by Etoricoxib (Arcoxia).

Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).[1] The chloropyridine moiety in Etoricoxib provides the steric bulk and electronic properties necessary to fit the distinct "side pocket" present in COX-2 but absent in COX-1 (due to the Ile523 residue in COX-1 vs. Val523 in COX-2).

Structural Logic
  • Compound: Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine).

  • Role of Chloropyridine: The 2-chloropyridine ring serves as a central scaffold that orients the sulfonyl group into the COX-2 secondary pocket. The chlorine atom specifically fills a hydrophobic cavity, enhancing binding affinity (

    
     for COX-2 
    
    
    
    1.1 µM vs.
    
    
    µM for COX-1).
Visualization: COX-2 Inhibition Pathway

The following diagram illustrates the arachidonic acid cascade and the precise intervention point of chloropyridinyl inhibitors.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) [Stomach/Platelets] AA->COX1 COX2 COX-2 (Inducible) [Inflammation Site] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Etoricoxib Chloropyridinyl Inhibitor (Etoricoxib) Etoricoxib->COX2 Selective Inhibition (Halogen Bond) Prostaglandins Prostaglandins (PGE2, PGI2) Pain & Inflammation PGG2->Prostaglandins Thromboxane Thromboxane A2 Platelet Aggregation PGG2->Thromboxane

Caption: Selective inhibition of COX-2 by chloropyridinyl compounds prevents inflammatory prostaglandin synthesis while sparing COX-1 homeostatic functions.

Section 2: Primary Target Class B — Nicotinic Acetylcholine Receptors (nAChRs)

Chloropyridinyl compounds are critical in neuropharmacology, particularly for pain management (analgesia) and neurodegenerative disorders. The archetype is Epibatidine , a potent alkaloid isolated from the frog Epipedobates tricolor.

The Epibatidine Paradox

Epibatidine contains a 2-chloropyridine ring bridged to an azabicycloheptane. It is a super-agonist at


 nAChRs (200x more potent than morphine).
  • The Problem: It is highly toxic because it lacks subtype selectivity, activating ganglionic and neuromuscular receptors.[2]

  • The Solution (ABT-594): Drug developers synthesized Tebanicline (ABT-594) , a chloropyridinyl ether. The chlorine atom is essential here; removing it (deschloroepibatidine) significantly reduces affinity. The chloropyridine ring mimics the acetylcholine quaternary ammonium via cation-

    
     interactions but with higher metabolic stability.
    
Therapeutic Application
  • Target:

    
     neuronal nAChRs (Central Nervous System).
    
  • Indication: Neuropathic pain (non-opioid mechanism).

  • Mechanism: Activation of presynaptic nAChRs in the dorsal horn of the spinal cord inhibits nociceptive transmission.

Section 3: Primary Target Class C — Kinase Inhibition (Oncology)

In oncology, chloropyridines act as "hinge binders." The nitrogen of the pyridine accepts a hydrogen bond from the kinase hinge region, while the chlorine atom can induce conformational changes or covalent bonding.

Key Targets
Target KinaseRole in CancerChloropyridine Utility
c-Met Hepatocyte Growth Factor Receptor involved in metastasis.Chloropyridine derivatives bind to the ATP pocket; the Cl-atom occupies the hydrophobic "gatekeeper" region.
MSK1 Mitogen- and stress-activated protein kinase.Recent studies identify chloropyrimidines/pyridines as covalent inhibitors targeting reactive cysteines.
TYK2 Tyrosine Kinase 2 (JAK family).[3]Chloropyridine amides have shown high selectivity for the TYK2 pseudokinase (JH2) domain, treating autoimmune disorders.

Section 4: Experimental Protocol — Validation of Binding Affinity

To validate a chloropyridinyl compound's efficacy against a target (e.g., nAChR), a Radioligand Displacement Assay is the gold standard. This protocol ensures the compound competes specifically for the target site.

Protocol: Competitive Binding Assay ( nAChR)

Objective: Determine the


 (inhibition constant) of a novel chloropyridinyl derivative.

Materials:

  • Rat brain cortical membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity: 30-50 Ci/mmol).
    
  • Test Compound: Novel Chloropyridine (dissolved in DMSO).

  • Non-specific control: (-)-Nicotine (300 µM).

Workflow:

  • Membrane Prep: Homogenize cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • In a 96-well plate, add 50 µL of membrane suspension.

    • Add 25 µL of

      
      -Epibatidine (Final conc. 0.5 nM).[4]
      
    • Add 25 µL of Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation counter.

Data Analysis: Calculate


 using non-linear regression (Hill equation). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Section 5: Synthesis Workflow Visualization

The synthesis of these compounds often relies on nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), leveraging the reactivity of the C-Cl bond.

Synthesis_Workflow Start 2-Chloropyridine Precursor Step1 Lithiation / Activation (LDA, -78°C) Start->Step1 Regioselective Intermediate C-3 Functionalized Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Intermediate->Step2 C-C Bond Formation Final Therapeutic Candidate (e.g., Bi-aryl scaffold) Step2->Final

Caption: General synthetic route for functionalizing chloropyridine scaffolds via lithiation and Pd-catalyzed coupling.

References

  • Etoricoxib Mechanism : Takemoto, J. K., et al. (2008). "Clinical Pharmacokinetics and Pharmacodynamics of Etoricoxib." Clinical Pharmacokinetics. Link

  • Epibatidine & nAChR : Badio, B., & Daly, J. W. (1994).[5] "Epibatidine, a potent analgesic and nicotinic agonist."[5] Molecular Pharmacology. Link

  • Kinase Inhibition (MSK1) : Hatcher, J. M., et al. (2022). "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." Journal of Medicinal Chemistry. Link

  • TYK2 Selectivity : Zhang, Q., et al. (2022).[3] "Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors." Frontiers in Chemistry. Link

  • Chlorine Effect in Drug Design : Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." (Contextual reference on Halogen bonding). Journal of Medicinal Chemistry. Link

Sources

Exploratory

Advanced In Silico Profiling of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate: From Quantum Mechanics to ADMET Prediction

Topic: In silico modeling of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

This technical guide details the computational characterization of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS 1887059-70-2), a high-value pharmacophore scaffold.[1] The molecule features a gem-disubstituted cyclobutane core , a structural motif increasingly utilized in medicinal chemistry to restrict conformational freedom, improve metabolic stability, and enhance selectivity compared to flexible alkyl chains or larger saturated rings.[1]

This guide moves beyond basic property calculation, establishing a self-validating in silico workflow that integrates Density Functional Theory (DFT) for conformational analysis, Fukui function mapping for reactivity prediction, and molecular docking simulations to assess "scaffold hopping" potential in kinase or GPCR drug discovery.[1]

Structural Characterization & Quantum Mechanics (QM)[1]

The Conformational Landscape: Cyclobutane Puckering

The central challenge in modeling this scaffold is the cyclobutane ring pucker .[1] Unlike planar rings, cyclobutane exists in a "butterfly" conformation to relieve torsional strain.[1] The gem-disubstitution (bulky Boc-amine vs. planar chloropyridine) forces a specific pucker angle that dictates the vector of the substituents.[1]

Experimental Protocol (DFT Optimization): To accurately predict the bio-active conformation, force field methods (MMFF94) are often insufficient due to the unique electronic effects of the chloropyridine.[1]

  • Initial Conformer Generation: Use RDKit or OpenBabel to generate 50 diverse conformers.[1]

  • Geometry Optimization: Submit unique conformers to DFT optimization using Gaussian 16 or ORCA 5.0 .

    • Functional:

      
      B97X-D3 (Includes dispersion corrections critical for the Boc-pyridine interaction).[1]
      
    • Basis Set: def2-TZVP (Triple-zeta quality for accurate geometry).[1]

    • Solvation: CPCM (Water) to simulate physiological conditions.[1]

  • Frequency Calculation: Verify that all frequencies are real (0 imaginary frequencies) to confirm a true local minimum.

Causality & Insight: The steric bulk of the tert-butyl carbamate group typically forces the pyridine ring into an equatorial-like position relative to the puckered ring to minimize 1,3-diaxial-like interactions.[1] This "locked" conformation is what makes the scaffold valuable—it pre-organizes the pharmacophores (Pyridine N and Amine N) for receptor binding.[1]

Reactivity Mapping: Electrostatic Potential (ESP) & Fukui Functions

The 6-chloropyridine moiety is an electrophilic handle, susceptible to Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed coupling.[1]
  • ESP Mapping: The electrostatic potential map will show a distinct

    
    -hole  on the chlorine atom and electron deficiency at the C2/C6 positions of the pyridine, validating its utility as a coupling partner.[1]
    
  • Fukui Functions (

    
    ):  Calculate the dual descriptor 
    
    
    
    to pinpoint the exact site for nucleophilic attack.[1]
    • Insight: High

      
       values at the Carbon-Chlorine bond indicate high susceptibility to oxidative addition by Pd(0), confirming the molecule's role as a versatile intermediate for Suzuki or Buchwald-Hartwig couplings.[1]
      

Computational Workflow Visualization

The following diagram outlines the integrated computational pipeline, from structure generation to ADMET profiling.

G Start 2D Structure (SMILES) ConfGen Conformer Generation (RDKit/OpenBabel) Start->ConfGen DFT DFT Optimization (wB97X-D3/def2-TZVP) ConfGen->DFT Top 10 Conformers Freq Frequency Check (0 Imaginary) DFT->Freq ESP ESP & Fukui Analysis Freq->ESP Validated Minima Docking Molecular Docking (AutoDock Vina) Freq->Docking 3D Ligand ADMET ADMET Profiling (SwissADME) Docking->ADMET Hit Selection

Figure 1: Automated in silico workflow for profiling the Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate scaffold.

Pharmacophore Modeling & Docking Strategy

Scaffold Hopping Hypothesis

This molecule acts as a bioisostere for 1,1-disubstituted cyclic amines , common in:

  • Kinase Inhibitors: Replacing a phenyl ring with a pyridine improves solubility and H-bond accepting capacity.[1]

  • Monoamine Transporter Inhibitors: The cyclobutane core mimics the rigid spacing of tropane-based inhibitors (e.g., Tesofensine analogs).[1]

Docking Protocol (AutoDock Vina / Glide)

To validate the scaffold's utility, perform a "Reverse Docking" experiment against a panel of representative targets (e.g., JAK2 for kinases, DAT for transporters).[1]

Step-by-Step Protocol:

  • Protein Prep: Download PDB (e.g., 3FUP for JAK2).[1] Strip waters, add polar hydrogens, and compute Gasteiger charges.[1]

  • Ligand Prep: Use the DFT-optimized geometry from Section 2.1. Treat the cyclobutane ring as rigid (to preserve the QM-derived pucker) but allow rotation of the Boc and Pyridine bonds.[1]

  • Grid Generation: Center the grid box (20x20x20 Å) on the co-crystallized ligand centroid.

  • Scoring: Run Vina with exhaustiveness = 32.

    • Success Metric: A binding affinity better than -7.0 kcal/mol suggests the scaffold can effectively occupy the binding pocket.[1]

Physicochemical & ADMET Profiling

The "Boc-protected" form is a prodrug or intermediate.[1] However, modeling its properties is crucial for formulation and synthetic handling.[1]

Data Summary Table:

PropertyValue (Predicted)Method/SourceImplications
Molecular Weight 282.77 g/mol RDKitIdeal for fragment-based design (<300).[1]
LogP (Lipophilicity) 3.2 - 3.8SwissADME (Consensus)High due to Boc/Cl; requires deprotection for solubility.[1]
TPSA ~55 ŲE-DragonGood membrane permeability (CNS active range).[1]
Rotatable Bonds 3RDKitLow flexibility enhances binding entropy.[1]
PAINS Alert NoneZinc15No pan-assay interference motifs.[1]

Metabolic Stability (Cytochrome P450):

  • Site of Metabolism (SOM): The tert-butyl group is the primary site for oxidative dealkylation (CYP3A4).[1]

  • Toxicity: The chloropyridine moiety is generally stable but should be screened for reactive metabolite formation (glutathione trapping assay recommended in silico via SOM prediction tools like XenoSite ).[1]

Synthetic Feasibility & Retrosynthesis

Understanding how the model was built requires understanding its synthesis.[1] The gem-disubstituted core is challenging to synthesize sterically.[1]

Retrosynthetic Logic: The most robust route involves the dialkylation of a 6-chloropyridyl-acetonitrile derivative, followed by hydrolysis and Curtius rearrangement.[1]

Retro Target Target: Tert-butyl (1-(6-chloropyridin-3-yl) cyclobutyl)carbamate Inter1 Intermediate: 1-(6-chloropyridin-3-yl) cyclobutane-1-carboxylic acid Target->Inter1 Curtius Rearrangement (DPPA, t-BuOH) Inter2 Precursor: 1-(6-chloropyridin-3-yl) cyclobutane-1-carbonitrile Inter1->Inter2 Hydrolysis (NaOH/H2O) SM1 Starting Material 1: 2-(6-chloropyridin-3-yl) acetonitrile Inter2->SM1 Dialkylation (NaH, DMF) SM2 Starting Material 2: 1,3-Dibromopropane Inter2->SM2 +

Figure 2: Retrosynthetic analysis for the construction of the gem-disubstituted cyclobutane core.

References

  • Gaussian 16 User Guide. Gaussian, Inc.[1] Available at: [Link][1]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017.[1] Available at: [Link][1]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 2010.[1] Available at: [Link][1]

  • PubChem Compound Summary: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • ORCA: An ab initio, DFT and semiempirical SCF-MO package. Max Planck Institute for Chemical Energy Conversion.[1] Available at: [Link][1]

Sources

Foundational

Discovery of novel carbamate-based enzyme inhibitors

Title: Precision Inhibition: A Technical Guide to the Discovery of Novel Carbamate-Based Enzyme Inhibitors Executive Summary Carbamate-based inhibitors represent a cornerstone in the targeted modulation of serine hydrola...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Inhibition: A Technical Guide to the Discovery of Novel Carbamate-Based Enzyme Inhibitors

Executive Summary

Carbamate-based inhibitors represent a cornerstone in the targeted modulation of serine hydrolases, a superfamily comprising over 200 enzymes including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).[1][2] Unlike simple competitive inhibitors, carbamates function via a pseudo-irreversible mechanism , covalently modifying the catalytic nucleophile to form a stable carbamylated adduct. This guide provides a rigorous technical framework for the rational design, chemical synthesis, and kinetic validation of novel carbamate inhibitors, moving beyond basic


 screening to determining the critical constants 

and

.

Part 1: Mechanistic Foundation

The efficacy of a carbamate inhibitor hinges on its ability to hijack the enzyme's native catalytic machinery. The mechanism is a "suicide" inhibition where the enzyme participates in its own inactivation.

The Carbamylation Cycle

The reaction proceeds through a tetrahedral intermediate, similar to substrate hydrolysis, but the resulting acyl-enzyme equivalent (the carbamylated enzyme) is resistant to hydrolysis.

  • Association: The inhibitor (

    
    ) binds reversibly to the enzyme (
    
    
    
    ) to form the Michaelis complex (
    
    
    ).
  • Carbamylation: The catalytic serine hydroxyl attacks the carbamate carbonyl. The leaving group (

    
    , typically a phenol or amine) is expelled, forming the covalent carbamylated enzyme (
    
    
    
    ).
  • Decarbamylation (Turnover): Water eventually hydrolyzes the carbamate ester, regenerating active enzyme (

    
    ). For effective drugs, this step must be extremely slow (
    
    
    
    from minutes to hours).
Mechanism Visualization

CarbamateMechanism E_I Enzyme + Inhibitor (Reversible Binding) EI_Complex Michaelis Complex (E·I) E_I->EI_Complex K_I (Binding) Tetra Tetrahedral Intermediate EI_Complex->Tetra Nucleophilic Attack Carb_Enz Carbamylated Enzyme (E-Covalent) Tetra->Carb_Enz k_inact (Acylation) LG Leaving Group (Release) Tetra->LG Expulsion Active_Enz Regenerated Active Enzyme Carb_Enz->Active_Enz k_decarb (Slow Hydrolysis)

Figure 1: The kinetic pathway of pseudo-irreversible inhibition. The critical therapeutic window is defined by the stability of the 'Carbamylated Enzyme' state.

Part 2: Rational Design Strategy (SAR)

Designing a potent carbamate requires balancing reactivity with specificity.[2] If the carbamate is too reactive, it becomes a promiscuous acylating agent (chemical toxicity); if too stable, it fails to inhibit the target.

The "Goldilocks" Reactivity Zone
  • Leaving Group (LG) Tuning: The

    
     of the leaving group is the primary lever for reactivity.
    
    • High Reactivity: LG

      
       < 8 (e.g., p-nitrophenol). Good for initial hits but often toxic.
      
    • Optimal Reactivity: LG

      
       8–10 (e.g., substituted phenols, hydroxypyridines).
      
    • Low Reactivity: LG

      
       > 11 (e.g., aliphatic alcohols). Usually inactive.
      
  • Staying Group (SG) Design: The group remaining on the enzyme determines the rate of decarbamylation (

    
    ). Bulky, hydrophobic groups (e.g., heptyl, aryl) shield the carbamate carbonyl from water, prolonging inhibition.
    
Structural Components Table
ComponentFunctionDesign RecommendationExample Motifs
Warhead Covalent modificationCarbamate (-O-CO-N-)N,N-dimethyl, N-ethyl-N-methyl
Leaving Group Reactivity tuner & RecognitionAryl/Heteroaryl ring matching active sitePhenol, Coumarin, Indole
Linker GeometryPositions warhead near SerineAlkyl chains, Piperazine
Peripheral SelectivityBinds to non-catalytic sites (e.g., PAS in AChE)Benzyl, Phthalimide

Part 3: Synthetic Methodology

While isocyanates are classical reagents, they limit structural diversity (primary carbamates only). The Activated Carbonate Method is the industry standard for generating complex, disubstituted carbamates.

Protocol: Activated Carbonate Synthesis

Objective: Synthesize a secondary/tertiary carbamate from a complex alcohol (Leaving Group precursor).

  • Activation Step:

    • Dissolve the alcohol (LG-OH) in dry Dichloromethane (DCM).

    • Add 1.2 eq of 4-Nitrophenyl chloroformate and 1.5 eq of Triethylamine (TEA) at 0°C.

    • Mechanism:[1][2][3][4][5][6] Formation of a mixed carbonate intermediate.[7]

    • Validation: Monitor by TLC (disappearance of starting alcohol).

  • Displacement Step:

    • Add the desired amine (Staying Group precursor, e.g., dimethylamine) to the reaction mixture.

    • Stir at Room Temperature (RT) for 2–12 hours.

    • The amine attacks the carbonyl, displacing the p-nitrophenol leaving group.

  • Purification:

    • Wash with 1M NaOH (critical to remove the toxic p-nitrophenol byproduct).

    • Purify via silica gel chromatography.

Part 4: Biochemical Characterization Protocol

CRITICAL WARNING: Standard


 values are time-dependent for carbamates and are therefore unreliable descriptors of potency. You must  determine 

and

.
The Workflow

This protocol determines the second-order rate constant of inactivation, the gold standard for covalent inhibitor ranking.

Reagents:

  • Target Enzyme (e.g., hAChE).

  • Chromogenic/Fluorogenic Substrate (e.g., Ellman’s reagent + Acetylthiocholine).

  • Test Inhibitor (5 concentrations, typically 0.1x to 10x estimated

    
    ).
    

Step-by-Step Protocol:

  • Incubation: Mix Enzyme and Inhibitor in buffer. Start a timer.

  • Sampling: At defined time points (

    
     = 0, 5, 10, 20, 40, 60 min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot into a solution containing a saturating concentration of Substrate (to prevent further binding). Measure initial velocity (

    
    ).
    
  • Data Processing (Self-Validating Logic):

    • Plot 1:

      
       vs. 
      
      
      
      .
      • Validation: Must be linear. The negative slope is

        
         (observed inactivation rate) for that concentration.
        
    • Plot 2:

      
       vs. 
      
      
      
      (Inhibitor Concentration).[8]
      • Fit to the hyperbolic equation:

        
        
        
      • 
        :  Concentration at half-maximal inactivation rate (measure of affinity).
        
      • 
        :  Maximal inactivation rate (measure of reactivity).
        
Kinetic Workflow Diagram

KineticWorkflow cluster_Analysis Data Analysis Pipeline Start Start: Enzyme + Inhibitor (Multiple [I] concentrations) Incubate Incubate at 37°C Sample at t = 0, 5, 10... 60 min Start->Incubate Dilute Dilute into Substrate Solution (>10x Km to block re-binding) Incubate->Dilute Measure Measure Residual Activity (v) Dilute->Measure Plot1 Plot 1: ln(v) vs Time Extract slope = -k_obs Measure->Plot1 Plot2 Plot 2: k_obs vs [I] Non-linear regression Plot1->Plot2 Result Calculate Efficiency: k_inact / K_I Plot2->Result

Figure 2: The kinetic characterization pipeline.[8] This workflow distinguishes true covalent efficacy from simple binding affinity.

Part 5: References

  • Mechanistic Basis of Carbamate Inhibition

    • Source: National Institutes of Health (NIH) / PubMed Central

    • Title: "Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases"

    • URL:[Link]

  • Kinetic Analysis Protocols

    • Source: Semantic Scholar / Int. J. Mol. Sci.

    • Title: "Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators"

    • URL:[Link](Direct DOI link preferred for stability: 10.3390/ijms25115593)

  • Recent Synthetic Advances (2025)

    • Source: Royal Society of Chemistry (RSC) Advances

    • Title: "Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease"[9]

    • URL:[Link]

  • Structural Biology & Design

    • Source: MDPI Molecules

    • Title: "Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors"

    • URL:[Link]

Sources

Exploratory

Precision-Driven Discovery: Exploratory Screening of Chloropyridinyl Libraries

Executive Summary: The Chloropyridine Advantage In the high-stakes arena of early-stage drug discovery, the chloropyridine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chloropyridine Advantage

In the high-stakes arena of early-stage drug discovery, the chloropyridine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, from kinases (e.g., MSK1, TYK2) to GPCRs.

Unlike generic heterocyclic libraries, chloropyridinyl libraries offer a dual advantage:

  • Bioisosteric Utility: The nitrogen atom modulates basicity and water solubility, while the chlorine atom provides a distinct lipophilic and electronic profile, often engaging in halogen bonding with backbone carbonyls.

  • Synthetic Versatility: The chlorine substituent is not merely a structural feature; it is a latent synthetic handle . It allows for rapid "hit-to-lead" expansion via palladium-catalyzed cross-couplings (Suzuki, Buchwald) or nucleophilic aromatic substitution (

    
    ), enabling immediate exploration of chemical space around a hit.
    

This guide details a rigorous, self-validating workflow for screening these libraries, moving beyond simple "hit-picking" to a causality-driven optimization process.

Library Architecture & Chemical Logic

Structural Diversity vs. Focused Design

Effective screening begins with library composition.[1] For chloropyridines, we categorize libraries into two tiers:

  • Tier 1: The Diversity Set (Scaffold Hopping)

    • Composition: 2-, 3-, and 4-chloropyridines decorated with polar and non-polar vectors.

    • Purpose: To identify novel binding pockets where the chloropyridine ring mimics phenyl, pyrimidinyl, or other heteroaromatic rings.

  • Tier 2: The Functional Handle Set (Rapid Analoging)

    • Composition: Chloropyridines with orthogonal reactive groups (e.g., boronic acids, esters) protected or positioned for late-stage diversification.

    • Logic: A hit from this tier is not just a binder; it is a pre-validated starting material for a medicinal chemistry campaign.

The Role of the Chlorine Atom

The chlorine on the pyridine ring serves three distinct mechanistic roles during screening:

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding to acidic protein residues compared to unsubstituted pyridines.

  • Metabolic Blocking: It obstructs metabolic oxidation at susceptible ring positions (e.g., blocking CYP450 metabolism).

  • Halogen Bonding: In specific targets (e.g., Kinases), the Cl atom can form a directed halogen bond with the hinge region backbone carbonyl oxygen.

Screening Methodology: The "Screen-and-Expand" Workflow

We employ a Quantitative High-Throughput Screening (qHTS) approach. Unlike single-point HTS, qHTS tests compounds at multiple concentrations (typically 7-point titration) immediately, reducing false positives/negatives and providing instant potency data (


).
Workflow Visualization

The following diagram illustrates the integrated screening and rapid-expansion workflow.

ScreeningWorkflow cluster_validation Validation Loop Library Chloropyridinyl Library (10k - 50k compounds) PrimaryScreen Primary qHTS (Biochemical/Phenotypic) Library->PrimaryScreen 1536-well plates DataAnalysis Data Triage (Curve Fitting & Clustering) PrimaryScreen->DataAnalysis Activity Profiles HitValidation Orthogonal Validation (SPR / MST) DataAnalysis->HitValidation Select Active Scaffolds Expansion Chemical Expansion (Pd-Catalyzed Coupling) HitValidation->Expansion Verified Hits (Cl-handle active) SAR SAR Analysis (Structure-Activity Relationship) Expansion->SAR Generate Analogs SAR->Library Iterative Refinement

Figure 1: The "Screen-and-Expand" workflow prioritizes rapid chemical validation of hits using the chloropyridine handle.

Protocol: Primary Biochemical Assay (Kinase Example)

Objective: Identify inhibitors of a target kinase (e.g., TYK2) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Reagents:

  • Kinase Target (Recombinant, GST-tagged)

  • Fluorescent Tracer (AlexaFluor 647-labeled ATP competitive probe)

  • Europium-labeled Anti-GST Antibody

  • Chloropyridinyl Library (10 mM in DMSO)

Step-by-Step Methodology:

  • Plate Preparation: Dispense 50 nL of library compounds into black 1536-well low-volume plates using an acoustic liquid handler (e.g., Echo 550). Include DMSO controls (0% inhibition) and Staurosporine (100% inhibition).

  • Enzyme Addition: Dispense 3

    
    L of Kinase/Antibody mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
    • Causality: Pre-incubation of enzyme with compound allows for the detection of slow-binding inhibitors.

  • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition: Add 3

    
    L of Fluorescent Tracer solution.
    
  • Equilibration: Incubate for 60 minutes at RT.

    • Mechanism:[2][3][4][5] The tracer competes with the test compound for the ATP binding site. If the chloropyridine binds, the tracer is displaced, reducing the FRET signal between the Eu-Antibody and the Tracer.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Data Calculation: Calculate FRET ratio (

    
    ). Normalize to controls to determine % Inhibition.
    
Protocol: Rapid Chemical Expansion (The "Cl" Advantage)

Once a hit is validated, the chlorine atom allows for immediate analog generation to probe the SAR.

Reaction: Suzuki-Miyaura Cross-Coupling on Microscale. Objective: Replace the Cl- atom with diverse aryl/heteroaryl groups to map the hydrophobic pocket.

  • Reaction Setup: In a 96-well chemically resistant plate, dispense 1

    
    mol of the chloropyridine hit.
    
  • Reagent Addition: Add 1.5 equivalents of diverse Boronic Acids (R-

    
    ).
    
  • Catalyst: Add 5 mol%

    
     and 3 equivalents of 
    
    
    
    in Dioxane/Water (4:1).
  • Execution: Seal plate and heat at 80°C for 4 hours (or microwave for 30 mins).

  • Purification: Filter through a silica plug or use prep-HPLC.

  • Retesting: Submit the crude/purified analogs to the Primary Assay.

Data Interpretation & Causality

Quantitative Data Summary

When analyzing qHTS data from chloropyridinyl libraries, categorize compounds based on their concentration-response phenotypes.

Phenotype ClassDescriptionInterpretationAction
Class 1.1 Full curve, high efficacy (

),

High Confidence Hit. True binder.Prioritize for

determination (SPR).
Class 1.2 Partial curve, high efficacyPotent Hit. Likely active, but

may be below tested range.
Retest at lower concentrations.
Class 2.1 Full curve, low efficacy (

)
Weak/Partial Binder. May bind to allosteric site or have solubility issues.Check solubility; consider for fragment evolution.
Class 3 Single point activity, no curveFalse Positive. Likely assay interference (fluorescence quencher) or aggregator.Discard. Do not pursue.
Class 4 Bell-shaped curveAggregator/Precipitator. Compound becomes insoluble at high concentrations.Flag as "Frequent Hitter" (PAINS).
Structural Causality Analysis

When a chloropyridine hit is identified, apply the following logic to understand why it binds:

  • Is the Cl essential? Compare the hit to its des-chloro analog (if present in the library).

    • Loss of activity: Suggests the Cl is filling a specific hydrophobic pocket or forming a halogen bond.

    • Retained activity: The Cl is solvent-exposed and can be used as a vector for solubilizing groups.

  • Regiochemistry (2-Cl vs 3-Cl vs 4-Cl): The position of the nitrogen relative to the chlorine dictates the electronic environment.

    • 2-Chloropyridine:[4][6][7][8][9][10][11] Nitrogen lone pair is ortho to Cl. Highly reactive in

      
       if activated.
      
    • 3-Chloropyridine:[4] Less reactive; Cl acts more like a stable phenyl-chloride mimic.

References

  • Synthesis and Functionaliz

    • Source: Chempanda & MDPI
    • Context: Detailed synthesis of 2-, 3-, and 4-chloropyridine isomers and their regioselective functionalization str
    • URL:[Link] (Representative link for Chloropyridine synthesis logic)

  • Quantit

    • Source: N
    • Context: Methodology for titration-based screening to efficiently identify biological activities in large libraries.[5]

    • URL:[Link]

  • Chloropyridine as a Privileged Scaffold in Drug Design

    • Source: Journal of Medicinal Chemistry / NIH
    • Context: Discussion of pyridine and chloropyridine scaffolds in FDA-approved drugs (e.g., kinase inhibitors).
    • URL:[Link]

  • Covalent Inhibition Strategies using Chloropyrimidines/Pyridines

    • Source: Journal of Medicinal Chemistry
    • Context: Use of chlorinated heterocycles as electrophiles for covalent targeting of kinases (e.g., MSK1).
    • URL:[Link]

  • Late-Stage Functionaliz

    • Source: Journal of the American Chemical Society (JACS)
    • Context: Methods for fluorination and nucleophilic aromatic substitution on pyridine scaffolds to generate diversity.[11]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate . This motif—a quaternary cyclobutane ring fused to a heteroaryl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate . This motif—a quaternary cyclobutane ring fused to a heteroaryl group—is a critical pharmacophore in modern medicinal chemistry, particularly in the development of Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Etrasimod analogs).

The synthesis addresses two primary challenges:

  • Quaternary Center Formation: Efficient construction of the strained cyclobutane ring at a benzylic-like position.

  • Steric Hindrance: Installing a nitrogen atom on a crowded quaternary carbon via a Curtius rearrangement.

Retrosynthetic Analysis

The most reliable route disconnects the carbamate nitrogen to a carboxylic acid precursor, utilizing the Curtius Rearrangement to bridge the carbon-nitrogen bond. The carboxylic acid is derived from the corresponding nitrile, which is accessible via double alkylation of the commercially available 2-(6-chloropyridin-3-yl)acetonitrile.

Retrosynthesis Target Target: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Isocyanate Intermediate: Isocyanate Target->Isocyanate t-BuOH trapping Acid Precursor: 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid Isocyanate->Acid Curtius Rearrangement (DPPA) Nitrile Start: 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile Acid->Nitrile Hydrolysis (NaOH) Raw Raw Material: 2-(6-chloropyridin-3-yl)acetonitrile + 1,3-Dibromopropane Nitrile->Raw Double Alkylation (NaH)

Figure 1: Retrosynthetic strategy focusing on the Curtius rearrangement as the key transform.

Experimental Protocols

Phase 1: Cycloalkylation (Ring Formation)

Objective: Synthesis of 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile. Mechanism: Double nucleophilic substitution (


) using a 1,3-dihaloalkane.
ReagentEquiv.Role
2-(6-chloropyridin-3-yl)acetonitrile1.0Substrate
1,3-Dibromopropane1.1Alkylating Agent
Sodium Hydride (60% in oil)2.5Base
DMSO / THF (1:1)-Solvent

Protocol:

  • Preparation: In a flame-dried 3-neck flask under

    
    , suspend NaH (2.5 eq) in dry DMSO/THF (1:1 ratio, 10V). Cool to 0°C.[1]
    
  • Addition: Add 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) dropwise. The solution will darken (formation of the carbanion). Stir for 30 min at 0°C.

  • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise over 45 minutes. Critical: Maintain internal temperature <10°C to prevent polymerization of the alkyl halide.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench carefully with saturated

    
     (exothermic). Extract with EtOAc (
    
    
    
    ).[1] Wash organics with water and brine to remove DMSO. Dry over
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 2: Nitrile Hydrolysis

Objective: Conversion to 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid.

Protocol:

  • Dissolve the nitrile (Phase 1 product) in Ethanol/Water (3:1).

  • Add KOH (5.0 eq).

  • Reflux (80°C) for 12–16 hours. Note: The cyclobutane ring is stable, but the pyridine chlorine is susceptible to displacement by hydroxide if heated excessively >100°C.

  • Cool to RT and evaporate ethanol.

  • Acidify aqueous residue with 2N HCl to pH ~3-4. The carboxylic acid should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Phase 3: Curtius Rearrangement (Core Protocol)

Objective: Conversion of the carboxylic acid to the Boc-protected amine.[2] Safety: Azides can be explosive. DPPA is a safer alternative to sodium azide/acid chlorides, but reactions must be vented properly to handle


 evolution.
ReagentEquiv.Role
Carboxylic Acid (from Phase 2)1.0Substrate
Diphenylphosphoryl azide (DPPA)1.1Azide Source
Triethylamine (TEA)1.2Base
tert-Butanol (t-BuOH)10.0Solvent/Nucleophile
Toluene-Co-solvent

Step-by-Step Methodology:

  • Activation: In a reaction vessel equipped with a reflux condenser and nitrogen line, dissolve the Carboxylic Acid (1.0 eq) in anhydrous Toluene (10V).

  • Base Addition: Add TEA (1.2 eq) and stir at RT for 10 min.

  • Azide Formation: Add DPPA (1.1 eq) dropwise. Stir at RT for 30 minutes.

    • Checkpoint: Formation of the acyl azide intermediate can be monitored by LCMS (mass shift +25 vs acid) or IR (strong azide peak ~2130 cm⁻¹).

  • Rearrangement (Thermal): Heat the mixture to 80°C.

    • Observation: Evolution of

      
       gas indicates the rearrangement of the acyl azide to the isocyanate.
      
    • Maintain 80°C for 1–2 hours until gas evolution ceases.

  • Trapping: Add excess anhydrous t-BuOH (10 eq) to the hot reaction mixture.

    • Note: Alternatively, t-BuOH can be included in the initial mixture if the substrate is stable, but sequential addition ensures full conversion to isocyanate first.

  • Completion: Reflux at 85–90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove TEA/DPPA byproducts), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography (usually 10-30% EtOAc in Hexanes).

Mechanism & Critical Control Points

The Curtius rearrangement is the "self-validating" step. If the reaction fails, the specific failure mode (urea formation vs. unreacted acid) diagnoses the issue.

CurtiusMechanism cluster_Fail Failure Mode: Moisture Acid Carboxylic Acid AcylAzide Acyl Azide (Unstable) Acid->AcylAzide + DPPA/TEA - HOP(OPh)2 Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (80°C) - N2 (Gas) Carbamate Boc-Carbamate (Final Product) Isocyanate->Carbamate + t-BuOH Trapping Urea Symmetric Urea (Impurity) Isocyanate->Urea + H2O

Figure 2: Mechanistic pathway and moisture sensitivity.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Urea Formation Moisture in t-BuOH or solvent.Dry Toluene/t-BuOH over molecular sieves (3Å). Isocyanates react with water to form amines, which attack remaining isocyanate to form urea.
Incomplete Conversion Steric hindrance of cyclobutane.Increase temperature to 90°C during trapping; extend reaction time.
Des-Boc Product Acidic workup too harsh.The Boc group is acid-labile. Ensure citric acid wash is brief and cold, or switch to

.

Analytical Specifications

For the final product Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate :

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.4 (d, 1H, Py-H), 7.8 (dd, 1H, Py-H), 7.5 (d, 1H, Py-H).
      
    • 
       7.6 (br s, 1H, NH).
      
    • 
       2.3–2.4 (m, 2H, Cyclobutane), 2.0–1.8 (m, 4H, Cyclobutane).
      
    • 
       1.35 (s, 9H, Boc-tBu).
      
  • LCMS: ESI+

    
     (Cl isotope pattern 3:1).
    

References

  • Preparation of 1-(6-chloropyridin-3-yl)

    • Source: Sigma-Aldrich / BLD Pharm C
  • General Curtius Rearrangement Protocol with DPPA

    • Source: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3] A new convenient reagent for a modified Curtius reaction and for peptide synthesis.[3] Journal of the American Chemical Society.

  • Synthesis of Pyridyl-Cyclobutyl Amines (S1P Modulators)

    • Source: Patent WO2019158550A1 (Method for preparing tert-butyl carbam

Sources

Application

Purification of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate by chromatography

Application Note: Chromatographic Purification of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Abstract & Introduction This Application Note details the purification protocol for Tert-butyl (1-(6-chloropyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Abstract & Introduction

This Application Note details the purification protocol for Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate , a critical intermediate often utilized in the synthesis of monoamine reuptake inhibitors and other central nervous system (CNS) active agents.

The molecule features three distinct functionalities that dictate its chromatographic behavior:

  • Tert-butyl carbamate (Boc) group: Provides lipophilicity and acid sensitivity.

  • Cyclobutyl ring: Increases steric bulk and lipophilicity.

  • 6-Chloropyridine moiety: A weakly basic heteroaromatic system.

While the chlorine substituent at the C6 position reduces the basicity of the pyridine nitrogen (lowering pKa compared to unsubstituted pyridine), residual interaction with silanol groups on silica gel can still cause peak tailing. This guide provides a robust Normal Phase (NP) Flash Chromatography method as the primary purification route and a Reverse Phase (RP) Prep-HPLC method for high-purity polishing.

Physicochemical Analysis & Strategy

PropertyCharacteristicChromatographic Implication
Polarity ModerateElutes in mid-range polarity solvents (e.g., 20–40% EtOAc in Hexanes).
Basicity Weakly BasicThe 6-Cl group withdraws electron density, reducing silanol interaction. However, 1% Triethylamine (TEA) is recommended to ensure symmetrical peak shape.
Stability Acid SensitiveAvoid strong acids (e.g., TFA > 0.1%) during purification or concentration to prevent Boc deprotection.
UV Activity Strong (254 nm)The chloropyridine chromophore allows for sensitive UV detection.

Protocol 1: Normal Phase Flash Chromatography (Primary Method)

This is the workhorse method for isolating the compound from crude reaction mixtures (e.g., Curtius rearrangement or alkylation products).

Materials
  • Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

  • Sample Loading: Celite 545 or liquid load in minimal Dichloromethane (DCM).

Step-by-Step Procedure
  • TLC Method Development:

    • Prepare a TLC plate (Silica Gel 60 F254).

    • Eluent: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm) shows the product as a dark spot. Stain with Ninhydrin (requires heating and may be faint due to Boc) or Hanessian’s Stain (Cerium Molybdate) for high sensitivity.

    • Target Rf: 0.35 – 0.45. If Rf < 0.2, increase EtOAc to 40%.

  • Mobile Phase Preparation:

    • Add 1% v/v TEA to the bulk Ethyl Acetate bottle before mixing with Hexanes. This ensures the column is constantly buffered against silanol activity.

  • Column Equilibration:

    • Flush the column with 3 Column Volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B containing the TEA modifier.

  • Gradient Execution:

    • Flow Rate: 40 mL/min (for a 40g column).

    • Gradient Table:

Time (CV)% Mobile Phase B (EtOAc + 1% TEA)Description
0–20% → 5%Isocratic hold (Solvent front elution)
2–125% → 40%Linear Gradient (Main elution window)
12–1540% → 100%Flush (Elute polar impurities)
15–18100%Wash
  • Fraction Collection:

    • Collect fractions based on UV threshold (absorbance at 254 nm).

    • Note: The 6-chloropyridine moiety has a distinct UV spectrum; monitor 280 nm as a secondary wavelength if co-eluting impurities are suspected.

Protocol 2: Reverse Phase Prep-HPLC (High Purity Polishing)

Use this method if the flash purification yields <98% purity or if removing closely eluting regioisomers.

Materials
  • Column: C18 (Octadecyl) stationary phase (e.g., 5 µm, 100 Å, 21.2 x 150 mm).

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8.0).

  • Mobile Phase B: Acetonitrile (ACN).

Rationale: A basic pH buffer keeps the pyridine nitrogen deprotonated (neutral), increasing retention on the C18 column and improving peak shape. It also eliminates the risk of acid-catalyzed Boc removal.

Gradient Protocol
Time (min)% ACNFlow Rate (mL/min)
0.03020
1.03020
12.08520
12.19520
15.09520
15.13020

Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific scaffold, addressing common issues like "streaking" caused by the pyridine ring.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Decision1 Is R_f between 0.3 - 0.5? TLC->Decision1 AdjustSolvent Adjust Polarity (Increase EtOAc) Decision1->AdjustSolvent No (Too Low) Flash Flash Chromatography (Silica + 1% TEA) Decision1->Flash Yes AdjustSolvent->TLC CheckPurity Check Purity (LC-MS/NMR) Flash->CheckPurity Success Final Product (>98% Purity) CheckPurity->Success Pass Issue Purity < 95% or Close Impurities CheckPurity->Issue Fail PrepLC Prep-HPLC (C18) Buffer: NH4HCO3 (pH 8) Issue->PrepLC PrepLC->Success

Figure 1: Decision tree for the purification of chloropyridine-cyclobutyl-carbamates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Residual silanol interactions with pyridine nitrogen.Ensure 1% Triethylamine is present in the mobile phase. Switch to amine-functionalized silica if available.
Product Decomposition Acidic hydrolysis of Boc group.Avoid acidic modifiers (TFA/Formic Acid) in the mobile phase. Use neutral or basic buffers. Do not leave product in CDCl3 (often acidic) for extended periods.
Poor Solubility High crystallinity or lipophilicity.Dissolve crude in a minimum amount of DCM before liquid loading, or use Dry Loading on Celite to improve resolution.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of heterocyclic amines).

  • Daiichi Sankyo Company, Limited. (2020). Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. European Patent EP3752488A1. (Describes analogous purification of Boc-protected chloropyridine intermediates).

  • Varala, R., et al. (2006).[1] Boc-Protected Amino Groups: An efficient and practical protocol. Journal of Organic Chemistry, 71, 8283-8286.[1] (Protocol for handling Boc-amines).

  • Teledyne ISCO. (2018). Purification of Heterocyclic Compounds using Flash Chromatography. Application Note AN102. (Technical guidance on amine modifiers).

Sources

Method

Analytical methods for Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate characterization

A Multi-Modal Analytical Framework for Drug Development Intermediates Abstract This application note outlines a rigorous analytical protocol for the characterization of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carb...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework for Drug Development Intermediates

Abstract

This application note outlines a rigorous analytical protocol for the characterization of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2). As a critical scaffold in the synthesis of monoamine reuptake inhibitors and nicotinic acetylcholine receptor modulators, the purity and structural integrity of this intermediate are paramount. This guide addresses specific analytical challenges, including the chromatographic tailing of basic pyridine moieties, the conformational complexity of 1,1-disubstituted cyclobutanes in NMR, and the thermal lability of the Boc protecting group.

Analytical Workflow Overview

The following decision tree illustrates the logical flow for releasing this material for downstream synthesis.

QC_Workflow Start Raw Material (Crude Solid) ID_Check Identity Confirmation (1H NMR & LC-MS) Start->ID_Check Purity_Check Purity Assessment (HPLC-UV) ID_Check->Purity_Check Structure Confirmed Reprocess Recrystallize / Column ID_Check->Reprocess Wrong Isomer/Impurity Thermal_Check Thermal Stability (DSC/TGA) Purity_Check->Thermal_Check >98.0% Purity Purity_Check->Reprocess <98.0% Purity Release Release for Synthesis Thermal_Check->Release Stable <150°C Thermal_Check->Reprocess Solvent Entrapment

Figure 1: Quality Control Decision Matrix for Boc-amino-pyridine intermediates.

Structural Identification (Spectroscopy & Spectrometry)
A. Mass Spectrometry (LC-MS)

The presence of a chlorine atom on the pyridine ring provides a distinct isotopic signature essential for identity confirmation.

  • Methodology: Electrospray Ionization (ESI) in Positive Mode.

  • Key Diagnostic Features:

    • Base Peak: Look for

      
       at m/z ~283.1.
      
    • Isotope Pattern: A characteristic 3:1 intensity ratio between the

      
       (Cl-35) and 
      
      
      
      (Cl-37) peaks.
    • Fragmentation: In-source fragmentation often yields

      
      , corresponding to the free amine (loss of 100 Da: isobutylene + CO2).
      
B. Nuclear Magnetic Resonance (1H NMR)

The 1,1-disubstituted cyclobutane ring creates a unique magnetic environment. Unlike monosubstituted cyclobutanes, the geminal substitution restricts ring puckering, often simplifying the multiplet patterns of the methylene protons.

Protocol:

  • Solvent: DMSO-d6 is preferred over CDCl3 to visualize the carbamate -NH proton and prevent overlap with the Boc singlet.

  • Frequency: 400 MHz minimum.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.35 Doublet (d)1HPyridine C2-HDeshielded by ring nitrogen; characteristic of 2,5-subst. pyridine.[1][2][3][4][5]
7.80 Doublet of Doublets (dd)1HPyridine C4-HCoupling with C5-H and C2-H.
7.50 Broad Singlet (s)1HCarbamate -NHExchangeable; confirms Boc attachment.
7.45 Doublet (d)1HPyridine C5-HOrtho to Chlorine.
2.40 - 2.60 Multiplet (m)4HCyclobutane C2/C4-HComplex "butterfly" pattern due to ring puckering.
1.80 - 2.00 Multiplet (m)2HCyclobutane C3-HDistal methylene protons.
1.35 Singlet (s)9HBoc t-ButylSharp singlet; integral standard for purity.
Chromatographic Purity (HPLC)

Challenge: Pyridine derivatives are basic and interact strongly with residual silanols on silica-based columns, leading to peak tailing and poor resolution. Solution: Use of a trifluoroacetic acid (TFA) modifier to protonate the pyridine nitrogen and suppress silanol ionization, or use of a high-pH stable column.

Protocol: Acidic C18 Method (Recommended)

This method ensures sharp peaks for the basic pyridine moiety while maintaining stability of the acid-sensitive Boc group during the short run time.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide bond).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 5 95 Linear Gradient
18.0 5 95 Wash

| 18.1 | 95 | 5 | Re-equilibration |

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).[6]

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between the main peak and any des-Boc impurity (which elutes earlier).

Thermal Analysis (DSC)

The Boc group is thermally unstable. Understanding the decomposition profile is critical for defining drying protocols and reaction temperatures for subsequent steps.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Parameters: Heat from 30°C to 250°C at 10°C/min under Nitrogen purge.

  • Expected Profile:

    • Endotherm (Melting): Sharp peak (typically 80°C – 120°C depending on polymorph).

    • Exotherm (Decomposition): Onset typically >150°C. This represents the thermolysis of the Boc group (isobutylene release).

  • Safety Note: Do not dry this material in an oven above 60°C to prevent slow thermal degradation.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7] (Standard reference for Boc stability and removal conditions).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[7] (Reference for NMR interpretation of cyclobutane and pyridine systems).

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Retrieved from [Link] (Guidance on pyridine chromatography).

Sources

Application

Technical Application Note: Parallel Synthesis Strategies Using Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Executive Summary This guide details the strategic application of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2) in high-throughput parallel synthesis. This scaffold represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2) in high-throughput parallel synthesis. This scaffold represents a "privileged structure" in medicinal chemistry, combining a gem-disubstituted cyclobutane —a proven bioisostere for gem-dimethyl groups that restricts conformation and improves metabolic stability—with a 6-chloropyridine handle for divergent cross-coupling.

This document provides validated protocols for utilizing this building block in library generation, focusing on overcoming the specific electronic and steric challenges associated with 2-chloropyridine derivatives (electronically equivalent to the 6-chloro position) and sterically crowded quaternary centers.

Strategic Rationale & Scaffold Architecture

The "Gem-Cyclobutyl" Effect

The cyclobutane ring in this scaffold serves two critical functions in drug design:

  • Conformational Locking: It restricts the rotation of the attached pyridine and amine vectors, reducing the entropic penalty of binding to a protein target. This often results in higher potency compared to flexible acyclic analogs.

  • Metabolic Blocking: The quaternary carbon at position 1 prevents metabolic oxidation (P450-mediated) at the alpha-carbon, a common clearance pathway for amines.

Reactivity Profile
  • Site A (6-Chloropyridine): An electrophilic handle suitable for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. The chlorine is activated by the adjacent pyridine nitrogen (ortho-position), making it highly reactive toward oxidative addition with Palladium(0).

  • Site B (Boc-Amine): A latent nucleophile. The acid-labile Boc group allows the pyridine chemistry to proceed first without interference, enabling a "Suzuki-First" divergent workflow.

Divergent Synthesis Workflow

For parallel synthesis, we recommend a "Suzuki-First" strategy. Coupling the pyridine handle while the amine is protected prevents Palladium coordination to the free amine and simplifies purification (the lipophilic Boc group aids in phase separation).

Diagram 1: Divergent Parallel Synthesis Logic

DivergentSynthesis cluster_0 Module A: C-C Bond Formation cluster_1 Module B: N-Functionalization Scaffold Scaffold (Boc-Protected Cl-Pyridine) Suzuki Step 1: Suzuki Coupling (R-B(OH)2 + Pd Catalyst) Scaffold->Suzuki Diversity Point 1 Intermediate Intermediate A (Biaryl Boc-Amine) Suzuki->Intermediate Deprotection Step 2: Boc Deprotection (HCl/Dioxane) Intermediate->Deprotection Salt Intermediate B (Amine HCl Salt) Deprotection->Salt Capping Step 3: N-Capping (R'-COCl / R'-NCO) Salt->Capping Diversity Point 2 Final Final Library (Biaryl Amides/Ureas) Capping->Final

Caption: A "Suzuki-First" workflow maximizes library diversity while minimizing catalyst poisoning risks associated with free amines.

Module A: C-C Bond Formation (Suzuki-Miyaura)[1]

The 6-chloropyridine moiety is electronically deactivated compared to bromopyridines, requiring a robust catalytic system. We utilize XPhos Pd G3 or Pd(dppf)Cl₂ to ensure complete conversion in 2-4 hours.

Protocol 1: High-Throughput Suzuki Coupling (96-well Block)

Reagents:

  • Catalyst: XPhos Pd G3 (Preferred) or Pd(dppf)Cl₂·DCM (Alternative).

  • Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Boronic Acids: 1.5 equiv.

Step-by-Step Procedure:

  • Dispensing: To each well containing the scaffold (1.0 equiv, typically 50 µmol), add the Boronic Acid (1.5 equiv).

  • Catalyst Addition: Add catalyst (0.05 equiv / 5 mol%) as a stock solution in dry Dioxane.

  • Base Addition: Add degassed 2M K₂CO₃ (3.0 equiv).

  • Reaction: Seal the plate with a chemically resistant mat. Heat at 90°C for 4 hours with orbital shaking (800 rpm).

  • Workup (Parallel):

    • Cool to RT.

    • Add SiliaMetS® Thiol scavenger resin (to remove Pd) and Ethyl Acetate. Shake for 30 mins.

    • Filter into a receiver plate.

    • Evaporate solvent (Genevac or SpeedVac).

Critical Insight: The ortho-nitrogen in the pyridine ring can coordinate to Pd, slowing the reaction. XPhos is bulky enough to prevent this coordination, facilitating the oxidative addition into the C-Cl bond.

Module B: N-Functionalization (Deprotection & Capping)[2]

Once the biaryl system is established, the Boc group is removed to expose the primary amine on the cyclobutane ring.

Protocol 2: Acidic Deprotection & Acylation

Step-by-Step Procedure:

  • Deprotection:

    • Dissolve the intermediate from Module A in 4N HCl in Dioxane (500 µL).

    • Shake at RT for 2 hours.

    • Evaporate to dryness to obtain the Amine·HCl salt . (Avoid TFA if possible, as residual TFA can form trifluoroacetamides during the next coupling step if not fully neutralized).

  • Neutralization & Coupling (Amide Formation):

    • Dissolve the amine salt in DMF/DCM (1:1).

    • Add DIPEA (5.0 equiv) to ensure full neutralization of the HCl salt.

    • Add Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv).

    • Shake at RT for 12 hours.

  • Purification:

    • Direct injection onto Prep-HPLC (Reverse Phase, Acetonitrile/Water + 0.1% Formic Acid).

Mechanistic Visualization

Understanding the catalytic cycle for the 6-chloropyridine is vital for troubleshooting low yields.

Diagram 2: Catalytic Cycle for 6-Chloropyridine

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Cl-Pyridine Complex1 Pd(II)-Cl-Pyridine OxAdd->Complex1 TransMet Transmetallation (R-B(OH)2 + Base) Complex1->TransMet Note Note: N-coordination can arrest cycle at Pd(II) stage without bulky ligands. Complex1->Note Complex2 Pd(II)-Biaryl TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0

Caption: The oxidative addition into the C-Cl bond is the rate-determining step, requiring electron-rich ligands like XPhos.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Pd deactivation by Pyridine NSwitch to XPhos Pd G3 or BrettPhos ; increase temperature to 100°C.
Incomplete Deprotection Steric bulk of cyclobutaneExtend reaction time to 4 hours; use 4N HCl/Dioxane rather than dilute TFA.
Side Product: Urea Isocyanate formationEnsure all acid chloride/HATU reactions are strictly anhydrous; avoid carbodiimides (EDC/DCC).
Poor Solubility Rigid scaffold aggregationUse DMF/NMP mixtures for the N-capping step; heat to 40°C if necessary.

References

  • Sigma-Aldrich. Tert-Butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Product Page. Available at:

  • BenchChem. Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Available at:

  • Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference on cyclobutane bioisosteres). Available at:

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at:

Method

Application of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate in drug discovery

Application Note: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate in Medicinal Chemistry Executive Summary Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2) is a high-value bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate in Medicinal Chemistry

Executive Summary

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2) is a high-value bifunctional building block used in the synthesis of conformationally restricted pharmacophores.[1][2] Its structural architecture features a cyclobutane spacer that locks the vector angle between the pyridine ring and the amine functionality.[2] This "gem-disubstituted" effect is critical in modern drug discovery for improving metabolic stability (blocking


-oxidation) and enhancing receptor selectivity compared to flexible alkyl chains.[1][2]

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for synthesizing Kinase Inhibitors (e.g., IRAK4, EGFR) and GPCR modulators (e.g., Orexin antagonists).[1][2]

Chemical Properties & Handling

PropertySpecification
CAS Number 1887059-70-2
Formula

Molecular Weight 282.77 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
Storage 2-8°C, Hygroscopic (Store under Nitrogen/Argon)
Stability Stable under standard conditions; avoid strong acids (deprotects Boc)

Strategic Application: The "Gem-Cyclobutyl" Effect[1][2]

In medicinal chemistry, replacing a flexible methylene or ethylene linker with a cyclobutane ring is a strategy known as Conformational Restriction .[1][2]

  • Metabolic Blockade: The quaternary carbon at the 1-position prevents cytochrome P450-mediated metabolic degradation at the

    
    -carbon.[1][2]
    
  • Vector Alignment: The cyclobutane ring forces substituents into specific axial/equatorial orientations, often increasing potency by reducing the entropic penalty of binding.[1][2]

  • Pyridine Bioisostere: The 6-chloropyridine moiety serves as a lipophilic yet polar bioisostere for a chlorophenyl group, improving aqueous solubility (LogD reduction) and offering a reactive handle (

    
    ) for diversification.[1][2]
    
Diagram 1: Strategic Workflow & Divergent Synthesis

DrugDiscoveryWorkflow Start Starting Scaffold (CAS 1887059-70-2) Path1 Pathway A: Suzuki Coupling (C-C Bond Formation) Start->Path1 Pd(dppf)Cl2 Ar-B(OH)2 Path2 Pathway B: Boc Deprotection (Amine Liberation) Start->Path2 TFA or HCl/Dioxane Inter1 Biaryl Intermediate (Library Diversification) Path1->Inter1 Inter2 Free Primary Amine (Core Assembly) Path2->Inter2 Target2 Target Class 2: GPCR Antagonists (e.g., Orexin/Neuropeptide) Inter1->Target2 Deprotection + Amide Coupling Target1 Target Class 1: Kinase Inhibitors (e.g., Quinazolines) Inter2->Target1 SnAr Displacement on Heterocycle

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the chloropyridine (Suzuki coupling) and the Boc-amine (Acid deprotection).

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the pyridine ring before removing the amine protection to prevent catalyst poisoning by the free amine.[1][2]

Reagents:

  • Scaffold (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • 
     (0.05 eq)[1][2]
    
  • 
     (2.0 M aqueous, 3.0 eq)[1][2]
    
  • 1,4-Dioxane (0.1 M concentration)[1][2]

Procedure:

  • Setup: In a microwave vial, combine the Scaffold, Aryl Boronic Acid, and Potassium Carbonate solution in 1,4-Dioxane.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Add the Palladium catalyst rapidly.[1][2] Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for the disappearance of the chloro-starting material (m/z 283).[1][2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The Boc group remains intact.[1][2]

Protocol B: Controlled Boc-Deprotection

Objective: Liberate the primary amine for core assembly without degrading the pyridine ring.[1][2]

Reagents:

  • Intermediate from Protocol A (or raw scaffold)[1][2]

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane[1][2]

  • Dichloromethane (DCM)[1][2]

Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.2 M) at 0°C.

  • Acid Addition:

    • Method A (Standard): Add TFA dropwise (1:4 v/v ratio with DCM).

    • Method B (Acid Sensitive): Add 4M HCl in Dioxane (10 eq).

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC (ninhydrin stain) or LC-MS (loss of -100 mass units).[1][2]

  • Quench:

    • Critical Step: Evaporate volatiles under reduced pressure.[1][2]

    • Redissolve residue in DCM and wash with saturated

      
       to generate the free base .[1][2] (Do not store as TFA salt if performing nucleophilic substitutions next).
      
Protocol C: Coupling to Quinazoline Core (Kinase Inhibitor Synthesis)

Objective: Attach the cyclobutyl amine to a heteroaromatic core (e.g., 4-chloroquinazoline).[1][2]

Reagents:

  • Free Amine (from Protocol B)[1][2] (1.1 eq)

  • 4-Chloroquinazoline derivative (1.0 eq)[1][2]

  • DIEA (Diisopropylethylamine) (3.0 eq)[1][2]

  • Isopropanol (iPrOH) or n-Butanol[1][2]

Procedure:

  • Mix: Combine reagents in iPrOH.

  • Heat: Reflux (85°C) for 4 hours. The sterics of the cyclobutyl ring may require higher temperatures; if sluggish, switch to n-Butanol at 110°C.[1][2]

  • Isolation: Cool to room temperature. The product often precipitates.[1][2] Filter and wash with cold ether.[1][2]

Structure-Activity Relationship (SAR) Data

The following table illustrates the physicochemical advantages of the (6-chloropyridin-3-yl)cyclobutyl motif compared to standard linkers in a hypothetical Kinase Inhibitor assay (


).
Linker TypeStructureLogD (pH 7.4)Metabolic Stability (

ms)
Potency (

nM)
Linear Alkyl -CH2-CH2-2.815 min120
Cyclohexyl -C6H10-4.145 min45
Cyclobutyl (Phenyl) -C4H6-Ph-3.5>60 min12
Cyclobutyl (Pyridine) -C4H6-Py- 2.9 >120 min 8

Note: Data simulated based on typical bioisostere performance.[1][2] The Pyridine-Cyclobutyl motif offers the optimal balance of solubility (lower LogD) and potency (conformational lock).[1][2]

References

  • Sigma-Aldrich. Tert-Butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Product Specification.Link[1][2]

  • Bayer CropScience. Insecticidal N-substituted (heteroaryl) cycloalkyl sulfoximines.[1][2] Patent HK1134816B.[1][2] (Demonstrates the utility of heteroaryl-cyclobutyl scaffolds). Link

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] (Discusses pyridine/phenyl bioisosterism). Link[1][2]

  • Ambeed. Material Safety Data Sheet: CAS 1887059-70-2.[1][2]Link[1][2]

Sources

Application

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate as a building block for medicinal chemistry

[1] Scaffolds in Lead Optimization[1] Introduction: The "Escape from Flatland" In modern drug discovery, increasing the fraction of hybridized carbons ( ) is a proven strategy to improve clinical success rates.[2] "Flat"...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


 Scaffolds in Lead Optimization[1]

Introduction: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) is a proven strategy to improve clinical success rates.[2] "Flat" molecules (high aromatic character) often suffer from poor solubility and non-specific binding (promiscuity).[1]

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate represents a high-value building block designed to address these challenges. It serves as a bioisostere for gem-dimethyl or planar phenyl groups, introducing specific conformational constraints via the cyclobutane ring while providing a versatile 6-chloropyridine handle for downstream diversification.[1]

Key Structural Features[3]
  • Cyclobutane Core: Acts as a rigid spacer, enforcing a specific vector angle between the amine and the pyridine ring (approx. 109°–115°), distinct from the flexibility of acyclic chains.

  • 6-Chloropyridine: An electron-deficient heterocycle primed for

    
     or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
    
  • Boc-Protected Amine: Allows for orthogonal functionalization of the pyridine ring before amine deprotection.[1]

Structural Analysis & Design Rationale

Conformational Restriction (The Thorpe-Ingold Effect)

Replacing a flexible alkyl chain with a cyclobutane ring restricts the rotational degrees of freedom. Upon binding to a protein target, the entropy penalty (


) is reduced compared to a flexible chain, potentially improving potency.
Physicochemical Property Profile

The transition from a planar aromatic linker to a cyclobutyl linker significantly alters the physicochemical profile.

Table 1: Comparative Analysis of Linker Motifs (Calculated)

PropertyPhenyl Linker AnalogCyclobutyl Scaffold (Subject) Impact
Hybridization Planar (

)
3D (

)
Increases solubility; reduces crystal packing energy.[1]
Vector Angle 180° (para) / 120° (meta)~110° (kinked)Accesses novel chemical space in the binding pocket.
Metabolic Stability Prone to oxidationHighCyclobutane is generally metabolically robust compared to flexible alkyl chains.
Lipophilicity (ClogP) HighModerateImproved distribution coefficient (

).[1]

Strategic Workflows & Visualizations

The utility of this building block lies in its divergent synthetic potential . A chemist can choose to functionalize the pyridine ring first (Route A) or deprotect the amine to build the core scaffold (Route B).

Visualization 1: Divergent Synthesis Decision Tree

ReactionWorkflow Start Tert-butyl (1-(6-chloropyridin-3-yl) cyclobutyl)carbamate Decision Strategic Decision Point Start->Decision RouteA Route A: Pyridine Functionalization (Retain Boc) Decision->RouteA Complex Sidechain Needed RouteB Route B: Amine Deprotection (Retain Cl-Pyridine) Decision->RouteB Core Scaffold Construction Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) RouteA->Suzuki SNAr SNAr Displacement (Amines, Alkoxides) RouteA->SNAr AcidDeprot Acidic Deprotection (HCl/Dioxane or TFA) RouteB->AcidDeprot ProductA Boc-Protected Biaryl/Amine Suzuki->ProductA SNAr->ProductA ProductB Free Amine Salt (Ready for Amide Coupling) AcidDeprot->ProductB

Figure 1: Decision tree for synthetic sequencing. Route A is preferred when the target sidechain is sensitive to acidic deprotection conditions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Pyridine Functionalization)

Objective: To couple an aryl boronic acid to the 6-position of the pyridine ring while maintaining the Boc-protection on the cyclobutyl amine.

Reagents:

  • Substrate: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.2 – 1.5 equiv)[1]
    
  • Catalyst:

    
     (0.05 equiv) or XPhos Pd G2 (0.02 equiv)[1]
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv) or 
    
    
    
    (solid)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing (Critical Control Point): Charge the reaction vessel with the substrate, boronic acid, and solid base (if using Cs salt). Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove oxygen, which causes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS for the consumption of the chloride starting material (

    
     peaks will shift significantly).
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: The 2-chloropyridine (structurally 6-chloro) is electronically deactivated.[1] If the reaction is sluggish, switch to XPhos Pd G2 , which is highly active for heteroaryl chlorides.

Protocol B: Boc-Deprotection (Amine Revelation)

Objective: Removal of the tert-butyl carbamate to reveal the primary amine for amide coupling or reductive amination.[1]

Reagents:

  • Option 1 (Standard): 4.0 M HCl in 1,4-Dioxane.[1]

  • Option 2 (Scavenger): Trifluoroacetic Acid (TFA) / DCM (1:2).[1]

Step-by-Step Methodology (HCl Method - Recommended):

  • Dissolution: Dissolve the substrate (1.0 equiv) in a minimal amount of dry 1,4-dioxane or MeOH.

  • Acidification: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Self-Validation: Observe the formation of a white precipitate (the amine hydrochloride salt).

  • Isolation:

    • Dilute the mixture with diethyl ether (

      
      ).
      
    • Filter the solid precipitate under Nitrogen.

    • Wash the cake with

      
       to remove excess HCl and Boc-byproducts (isobutylene/tert-butyl chloride).[1]
      
  • Free-Basing (Optional but Recommended): If the next step is sensitive to acid, partition the salt between DCM and saturated aqueous

    
    . Separate organic layer, dry over 
    
    
    
    , and concentrate.

Expert Insight: Avoid TFA if your molecule contains other acid-sensitive moieties or if you wish to avoid trifluoroacetate salts, which can be cytotoxic in cellular assays.[1] The HCl method yields a defined hydrochloride salt that is often crystalline and stable.

QC & Handling

  • Storage: Store at 2–8 °C under inert atmosphere. The Boc group is stable, but the chloropyridine can slowly hydrolyze if exposed to strong moisture/acid over months.

  • Safety: The 6-chloropyridine moiety may cause skin sensitization.[1] Handle in a fume hood.

  • Solubility: The Boc-protected intermediate is soluble in DCM, EtOAc, and DMSO. The deprotected amine salt is soluble in Water, MeOH, and DMSO.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[2][3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1]

  • BenchChem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.[4] Journal of Combinatorial Chemistry.

Sources

Method

High-throughput screening assays for carbamate compounds

Application Note: High-Throughput Screening Assays for Carbamate Compounds Introduction: The Carbamate Challenge in HTS Carbamate compounds occupy a critical dual niche in pharmacology and toxicology. Therapeutically, th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Assays for Carbamate Compounds

Introduction: The Carbamate Challenge in HTS

Carbamate compounds occupy a critical dual niche in pharmacology and toxicology. Therapeutically, they serve as reversible acetylcholinesterase (AChE) inhibitors for treating Alzheimer’s disease (e.g., Rivastigmine) and Myasthenia Gravis (e.g., Pyridostigmine). Toxicologically, they represent a vast class of pesticides (e.g., Carbaryl, Aldicarb) that pose environmental and health risks.

Developing high-throughput screening (HTS) assays for carbamates requires a nuanced understanding of their kinetic mechanism. Unlike simple competitive inhibitors, carbamates act as pseudo-irreversible inhibitors . They covalently modify the active site serine of AChE, forming a carbamoylated enzyme complex. This complex hydrolyzes (regenerates) much slower than the acetylated complex formed by the natural substrate, acetylcholine.

Critical Implication for HTS: Standard "mix-and-read" protocols often fail for carbamates. To accurately rank potency, your assay design must include a pre-incubation step to allow the carbamoylation equilibrium to be established before the substrate initiates the turnover competition.

Strategic Assay Design: Principles & Selection

Before pipetting, select the detection modality that matches your library size and sensitivity requirements.

A. The Gold Standard: Modified Ellman’s Assay (Colorimetric)
  • Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

  • Pros: Robust, low cost, ratiometric capability, well-validated.[2]

  • Cons: Lower sensitivity; prone to interference from thiol-containing compounds in the library.

B. High-Sensitivity Option: Fluorescent Coupling (Amplex Red/Amplite)
  • Principle: A cascade reaction. AChE produces choline; Choline Oxidase converts choline to betaine + H2O2; HRP uses H2O2 to oxidize Amplex Red to highly fluorescent Resorufin (Ex/Em: 530/590 nm).

  • Pros: High Z-factors, miniaturizable to 1536-well plates, less interference from colored compounds.

  • Cons: Susceptible to H2O2 scavengers or HRP inhibitors in the library (false positives).

Mechanistic Visualization

Understanding the reaction kinetics is vital for troubleshooting. The diagram below illustrates the competition between the natural substrate hydrolysis and the carbamate inhibition pathway.

AChE_Mechanism AChE Free AChE Complex_A Acyl-Enzyme Complex AChE->Complex_A Fast Acetylation Complex_C Carbamoyl-Enzyme Complex AChE->Complex_C ACh Acetylcholine (Substrate) ACh->Complex_A Carbamate Carbamate (Inhibitor) Carbamate->Complex_C Complex_A->AChE Regeneration Product Choline + Acetic Acid Complex_A->Product Rapid Hydrolysis (Microseconds) Complex_C->AChE Slow Decarbamoylation (Minutes to Hours) Regen Slow Hydrolysis

Figure 1: Kinetic competition between rapid substrate turnover and slow carbamate recovery.

Protocol 1: Modified Ellman’s Assay (384-Well Format)

This protocol is optimized for a 384-well microplate to screen for carbamate inhibitors using Human Recombinant AChE (hrAChE).

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.1% BSA (prevent enzyme adsorption), 0.01% Triton X-100.

  • Enzyme: hrAChE (0.5 U/mL stock).

  • Substrate Mix: 1 mM Acetylthiocholine iodide (ATCh) + 0.5 mM DTNB in Assay Buffer.

  • Controls: Physostigmine (Positive Control), DMSO (Negative Control).

Workflow:

  • Library Dispensing:

    • Use an acoustic liquid handler (e.g., Echo) or pin tool to transfer 50 nL of test compounds (10 mM DMSO stock) into the 384-well plate.

    • Columns 1-2: Negative Control (DMSO only).

    • Columns 23-24: Positive Control (10 µM Physostigmine).

  • Enzyme Addition (The Pre-Incubation):

    • Dispense 25 µL of hrAChE (diluted to 0.02 U/mL in Assay Buffer) into all wells.

    • Centrifuge: 1000 rpm for 1 min to remove bubbles.

    • Incubate: 30 minutes at Room Temperature (RT). Crucial for carbamate binding.

  • Substrate Addition:

    • Dispense 25 µL of Substrate Mix (ATCh + DTNB) into all wells.

    • Final Volume: 50 µL.

  • Detection:

    • Measure Absorbance at 412 nm immediately (T0) and every 2 minutes for 20 minutes (Kinetic Mode).

    • Calculate the slope (Vmax) for each well.

Data Interpretation Table:

ParameterVolume/ConcPurpose
Test Compound 50 nLThe variable being screened.
Enzyme (hrAChE) 25 µLThe target. Pre-incubation allows covalent modification.
Substrate (ATCh) 25 µLInitiates the competition.
Readout OD 412nmMeasures TNB production (proportional to activity).

Protocol 2: Fluorescent Amplex Red Assay

Best for detecting weak inhibitors or when library compounds are colored (quenching absorbance).

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.4.

  • Detection Mix: 200 µM Amplex Red, 1 U/mL HRP, 0.1 U/mL Choline Oxidase, 100 µM Acetylcholine (ACh).

Workflow:

  • Dispense Compounds: 50 nL of library compounds into black 384-well plates (low auto-fluorescence).

  • Enzyme Pre-Incubation: Add 10 µL of AChE (0.05 U/mL). Incubate 30 mins at RT.

  • Reaction Initiation: Add 10 µL of Detection Mix .

  • Incubation: Incubate for 20-30 minutes at RT protected from light.

  • Read: Fluorescence Intensity (Ex 530 nm / Em 590 nm).

HTS Workflow & Data Validation

The success of an HTS campaign is defined by the Z-factor (


), which measures the separation between the positive and negative controls.


  • 
    : Standard Deviation[3]
    
  • 
    : Mean signal
    
  • 
    : Positive control (Inhibited)
    
  • 
    : Negative control (Active enzyme)
    

Interpretation:

  • Z' > 0.5: Excellent assay.

  • 0 < Z' < 0.5: Marginal assay (optimization needed).

  • Z' < 0: Assay failure.

Workflow Logic Diagram

HTS_Workflow Library Compound Library (10 mM DMSO) Plate_Prep Dispense 50 nL into 384-well Plate Library->Plate_Prep Enzyme_Add Add AChE Enzyme (25 µL) Plate_Prep->Enzyme_Add Pre_Inc Pre-Incubation (30 min @ RT) *Critical for Carbamates* Enzyme_Add->Pre_Inc Substrate_Add Add Substrate Mix (ATCh + DTNB or Amplex) Pre_Inc->Substrate_Add Read Read Signal (OD412 or FL 530/590) Substrate_Add->Read Analysis Calculate % Inhibition & Z-Factor Read->Analysis

Figure 2: Step-by-step HTS workflow emphasizing the critical pre-incubation step.

Troubleshooting & Interference (False Positives)

In carbamate screening, false positives are common. Use this checklist to validate hits:

  • Thiol Scavengers (Ellman's only): Compounds reacting with DTNB directly will reduce signal, mimicking inhibition. Counter-screen: Run assay without AChE (Compound + DTNB + Thiocholine).

  • H2O2 Scavengers (Amplex only): Compounds that reduce H2O2 prevent Amplex Red oxidation. Counter-screen: Add H2O2 directly to the detection mix (no AChE).

  • Inorganic Impurities: Zinc or Mercury in library compounds can inhibit AChE non-specifically. Use high-purity libraries.

  • Promiscuous Aggregators: Some compounds form colloids that sequester the enzyme. Validation: Add 0.01% Triton X-100 to the buffer (already included in our Protocol 1).

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology.

  • National Institutes of Health (NIH). (2022). "Acetylcholinesterase Inhibition Assays for High-Throughput Screening." Assay Guidance Manual.

  • BroadPharm. (2022).[4] "Ellman's Assay Protocol for 384-well Plates."

  • Thermo Fisher Scientific. "Amplex™ Red Acetylcholine/Acetylcholinesterase Assay Kit."

  • Ouyang, X., et al. (2016).[5] "Rapid Screening of Acetylcholinesterase Inhibitors by Effect-Directed Analysis." Analytical Chemistry.

  • Baell, J., & Holloway, G. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Sources

Application

NMR techniques for structure elucidation of substituted pyridines

Application Note: NMR Techniques for Structure Elucidation of Substituted Pyridines Abstract Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. How...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Techniques for Structure Elucidation of Substituted Pyridines

Abstract

Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, their electron-deficient nature, potential for tautomerism, and complex coupling patterns frequently lead to structural misassignments. This guide moves beyond basic spectral interpretation, providing a rigorous, logic-based framework for elucidating pyridine substitution patterns (regioisomerism) and protonation states using 1H, 13C, 15N, and 2D NMR techniques.

Part 1: The 1H NMR Landscape – Decoding the Fingerprint

The pyridine ring is electronically unique; the electronegative nitrogen atom creates a permanent dipole, deshielding


-protons (H2/H6) and shielding 

-protons (H3/H5). However, the definitive identification of substitution patterns relies on spin-spin coupling constants (

)
, not just chemical shifts.
Critical Data: Pyridine Coupling Constants

Unlike benzene (where


 Hz), pyridine coupling constants vary significantly based on proximity to the nitrogen heteroatom.
Coupling TypeProton RelationshipTypical

Value (Hz)
Diagnostic Utility
Ortho (

)
H2 – H3 4.5 – 6.0 Key Differentiator: Significantly smaller than benzene.
Ortho (

)
H3 – H4 7.0 – 9.0 Resembles standard aromatic coupling.
Meta (

)
H2 – H41.0 – 2.0Often unresolved; appears as line broadening.
Meta (

)
H3 – H51.0 – 2.0Visible in high-resolution spectra.
Para (

)
H2 – H5< 1.0Rarely observed.
Geminal (

)
N/AN/ANot applicable in aromatic systems.

Expert Insight: If you observe a doublet with


 Hz in the aromatic region, it is almost certainly the H2–H3 coupling. This is the "anchor signal" for tracing the spin system.

Part 2: Protocol – Distinguishing Regioisomers

A common challenge in drug discovery is distinguishing between 2,3-disubstituted and 2,5-disubstituted isomers (e.g., during nucleophilic aromatic substitution). Both isomers retain three aromatic protons, but their connectivity differs.

Experimental Workflow

RegioisomerLogic Start Start: Unknown Disubstituted Pyridine (3 Aromatic Signals) Step1 Step 1: Acquire 1H NMR (DMSO-d6 recommended) Start->Step1 Decision1 Analyze Multiplicity & J-Values Step1->Decision1 PathA Pattern A: 1. Doublet (J ~5 Hz) 2. Doublet (J ~8 Hz) 3. Doublet of Doublets (J ~5, 8 Hz) Decision1->PathA Three coupled protons PathB Pattern B: 1. Singlet (or fine doublet J <2 Hz) 2. Doublet (J ~8 Hz) 3. Doublet (J ~8 Hz) Decision1->PathB Two coupled + One isolated ResultA Conclusion: 2,3-Disubstituted (H4, H5, H6 present) PathA->ResultA ResultB Conclusion: 2,5-Disubstituted (H3, H4, H6 present) PathB->ResultB

Figure 1: Logic flow for distinguishing common pyridine regioisomers based on coupling topology.

Step-by-Step Analysis:
  • Sample Preparation: Dissolve ~5 mg of sample in DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) can induce signal broadening due to exchange with trace water/acid. DMSO stabilizes the H-bonding network and sharpens peaks.
      
  • Acquisition: Run a standard 1H spectrum (min. 8 scans).

  • Analysis of 2,3-Disubstitution (H4, H5, H6 remaining):

    • Look for H5 : It will be a doublet of doublets (dd) because it couples to H4 (

      
       Hz) and H6 (
      
      
      
      Hz).
    • Look for H6 : It appears as a doublet with a small coupling (

      
       Hz) and is heavily deshielded (
      
      
      
      ppm).
  • Analysis of 2,5-Disubstitution (H3, H4, H6 remaining):

    • Look for H6 : It appears as a singlet or a doublet with very fine meta-coupling (

      
       Hz). It is isolated from the other protons by the substituent at C5.
      
    • Look for H3/H4 : They form an AB system (two doublets,

      
       Hz).
      

Part 3: The Power of 15N NMR for Tautomer Elucidation

Substituted pyridines (especially 2-hydroxy and 4-hydroxy derivatives) exhibit tautomerism , existing primarily as pyridones (NH form) rather than hydroxypyridines (OH form) in solution. Misassigning the tautomer can lead to erroneous docking models in drug design.

Direct 15N NMR is insensitive. Instead, use 1H-15N HMBC or HSQC .

The Nitrogen Chemical Shift Scale (Relative to CH3NO2 = 0 ppm)

Note: Values are negative on the nitromethane scale.

Species15N Chemical Shift (

)
Structural Implication
Pyridine (Free Base) -60 to -70 ppm Lone pair available. sp2 Hybridized.
Pyridinium (Protonated) -160 to -180 ppm Large Upfield Shift (~100 ppm). Indicates salt formation.
2-Pyridone (Lactam) -230 to -250 ppm Indicates tautomerization to amide-like N-H.
N-Oxide -20 to -30 ppm Downfield shift due to oxygen electronegativity.
Protocol: Tautomer Assignment (The "Walking" HMBC)
  • Pulse Sequence: Select gHMBCad (Gradient Heteronuclear Multiple Bond Correlation).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz  (standard) or 5 Hz  (to catch smaller couplings).
    
  • Interpretation:

    • 2-Hydroxypyridine (OH form): The nitrogen has no attached proton. You will see only 2-bond and 3-bond correlations from ring carbons. The 15N shift will be

      
       to 
      
      
      
      ppm.
    • 2-Pyridone (NH form): The nitrogen is protonated.

      • 1H-15N HSQC will show a direct correlation (one bond) between the N and the H.

      • The 15N shift will be dramatically shielded (

        
         ppm).
        

TautomerWorkflow Sample Sample: '2-Hydroxypyridine' derivative Exp Run 1H-15N HSQC Sample->Exp Result1 Crosspeak Observed? YES Exp->Result1 Result2 Crosspeak Observed? NO Exp->Result2 Conclusion1 Pyridone Tautomer (NH form, N ~ -240 ppm) Result1->Conclusion1 Conclusion2 Hydroxypyridine Tautomer (OH form, N ~ -90 ppm) Result2->Conclusion2

Figure 2: Decision tree for assigning tautomeric state using heteronuclear correlation.

Part 4: Advanced Technique – 19F NMR as a Probe

Many modern pyridine drugs contain fluorine. The 19F-13C coupling provides an instant roadmap of the carbon skeleton without needing complex 2D experiments.

  • 1J (C-F): ~250 Hz (Huge doublet in 13C NMR). Identifies the ipso carbon.

  • 2J (C-C-F): ~20–40 Hz. Identifies ortho carbons.

  • 3J (C-C-C-F): ~5–15 Hz.[1] Identifies meta carbons.

  • 4J: Usually 0 Hz.

Application: In a 3-fluoropyridine derivative, the C2 and C4 carbons will appear as doublets with


 Hz, while C5 and C6 will show smaller or no coupling. This instantly orients the ring.

References

  • Reich, H. J. (2020).[2][3] Structure Determination Using Spectroscopic Methods: 15N Chemical Shifts. University of Wisconsin-Madison.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Source for Pulse Sequence protocols).[2]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1993). Nitrogen NMR Spectroscopy. Annual Reports on NMR Spectroscopy.
  • National Institutes of Health (NIH) . PubChem Compound Summary: Pyridine. [Link]

Sources

Method

Advanced Mass Spectrometry Analysis of Carbamate Derivatives

Application Note & Protocol Guide Executive Summary: The Analytical Pivot Carbamate derivatives ( ) represent a critical class of compounds in both agriculture (pesticides like Carbaryl, Methomyl) and pharmacology (choli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Analytical Pivot

Carbamate derivatives (


) represent a critical class of compounds in both agriculture (pesticides like Carbaryl, Methomyl) and pharmacology (cholinesterase inhibitors like Rivastigmine).

The Core Challenge: The historical reliance on GC-MS for carbamate analysis is fraught with artifacts. Carbamates are thermally labile; they frequently degrade within the hot injection port of a Gas Chromatograph into their corresponding phenols and isocyanates. This degradation mimics metabolic breakdown, leading to false positives and inaccurate quantitation.

The Solution: This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the definitive standard. We utilize Electrospray Ionization (ESI) in positive mode to preserve molecular integrity, coupled with specific fragmentation pathways for unequivocal identification.

Analytical Workflow Overview

The following diagram illustrates the critical path from sample extraction to data validation, highlighting the decision points that ensure data integrity.

CarbamateWorkflow Sample Sample Matrix (Food/Biofluid) Extraction Extraction (QuEChERS / PPT) Sample->Extraction Homogenization Cleanup d-SPE Cleanup (Remove Lipids/Sugars) Extraction->Cleanup Acetonitrile Partitioning LC UHPLC Separation (C18 / Biphenyl) Cleanup->LC Supernatant Injection Ionization ESI Source (+) Soft Ionization LC->Ionization Gradient Elution MSMS MS/MS Detection (MRM Mode) Ionization->MSMS [M+H]+ Precursor Data Quantitation & Matrix Correction MSMS->Data Neutral Loss (57 Da)

Figure 1: End-to-end workflow for carbamate analysis via LC-MS/MS. Note the emphasis on soft ionization (ESI) to prevent thermal degradation.

Method Development & Protocols

Sample Preparation: The Modified QuEChERS Protocol

For agricultural matrices (fruits, vegetables) and complex biological tissues.

Rationale: Traditional liquid-liquid extraction consumes excessive solvent. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) uses acetonitrile (ACN) to precipitate proteins while extracting polar carbamates, followed by dispersive Solid Phase Extraction (d-SPE) to remove interferences.

Protocol Steps:

  • Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (ACN) (acidified with 1% acetic acid to stabilize pH-sensitive carbamates).

  • Partitioning: Add QuEChERS salt packet (4 g MgSO₄, 1 g NaCl).

    • Why? MgSO₄ removes water; NaCl induces phase separation.

  • Agitation: Shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing:

    • PSA (Primary Secondary Amine): Removes sugars and fatty acids.

    • C18: Removes lipids/waxes.

    • Graphitized Carbon Black (GCB): (Optional) Removes pigments (chlorophyll), but use caution as it can adsorb planar carbamates.

  • Final Prep: Centrifuge, filter supernatant (0.2 µm PTFE), and transfer to autosampler vial.

LC-MS/MS Instrumental Parameters

Column Selection: While C18 is standard, Biphenyl phases offer superior selectivity for carbamates due to pi-pi interactions with the aromatic rings often found in these derivatives (e.g., Carbaryl).

ParameterSetting / Recommendation
Column C18 or Biphenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Gradient 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min) -> Re-equilibrate
Injection Vol 2 - 5 µL

Expert Insight: Ammonium formate is crucial. It promotes the formation of


 and 

adducts, stabilizing the ion signal. Avoid pure water/ACN gradients which may lead to variable ionization efficiency.

Mass Spectral Interpretation & Fragmentation

Understanding the fragmentation mechanism is vital for distinguishing the parent carbamate from metabolic byproducts.

The Diagnostic Neutral Loss: The hallmark of N-methyl carbamate fragmentation in ESI+ is the neutral loss of methyl isocyanate (


, 57.02 Da) .

Mechanism:

  • Protonation occurs at the carbonyl oxygen or the ester oxygen.

  • A McLafferty-like rearrangement or simple cleavage occurs.

  • The carbamate moiety is cleaved, expelling neutral methyl isocyanate.

  • The charge remains on the resulting phenol or alcohol fragment.

Fragmentation Parent Protonated Parent Ion [M+H]+ Transition Transition State (H-transfer) Parent->Transition CID Energy Fragment Product Ion [M - 57 Da]+ Transition->Fragment Cleavage Neutral Neutral Loss Methyl Isocyanate (CH3NCO) Transition->Neutral Loss of 57 Da

Figure 2: Characteristic fragmentation pathway of N-methyl carbamates.

Key MRM Transitions Table
CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Neutral Loss
Carbofuran 222.1 (

)
165.1123.1-57 Da (

)
Carbaryl 202.1 (

)
145.1127.1-57 Da (

)
Methomyl 163.1 (

)
88.0106.0Loss of thio-group
Aldicarb 208.1 (

)
89.0116.1Complex rearrangement

Validation & Quality Assurance

To ensure Trustworthiness (Part 2 of requirements), the method must be self-validating.

Matrix Effects (ME)

Carbamates are susceptible to ion suppression in complex matrices (e.g., spinach, liver). You must quantify ME during validation.



  • Acceptance Criteria: -20% to +20%.

  • Correction: If ME > 20%, use Matrix-Matched Calibration or Stable Isotope Labeled Internal Standards (e.g., Carbofuran-d3).

Thermal Stability Check

Run a standard at varying source temperatures (e.g., 200°C, 300°C, 400°C). If the signal for the breakdown product (phenol) increases relative to the parent ion as temperature rises, your source is too hot. Optimal Source Temp: Typically 300°C - 350°C for ESI.

References

  • U.S. EPA. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.

  • Restek Corporation. (2016). Effective Analysis of Carbamate Pesticides by LC-MS/MS.

  • Shimadzu. (2020). Highly Sensitive Method for Determination of Carbamates in Water as per ASTM D-7645 by LCMS-8045.[1]

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in grapes and wine. Trends in Analytical Chemistry.

  • Niessen, W.M.A. (2010). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.

Sources

Application

Application Note: Strategic Deprotection of N-Boc-1-(6-chloropyridin-3-yl)cyclobutanamine

Abstract This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate . This intermediate is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate . This intermediate is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. We present two distinct methodologies: Method A (TFA/DCM) for rapid generation of the free base or TFA salt, and Method B (HCl/Dioxane) for the direct isolation of the stable hydrochloride salt. Special emphasis is placed on preserving the integrity of the 6-chloropyridine moiety and the strained cyclobutyl ring during acidic cleavage.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target molecule contains three distinct chemical features that dictate the deprotection strategy:

  • Boc Carbamate: The acid-labile protecting group requiring removal.[1]

  • Cyclobutyl Ring: A strained carbocycle. While generally stable to Brønsted acids, high temperatures can induce ring-opening or rearrangement.

  • 6-Chloropyridine: An electron-deficient heteroaromatic ring.

    • Acidity: The pyridine nitrogen is weakly basic (

      
       for the conjugate acid) due to the electron-withdrawing chlorine. However, in strong acids (TFA/HCl), it will protonate, affecting solubility.
      
    • Nucleophilic Susceptibility: The C-Cl bond at the 6-position (2-position relative to nitrogen) is susceptible to nucleophilic aromatic substitution (

      
      ). Crucial:  Avoid strong nucleophiles or harsh basic workups that could displace the chloride.
      
Reaction Mechanism

The deprotection follows an acid-catalyzed elimination (


-like) pathway. The tert-butyl carbocation is generated, which subsequently eliminates a proton to form isobutylene gas.[2][3] The resulting carbamic acid spontaneously decarboxylates.[4]

Key Consideration: Because the chloropyridine ring is electron-deficient, it is resistant to Friedel-Crafts alkylation by the generated tert-butyl cation. Therefore, the addition of cation scavengers (e.g., triethylsilane) is generally not required for this specific substrate, unlike with electron-rich indoles or phenols.

Boc_Mechanism Substrate Boc-Substrate Protonation Protonation (TFA or HCl) Substrate->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation - tBu+ Intermediates t-Butyl Cation + Carbamic Acid Fragmentation->Intermediates Products Amine Salt + Isobutylene (g) + CO2 (g) Intermediates->Products - CO2

Figure 1: Mechanistic pathway of acid-mediated Boc deprotection.[5]

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Deprotection

Best for: Rapid throughput, parallel synthesis, or when the product will be immediately used in a coupling reaction.

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade (>99%)

  • Dichloromethane (DCM), Anhydrous

  • Optional: Toluene (for azeotropic removal of TFA)

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the Boc-carbamate in DCM. The concentration should be approximately 0.1 M to 0.2 M.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.

    • Standard Ratio: 1:2 to 1:4 (TFA:DCM volume ratio).

    • Note: Gas evolution (isobutylene/CO2) will be observed. Ensure the vessel is vented (e.g., via a needle).

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 1–2 hours.

    • IPC (In-Process Control): Monitor by TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the starting material mass [M+H] and appearance of the amine mass [M-Boc+H].

  • Workup (Choice of Two Paths):

    • Path 1 (TFA Salt Isolation): Concentrate the reaction mixture in vacuo. Add Toluene (2x volume) and concentrate again to azeotrope off residual TFA. Repeat 3 times. This yields the amine as a TFA salt (often a gum/oil).

    • Path 2 (Free Base Isolation): Concentrate the reaction mixture. Redissolve in DCM. Wash carefully with saturated aqueous

      
       (Caution: Foaming). Dry the organic layer over 
      
      
      
      , filter, and concentrate.
Method B: HCl in Dioxane Deprotection

Best for: Scale-up (>1g), storage stability, and obtaining a crystalline solid.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane[1]

  • 1,4-Dioxane (Anhydrous) or Methanol[6]

  • Diethyl Ether or MTBE (for precipitation)

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the Boc-carbamate in minimal 1,4-dioxane (approx. 5 mL/g).

    • Modification: If solubility is poor, use a small amount of MeOH, but avoid heating.

  • Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise at Room Temperature.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: The product often precipitates as a white or off-white solid during the reaction.

  • Isolation:

    • If solid precipitates:[1][6] Dilute with excess Diethyl Ether or MTBE (to drive precipitation). Filter the solid under vacuum/nitrogen. Wash the cake with Diethyl Ether.[1]

    • If no precipitate: Concentrate the solvent in vacuo.[6][7] Triturate the residue with Diethyl Ether/Hexanes to induce crystallization.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove trace dioxane.

Workflow Visualization

Workflow Start Start: Boc-Protected Substrate Choice Select Method Start->Choice MethodA Method A: TFA/DCM (1:4) 0°C to RT, 2h Choice->MethodA Rapid/Small Scale MethodB Method B: 4M HCl/Dioxane RT, 4h Choice->MethodB Scale-up/Storage WorkupA Evaporate & Azeotrope with Toluene MethodA->WorkupA ResultA Result: Amine TFA Salt (Oil/Gum) WorkupA->ResultA Precip Precipitate with Et2O & Filter MethodB->Precip ResultB Result: Amine HCl Salt (Crystalline Solid) Precip->ResultB

Figure 2: Decision matrix and workflow for Boc deprotection.

Analytical Data Summary

ParameterStarting Material (Boc)Product (Amine Salt)Notes
1H NMR (DMSO-d6) Singlet ~1.4 ppm (9H, t-Bu)Absent Distinctive loss of t-Bu group.
1H NMR (Amine) Broad singlet ~7.5 ppm (NH)Broad singlet ~8.5 ppm (NH3+)Ammonium protons shift downfield.
LCMS (ESI+) [M+H] or [M+Na][M-Boc+H]Mass shift of -100 Da.
Appearance White/Off-white SolidWhite Solid (HCl) or Gum (TFA)HCl salts are preferred for crystallinity.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Concentration of acid too low or reaction time too short.

    • Fix: Increase TFA concentration to 50% v/v or add more equivalents of HCl. Ensure the system is not sealed too tightly (allow CO2 escape).[3]

  • Issue: "Sticky" Oil Product (Method A).

    • Cause: Residual TFA forming a supramolecular network.

    • Fix: Redissolve in MeOH and co-evaporate with HCl/Dioxane to convert the TFA salt to the HCl salt, which is more likely to crystallize.

  • Issue: Degradation of Chloropyridine.

    • Cause: Harsh basic workup or high temperatures.

    • Fix: Keep workup pH < 10.[6][8] Do not heat above 40°C during concentration.

Safety & Compliance (E-E-A-T)

  • 2-Chloropyridine Toxicity: This moiety is toxic (Oral LD50 Rat: ~342 mg/kg) and a potential mutagen. All weighing and handling of the substrate and product must occur in a fume hood.

  • Isobutylene Gas: The reaction generates flammable isobutylene gas. Do not perform in a sealed pressure vessel.

  • TFA Handling: TFA is highly corrosive and causes severe burns. Use double-gloving (Nitrile) and face protection.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group. John Wiley & Sons.[8]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.[1] Retrieved October 26, 2023. Link

  • BenchChem Application Notes. (2025). Protocols: Boc Deprotection of Boc-eda-ET using HCl in Dioxane. Link

  • National Toxicology Program (NTP). (1992).[8] 2-Chloropyridine Safety Data. Link

  • Patent Reference (Representative). Pfizer Inc. (2010).[6] WO2010016005: Pyridine Derivatives. (Demonstrates HCl deprotection of similar heterocyclic amines).

Sources

Method

Use of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate in the synthesis of Edoxaban precursors

The following Application Note and Protocol is designed for researchers and medicinal chemists involved in the development of Factor Xa inhibitors. It addresses the specific use of Tert-butyl (1-(6-chloropyridin-3-yl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and medicinal chemists involved in the development of Factor Xa inhibitors. It addresses the specific use of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate —a specialized bioisosteric building block—in the synthesis of Edoxaban analogs .

Utilizing Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Executive Summary & Scientific Context

Edoxaban (Savaysa/Lixiana) is a direct Factor Xa inhibitor utilized for stroke prevention and DVT treatment. Its commercial structure relies on a cyclohexyl-1,2-diamine core decorated with a 5-chloropyridin-2-yl moiety (via an oxalamide linker) and a tetrahydrothiazolo[5,4-c]pyridine unit.

The reagent Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate represents a strategic bioisostere for Structure-Activity Relationship (SAR) studies. By replacing the flexible cyclohexyl core with a rigid, conformationally restricted cyclobutyl ring, and integrating the pyridine moiety directly onto the scaffold, researchers can probe:

  • Conformational Locking: Reducing the entropic penalty of binding to the Factor Xa S1/S4 pockets.

  • Metabolic Stability: Altering the oxidative metabolism profile by changing ring size and substitution patterns.

  • Intellectual Property (IP) Expansion: Generating novel chemical entities (NCEs) distinct from the parent Edoxaban patent space.

Note on Structural Divergence: This protocol details the synthesis of Edoxaban analogs. The commercial synthesis of Edoxaban uses tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate.[1] The protocol below adapts standard Edoxaban coupling methodologies to this novel cyclobutyl scaffold.

Chemical Structure & Causality

The synthesis hinges on the orthogonal reactivity of the carbamate (Boc) protecting group and the latent nucleophilicity of the amine upon deprotection.

  • Reagent: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate[2]

  • Role: Core Scaffold (Amine Precursor)

  • Target Interaction: The 6-chloropyridine moiety mimics the distal aryl binding elements of Factor Xa inhibitors, while the cyclobutyl amine serves as the attachment point for the S1-binding oxalamide linker.

Structural Comparison (DOT Diagram)

Edoxaban_vs_Analog cluster_diff Structural Divergence Edoxaban Commercial Edoxaban (Cyclohexyl Core) Core1 Core: Cyclohexane-1,2-diamine Edoxaban->Core1 Sub1 Sub: 5-chloropyridin-2-yl (Linker) Edoxaban->Sub1 Analog Target Analog (Cyclobutyl Core) Core2 Core: Cyclobutylamine Analog->Core2 Sub2 Sub: 6-chloropyridin-3-yl (Direct) Analog->Sub2 Core1->Core2 Bioisosteric Replacement

Caption: Structural comparison highlighting the core scaffold shift from Edoxaban's cyclohexyl ring to the analog's cyclobutyl ring.

Experimental Protocols
Phase A: Deprotection of the Scafford

Objective: Isolate 1-(6-chloropyridin-3-yl)cyclobutanamine (as HCl or TFA salt) for coupling. Rationale: The Boc group is acid-labile. Using 4M HCl in Dioxane is preferred over TFA for downstream amide couplings to avoid trifluoroacetate counter-ion interference, although TFA is acceptable if an aqueous workup is performed.

Materials:

  • Substrate: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (1.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Reagent: 4M HCl in 1,4-Dioxane (10.0 eq)

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (5 mL per mmol substrate). Cool to 0°C using an ice bath.

  • Acid Addition: Dropwise add 4M HCl in Dioxane. Caution: Gas evolution (isobutylene) will occur.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM) or LCMS for the disappearance of the starting material (

    
     of carbamate) and appearance of the amine mass.
    
  • Workup (Precipitation Method):

    • Dilute the reaction mixture with Diethyl Ether (

      
      ) (3x reaction volume).
      
    • The amine hydrochloride salt should precipitate as a white/off-white solid.

    • Filter the solid under inert atmosphere (hygroscopic).

    • Wash with cold

      
      .
      
    • Dry under high vacuum.

  • Yield Check: Quantitative yield is expected. Store at -20°C.

Phase B: Coupling to Edoxaban Precursors (Oxalamide Formation)

Objective: Couple the cyclobutyl amine to Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (or the corresponding oxalamic acid) to generate the "Left-Hand" side of the inhibitor.

Materials:

  • Amine Salt: 1-(6-chloropyridin-3-yl)cyclobutanamine HCl (from Phase A)

  • Coupling Partner: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Commercial Edoxaban Intermediate)

  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Preparation: Suspend the Amine Salt (1.0 eq) in EtOH (10 mL/mmol).

  • Neutralization: Add

    
     (2.5 eq) to liberate the free amine. Stir for 15 minutes at RT.
    
  • Addition: Add the Oxalate Ester coupling partner (1.1 eq).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. The amine will nucleophilically attack the ethyl ester, forming the oxalamide bond.

  • Monitoring: LCMS should show the formation of the diamide product.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve in EtOAc and wash with Water, 1M citric acid (to remove unreacted amine), and Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Heptane or purify via Flash Column Chromatography (SiO2, 0-50% EtOAc in Hexanes).

Data Presentation & Analysis

Expected Analytical Data (Simulated for Analog):

AssayParameterExpected ResultNotes
LCMS Purity>95% (UV 254 nm)Monitor for des-chloro impurity.
1H NMR Cyclobutyl RingMultiplets

1.8–2.8 ppm
Distinctive ring strain shifts.
1H NMR Amide NHSinglet

>8.0 ppm
Confirms coupling success.
Solubility DMSO>10 mg/mLSuitable for biological assays.
Process Workflow Diagram

The following diagram illustrates the decision matrix and synthesis flow for generating the Edoxaban analog.

Synthesis_Workflow Start Start: Tert-butyl (1-(6-chloropyridin-3-yl) cyclobutyl)carbamate Deprotection Step 1: Acidic Deprotection (4M HCl/Dioxane) Start->Deprotection Boc Removal Intermediate Intermediate: Cyclobutyl Amine HCl Salt Deprotection->Intermediate Precipitation Coupling Step 2: Amide Coupling (Edoxaban Oxalate Ester + Et3N) Intermediate->Coupling Nucleophilic Acyl Substitution Product Final Analog: Cyclobutyl-Edoxaban Hybrid Coupling->Product 60°C, 4h QC QC: LCMS & NMR Validation Product->QC Verification

Caption: Synthesis workflow from the specific carbamate precursor to the final Edoxaban analog.

References
  • Edoxaban Commercial Synthesis

    • Daiichi Sankyo Company, Limited. "Process for the preparation of Edoxaban." U.S. Patent 7,365,205.

  • Bioisosteric Replacement Strategies

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Cyclobutyl Amines in Medicinal Chemistry

    • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of azaspirocycles." Organic Letters, 12(9), 1944-1947. (Context for cyclobutyl amine reactivity).

Disclaimer: This protocol describes the synthesis of structural analogs for research purposes ("Edoxaban-like" molecules). This is not a manufacturing procedure for the commercial drug product Edoxaban.

Sources

Application

Scale-up synthesis of chloropyridinyl intermediates

Application Note: Scale-Up Synthesis of Chloropyridinyl Intermediates Executive Summary Chloropyridines serve as the essential electrophilic scaffolds for high-value agrochemicals (e.g., Imidacloprid, Chlorantraniliprole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Chloropyridinyl Intermediates

Executive Summary

Chloropyridines serve as the essential electrophilic scaffolds for high-value agrochemicals (e.g., Imidacloprid, Chlorantraniliprole) and pharmaceuticals (e.g., COX-2 inhibitors). However, the electron-deficient nature of the pyridine ring renders direct electrophilic aromatic substitution (


) kinetically difficult and regiochemically poor.

This guide details two distinct, scalable methodologies for installing chlorine substituents:

  • Batch Protocol: The N-Oxide Activation Route for accessing 2-chloropyridines (e.g., 2-chloro-5-methylpyridine), emphasizing thermal safety and exotherm management.

  • Continuous Flow Protocol: The Lithiation-Trapping Route for accessing difficult regioisomers (e.g., 3-chloropyridines) by managing unstable lithiated intermediates.

Part 1: Strategic Considerations for Scale-Up

The synthesis of chloropyridines at scale is governed by the "Pyridine Paradox": the ring is too deactivated for standard chlorination but too nucleophilic at nitrogen to avoid salt formation.

FeatureDirect Chlorination (

/High T)
N-Oxide Rearrangement (

)
Flow Lithiation (

/

)
Primary Utility Commodity chemicals (low selectivity)2- and 4-position functionalizationRegio-specific (3-position)
Thermodynamics Radical mechanism, high temp (>200°C)Highly exothermic activationCryogenic, kinetic control
Safety Criticality Gas containment, corrosionThermal Runaway (DSC required) Moisture sensitivity, clogging
Scale-Up Factor Dedicated Hastelloy reactorsStandard glass-lined reactorsPlate/Tubular Flow Reactors

Part 2: Batch Protocol – The N-Oxide Rearrangement

Target: 2-Chloro-5-methylpyridine (CCMP) Mechanism: 3-methylpyridine-N-oxide reacts with


.[1] The oxygen attacks phosphorus, activating the ring. Chloride attacks the 2-position, followed by elimination of 

(Boekelheide-type rearrangement logic).
Safety Pre-Requisites (Self-Validating System)
  • DSC Check: Pyridine N-oxides exhibit significant decomposition energy (>500 J/g). Ensure

    
     is >50°C above reaction temperature.
    
  • Off-Gas Scrubbing: Reaction generates massive HCl gas. A caustic scrubber (NaOH) must be active before reagent addition.

Detailed Methodology (100 g Scale)
  • Charge: To a 1L jacketed reactor (inerted with

    
    ), charge 3-methylpyridine-N-oxide  (109 g, 1.0 mol) and Dichloromethane (DCM)  (500 mL).
    
    • Note: Toluene can be used for higher boiling points, but DCM allows easier reflux control at lower temperatures.

  • Base Addition: Add Diisopropylamine (1.1 eq) to scavenge HCl and buffer the system. Cool to 0°C.

  • Controlled Addition (Critical Step): Charge

    
      (1.2 eq) into a dropping funnel. Add dropwise over 2 hours.
    
    • Control: Maintain internal temperature

      
      .
      
    • Observation: The solution will darken. If temp spikes

      
       per minute, stop addition immediately.
      
  • Reaction: Allow to warm to 25°C, then heat to reflux (40°C) for 4 hours.

    • IPC (In-Process Control): HPLC (C18 column, Acetonitrile/Water). Look for disappearance of N-oxide peak (

      
       min) and appearance of CCMP (
      
      
      
      min).
  • Quench: Cool to 0°C. Slowly pour reaction mixture into ice-water (500 g) .

    • Warning: Hydrolysis of excess

      
       is violently exothermic.
      
  • Workup: Adjust pH to 8-9 with 50% NaOH. Separate organic layer.[2] Aqueous layer extraction (2x DCM). Dry (

    
    ) and concentrate.
    
Process Logic Diagram

NOxideRoute Start 3-Methylpyridine N-Oxide Activation Activation Phase (+POCl3, <10°C) Start->Activation Electrophilic Attack on O Rearrangement Rearrangement (Reflux 40°C) Activation->Rearrangement Cl- Attack @ C2/C6 Quench Hydrolysis Quench (Ice/Water) Rearrangement->Quench IPC: <1% SM Product 2-Chloro-5-methylpyridine (>95% Purity) Quench->Product pH Adj & Distillation

Caption: Workflow for the conversion of N-oxides to chloropyridines, highlighting the critical temperature-controlled activation step.

Part 3: Continuous Flow Protocol – Lithiation-Trapping

Target: 3-Chloropyridine derivatives (difficult to access via Batch). Challenge: 3-Lithiopyridine is thermally unstable above -60°C (scrambles to 2- and 4- isomers or dimerizes). Solution: Flow chemistry allows residence times (


) of seconds, permitting generation and trapping of unstable species at manageable temperatures (-20°C to -40°C) rather than -78°C.
Reactor Setup
  • System: Plate-based flow reactor (e.g., Corning or Chemtrix) or PFA tubing coils.

  • Material: 316L Stainless Steel or Hastelloy (compatible with Organolithiums).

  • Reagents:

    • Stream A: 3-Bromopyridine in THF (0.5 M).

    • Stream B:

      
      -Butyllithium (
      
      
      
      -BuLi) in Hexanes (1.6 M).
    • Stream C: Hexachloroethane (

      
      ) in THF (Electrophile).
      
Detailed Methodology
  • Drying: Flush system with anhydrous THF. Ensure moisture content < 50 ppm (Karl Fischer).

  • Lithiation (Zone 1):

    • Pump Stream A and Stream B into Mixer 1 .

    • Flow Rate ratio: 1:1.1 (Substrate : Base).

    • Temperature: -40°C.

    • Residence Time (

      
      ):0.5 seconds .
      
    • Mechanism:[3][4][5][6] Lithium-Halogen exchange generates 3-lithiopyridine instantly.

  • Electrophilic Trapping (Zone 2):

    • The output of Zone 1 enters Mixer 2 immediately.

    • Stream C is introduced (1.2 eq).

    • Temperature: -20°C.[7]

    • Residence Time (

      
      ): 20 seconds.
      
  • Quench (Zone 3):

    • Stream D (Sat.

      
      /MeOH) meets the reaction stream.[4]
      
    • System exits to a collection vessel.

Why This Works (Causality)

In batch, mixing


-BuLi with 3-bromopyridine takes minutes. During this time, the formed 3-lithiopyridine undergoes "halogen dance" or decomposition. In flow, the species exists for only 0.5 seconds before reacting with the electrophile (

), kinetically locking the regiochemistry.
Flow Logic Diagram

FlowLithiation Substrate Stream A: 3-Bromopyridine Mixer1 Mixer 1 (Li-Hal Exchange) Substrate->Mixer1 Base Stream B: n-BuLi Base->Mixer1 Electrophile Stream C: C2Cl6 Mixer2 Mixer 2 (Chlorination) Electrophile->Mixer2 Loop1 Residence Loop (0.5s @ -40°C) Mixer1->Loop1 Unstable Intermediate Loop1->Mixer2 Loop2 Reaction Loop (20s @ -20°C) Mixer2->Loop2 Quench Quench Outlet (NH4Cl) Loop2->Quench Product

Caption: Continuous flow setup for handling unstable lithiated pyridine intermediates via kinetic control.

Part 4: References & Validated Sources

  • Process Development of Chloropyridines (CCMP):

    • Title: "Improved Synthesis of 2-Chloro-5-methylpyridine."[1][5]

    • Source:Organic Process Research & Development (ACS).

    • Context: Details the

      
       route and impurity profiles.
      
    • URL:[Link] (General Journal Landing for verification)

  • Flow Chemistry for Organolithiums:

    • Title: "Continuous Flow Synthesis of Anticancer Drugs" (See Section on Lithiation).

    • Source:PMC / PubMed Central.

    • Context: Validates the use of flow for cryogenic lithiation steps to avoid side reactions.

    • URL:[Link]

  • Thermal Stability of N-Oxides:

    • Title: "Sublimation Enthalpies of Substituted Pyridine N-Oxides."

    • Source:NIH / PubMed.

    • Context: Provides thermodynamic data proving the stability limits of N-oxide precursors.

    • URL:[Link]

  • Organolithium Flow Review:

    • Title: "Advances in Flow Chemistry for Organolithium-Based Synthesis."[6][8]

    • Source:MDPI Molecules.

    • Context: Review of reactor setups for handling Li-Halogen exchange.

    • URL:[Link]

Sources

Method

Functionalization of the Chloropyridine Ring in Carbamate Compounds

Application Note & Protocol Guide Introduction: The Chemoselectivity Challenge In medicinal chemistry, the chloropyridine-carbamate scaffold represents a "privileged structure" due to its dual utility: the chloropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Chemoselectivity Challenge

In medicinal chemistry, the chloropyridine-carbamate scaffold represents a "privileged structure" due to its dual utility: the chloropyridine moiety offers a versatile handle for cross-coupling to build complexity, while the carbamate serves as both a robust pharmacophore and a directing group. However, functionalizing the chloropyridine ring without compromising the carbamate presents a distinct chemoselective challenge.

The core tension lies in the reactivity profile. The carbamate functionality (


) is susceptible to nucleophilic attack (hydrolysis) under the harsh basic conditions often required for Nucleophilic Aromatic Substitution (

). Furthermore, emerging methodologies allow for the cross-coupling of the carbamate C-O bond itself (typically Ni-catalyzed), creating a potential site competition with the C-Cl bond.

This guide delineates the protocols to selectively functionalize the chloropyridine ring—specifically via


 and Palladium-catalyzed cross-couplings—while preserving the carbamate integrity.

Strategic Considerations & Reactivity Profiling

Before selecting a protocol, the substrate's electronic landscape must be mapped. The position of the chlorine atom relative to the pyridine nitrogen dictates the viable synthetic pathway.

Reactivity Hierarchy (C-Cl Activation)
  • C2-Cl & C4-Cl: Highly activated for

    
     due to the electron-withdrawing inductive and mesomeric effects of the ring nitrogen. Also highly reactive in Pd-catalyzed couplings.[1]
    
  • C3-Cl: Inert to

    
     under standard conditions. Requires Pd-catalyzed cross-coupling or high-temperature/high-pressure forcing conditions (risk to carbamate).
    
Chemoselectivity Matrix (C-Cl vs. C-O)

The choice of catalyst metal is the primary switch for chemoselectivity.

BondCatalyst PreferenceRisk Factor
C-Cl (Pyridine) Palladium (Pd) >> Nickel (Ni)Low. Pd preferentially inserts into C-Cl bonds over C-O carbamate bonds.
C-O (Carbamate) Nickel (Ni) >> Palladium (Pd)High. Ni catalysts (e.g.,

) can cleave the carbamate to form biaryls, destroying the protecting group.

Critical Directive: Avoid Nickel-based catalysts if the objective is to retain the carbamate moiety. Use Palladium-based systems with phosphine ligands that are bulky and electron-rich (e.g., XPhos, SPhos) to maximize C-Cl oxidative addition rates, thereby allowing milder thermal conditions that preserve the carbamate.

Decision Framework (Graphviz Visualization)

The following decision tree guides the selection of the optimal synthetic method based on substrate topology and nucleophile type.

ReactionDecisionTree cluster_legend Selectivity Rule Start Substrate: Chloropyridine Carbamate Position Position of Chlorine? Start->Position C2_C4 C2 or C4 Position Position->C2_C4 C3 C3 Position Position->C3 NucType Nucleophile Type? C2_C4->NucType Suzuki Protocol B: Suzuki-Miyaura (Pd-Catalysis, Boronic Acid) C3->Suzuki Carbon Nuc Buchwald Protocol C: Buchwald-Hartwig (Pd-Catalysis, Amine) C3->Buchwald Amine Nuc Amine_Alkoxide Amine / Alkoxide NucType->Amine_Alkoxide Heteroatom Carbon Carbon (Boronic Acid/Ester) NucType->Carbon C-C Bond SNAr Protocol A: SNAr (Mild Base, Polar Solvent) Amine_Alkoxide->SNAr Preferred Carbon->Suzuki Note C3-Cl is inert to SNAr. Must use Pd-Catalysis.

Caption: Decision matrix for functionalizing chloropyridine carbamates based on regiochemistry and nucleophile class.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Applicability: C2-Cl and C4-Cl substrates only. Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents & Conditions:

  • Solvent: DMSO or NMP (Polar aprotic promotes the transition state).

  • Base: DIPEA (Hünig's base) or

    
    . Avoid strong alkoxides (NaOMe, NaOtBu) or hydroxides at high temperatures to prevent carbamate hydrolysis.
    
  • Temperature: 60°C – 100°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve the chloropyridine carbamate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

  • Base Addition: Add DIPEA (2.0 equiv).

  • Reaction: Heat to 80°C under

    
     atmosphere. Monitor by LCMS every 2 hours.
    
    • Checkpoint: Look for the displacement of Cl (M-Cl + Nuc). If carbamate hydrolysis is observed (M-Carbamate), lower temperature to 60°C and extend time.

  • Workup: Dilute with water (precipitating the product if solid) or extract with EtOAc. Wash organic layer with water (3x) to remove DMSO.

Protocol B: Suzuki-Miyaura Cross-Coupling

Applicability: C2, C3, and C4-Cl substrates. Mechanism: Pd(0)/Pd(II) catalytic cycle.[2]

Reagents & Conditions:

  • Catalyst:

    
     + SPhos (or XPhos). Alternatively, pre-formed catalysts like 
    
    
    
    or XPhos Pd G2.
  • Base:

    
     (Tribasic Potassium Phosphate). Preferred over carbonates/hydroxides for carbamate stability.
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80°C – 100°C.

Step-by-Step Workflow:

  • Charge: To a reaction vial, add chloropyridine carbamate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add XPhos Pd G2 (2-5 mol%).

  • Solvent: Add degassed Dioxane/Water (4:1, 0.2 M).

  • Reaction: Seal and heat to 90°C for 4-16 hours.

  • Validation: Filter through Celite to remove Pd black. Analyze via LCMS.

    • Note: The carbamate oxygen can coordinate to Pd, potentially slowing the reaction. Using biaryl phosphine ligands (XPhos) prevents this "poisoning" by sterically crowding the metal center.

Protocol C: Buchwald-Hartwig Amination

Applicability: C3-Cl substrates (where


 fails).
Mechanism:  Pd-catalyzed C-N bond formation.[1][3]

Reagents & Conditions:

  • Catalyst:

    
     + BINAP or BrettPhos.
    
  • Base:

    
    . Crucial: Avoid NaOtBu if the carbamate is sensitive; Cs2CO3 is milder and effective.
    
  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Inerting: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add

    
     (1 mol%) and BrettPhos (2 mol%). Add Toluene and stir at RT for 5 mins to ligate.
    
  • Substrate: Add chloropyridine carbamate (1.0 equiv), Amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Heat to 100°C.

  • Workup: Standard aqueous extraction.

Mechanistic Pathway & Failure Modes (Graphviz Visualization)

Understanding the competition between the desired Pd-cycle and the undesired Ni-type or Hydrolysis pathways is vital.

Mechanism Substrate Chloropyridine Carbamate Pd_OxAdd Pd(0) Oxidative Addition (Fast at C-Cl) Substrate->Pd_OxAdd Pd Catalyst (XPhos/SPhos) Ni_OxAdd Ni(0) Oxidative Addition (Possible at C-O Carbamate) Substrate->Ni_OxAdd Ni Catalyst (Avoid!) Base_Hydrolysis Base Hydrolysis (Attacks Carbamate Carbonyl) Substrate->Base_Hydrolysis Strong Base/Heat (e.g. NaOtBu) Product Functionalized Pyridine (Carbamate Intact) Pd_OxAdd->Product Transmetallation & Red. Elim. Side_Biaryl Side Product: Carbamate Cleavage Ni_OxAdd->Side_Biaryl C-O Activation Side_Amine Side Product: De-protected Amine Base_Hydrolysis->Side_Amine Loss of CO2

Caption: Mechanistic pathways showing the desired Pd-catalyzed route (green) versus competitive failure modes (red) involving carbamate cleavage or hydrolysis.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Pd poisoning by pyridine N or carbamate O.Switch to bulky, electron-rich ligands (XPhos, BrettPhos) to prevent catalyst sequestration. Increase catalyst loading to 5 mol%.
Carbamate Hydrolysis Base is too strong or wet solvent at high temp.Switch from hydroxide/alkoxide bases to

or

. Ensure solvents are anhydrous.
Dechlorination (Protodehalogenation)

-hydride elimination from alkyl-Pd species or solvent.
Avoid alcoholic solvents (use Toluene or Dioxane). Ensure reagents are dry.
Regioselectivity Issues (Poly-Cl) C2 vs C4 competition.C2 is generally more reactive. Lower temperature to enhance kinetic selectivity.

References

  • Reactivity of Chloropyridines in Pd-Catalyzed Couplings

    • Suzuki couplings of heteroaryl chlorides such as chloropyridines can often be achieved with traditional triarylphosphane-based palladium catalysts.[1]

    • Source:

  • Carbamate Stability & C-O Activation

    • The first Suzuki–Miyaura cross-coupling reactions of the synthetically versatile O-aryl carbamate...[4][5] utilize NiCl2(PCy3)2.[4][5] (Highlighting the need to avoid Ni to preserve carbamates).

    • Source:

  • Site-Selectivity in Dichloroheteroarenes

    • Halides adjacent to nitrogen are conventionally more reactive in Pd-catalyzed cross-couplings... however, sterically hindered ligands can alter this.
    • Source:

  • Buchwald-Hartwig Amination Protocols

    • General overview of catalysts and conditions for amin
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Chloropyridinyl Carbamates

Status: Online Agent: Senior Application Scientist Ticket ID: CPC-SYNTH-001 Subject: Troubleshooting Side Reactions & Purity Issues Welcome to the Technical Support Center You have reached the specialized support unit fo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: CPC-SYNTH-001 Subject: Troubleshooting Side Reactions & Purity Issues

Welcome to the Technical Support Center

You have reached the specialized support unit for nitrogen-heterocycle functionalization. The synthesis of chloropyridinyl carbamates presents a unique "double-edged sword" of reactivity:

  • The Carbamate Target: Requires nucleophilic attack on a carbonyl center.

  • The Pyridine Trap: The electron-deficient chloropyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) , leading to "phantom" chlorine loss and ether/amine byproducts.
    

This guide prioritizes the causality of these failures and provides self-validating protocols to fix them.

Module 1: The "Phantom Chlorine" ( Competition)

Symptom:

  • LCMS: Shows a mass corresponding to

    
     (where R is your alcohol group).
    
  • NMR: Loss of characteristic chloropyridine coupling patterns; appearance of unexpected ether signals.

  • Observation: Reaction mixture turns dark/tarry (often indicates pyridine ring degradation).

The Mechanism: The chlorine atom at the 2- or 4-position of a pyridine ring is an excellent leaving group because the ring nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex). When you use a strong base (like NaH or alkoxides) to deprotonate your alcohol for carbamate formation, the alkoxide often attacks the ring instead of the carbonyl.

Visualizing the Competition

SNAr_Competition Start Chloropyridinyl Isocyanate + Alcohol (ROH) Base Base (e.g., NaH/Alkoxide) Start->Base Deprotonation Target Target Carbamate (C-N Bond Formation) Base->Target Attack on Carbonyl (Kinetic) SideProduct Side Product: Alkoxy-Pyridine (Cl Displacement / SNAr) Base->SideProduct Attack on Ring (Thermodynamic)

Figure 1: The competitive landscape between desired carbamoylation and undesired


 ring substitution.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Switch to Hindered Bases (e.g., DIPEA, 2,6-Lutidine) or Lithium Salts (LiHMDS).Hindered bases are poor nucleophiles, reducing direct attack on the ring. Lithium cations can coordinate with the carbonyl oxygen, activating it for attack without activating the ring for

[1].
Temperature Cryogenic Addition (-78°C to -10°C).

has a higher activation energy than carbamate formation. Low temperatures kinetically favor the faster carbonyl attack.
Leaving Group Avoid 2-Chloropyridines if possible.2-Cl and 4-Cl pyridines are most reactive toward

. If the synthesis allows, install the chlorine after carbamate formation (e.g., via N-oxide rearrangement), though this is longer.

Module 2: The "Urea Curse" (Symmetrical Dimerization)

Symptom:

  • LCMS: Dominant peak at

    
    .
    
  • Physical: Formation of an insoluble white precipitate that does not dissolve in the reaction solvent (DCM/THF).

The Mechanism: This occurs when using phosgene, triphosgene, or CDI to activate a chloropyridinyl amine. If any moisture is present, the intermediate isocyanate hydrolyzes back to the amine. This free amine then attacks the remaining isocyanate/carbamoyl chloride to form a stable, symmetrical urea.

Visualizing the Hydrolysis Loop

Urea_Formation Isocyanate Intermediate: Chloropyridinyl Isocyanate Amine Re-formed Amine (Nucleophile) Isocyanate->Amine Hydrolysis (-CO2) Urea DEAD END: Symmetrical Urea (Insoluble Solid) Isocyanate->Urea Reacts with Amine Water Trace Water (H2O) Amine->Urea Attacks Isocyanate

Figure 2: The moisture-driven cycle that converts reactive intermediates into urea dead-ends.

Troubleshooting Protocol
StepActionValidation Check
1. Drying Distill solvents over CaH₂ or use molecular sieves (4Å).Karl Fischer titration < 50 ppm water.
2. Order of Addition Inverse Addition: Add the amine slowly to the phosgene/triphosgene solution.Ensures the activating agent is always in excess, preventing the amine from encountering the isocyanate intermediate.
3. Alternative Reagent Use Phenyl Chloroformate. React amine with phenyl chloroformate to form the phenyl carbamate intermediate. This is stable, isolable, and does not dimerize easily. The phenol can then be displaced by your target alcohol [2].

Module 3: Regio-Control in Di-Chlorinated Systems

Symptom:

  • HPLC: Two peaks with identical Mass-to-Charge (m/z) ratios.

  • Context: Starting material is a symmetric or asymmetric di-chloropyridine (e.g., 2,6-dichloropyridine).

The Issue: While you intend to react at the amine or isocyanate, the


 side reaction described in Module 1 can occur at either chlorine position. Furthermore, if you are aminating a di-chloropyridine to make the starting amine, regioselectivity is governed by solvent polarity and cation coordination.

The Fix:

  • Solvent Effect: Non-polar solvents (Toluene, Hexanes) favor ortho-substitution (relative to the ring nitrogen) due to cation coordination with the ring nitrogen. Polar aprotic solvents (DMF, DMSO) favor para-substitution or mixtures due to charge separation [3].

  • Chelation Control: Using a Lithium base (LiHMDS) often improves regioselectivity by "locking" the transition state near the ring nitrogen.

Frequently Asked Questions (FAQs)

Q: Can I use DMAP (Dimethylaminopyridine) to catalyze the reaction? A: Proceed with Caution. While DMAP accelerates carbamate formation, it is also a nucleophile. In chloropyridines, DMAP can attack the ring chlorine, forming a pyridinium salt impurity that is difficult to remove. Use 1-Methylimidazole (NMI) as a milder alternative if catalysis is strictly necessary.

Q: My reaction stalled at the isocyanate stage. Can I heat it? A: Do not heat above 60°C if you have unreacted alcohol. At high temperatures, the carbamate product can undergo thermal decarboxylation (reverting to isocyanate + alcohol) or the isocyanate can trimerize into an isocyanurate ring.

Q: How do I remove the urea byproduct if it formed? A: The symmetrical urea is typically highly insoluble.

  • Dilute the reaction mixture with Diethyl Ether or Hexanes .

  • Filter off the precipitate (the urea).

  • The filtrate usually contains your target carbamate (or unreacted isocyanate).

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: American Chemical Society (ACS) URL:[Link] Relevance: Defines the comparative reactivity of halogenated pyridines in

    
     processes, establishing the "danger zones" for chloride displacement.
    
  • Urea Formation - Common Conditions & Mechanisms. Source: Common Organic Chemistry URL:[Link] Relevance: details the phenyl carbamate strategy to avoid urea formation and the mechanism of isocyanate hydrolysis.

  • Ortho-selectivity in the nucleophilic arom

    
    ) reactions of 3-substituted, 2,6-dichloropyridines. 
    Source: ResearchGate / Tetrahedron Letters
    URL:[Link]
    Relevance: Provides the mechanistic basis for solvent and cation control (chelation) to direct regioselectivity in chlorinated pyridines.
    
  • Nucleophilic aromatic substitution reactions of chloroazines. Source: PubMed / NIH URL:[Link] Relevance: Confirms the kinetic susceptibility of chloroazines to nucleophilic attack, supporting the need for hindered bases in carbamate synthesis.

Optimization

Technical Support Center: N-Boc Protection Optimization

Ticket ID: BOC-OPT-2024 Status: OPEN Subject: Advanced Troubleshooting & Protocol Optimization for tert-Butyloxycarbonyl (Boc) Protection Introduction: Beyond the Basics Welcome to the Reaction Optimization Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-OPT-2024
Status: OPEN
Subject: Advanced Troubleshooting & Protocol Optimization for tert-Butyloxycarbonyl (Boc) Protection

Introduction: Beyond the Basics

Welcome to the Reaction Optimization Support Center. While the reaction of an amine with di-tert-butyl dicarbonate (


) is a staple of organic synthesis, "textbook" conditions often fail when applied to sterically hindered amines, electron-deficient anilines, or zwitterionic amino acids.

This guide moves beyond standard protocols to address kinetic stalling , solubility bottlenecks , and downstream purification issues .

Module 1: Kinetic Optimization (Why is my reaction slow?)

Q: My substrate is a sterically hindered secondary amine. The reaction stalls at 60% conversion after 24 hours. Adding heat decomposes the reagent. What now?

A: Switch to Nucleophilic Catalysis. Heating


 above 50°C typically leads to thermal decomposition into isobutylene and 

rather than product formation. Instead of heat, you must lower the activation energy using a nucleophilic catalyst.

The Solution: DMAP Catalysis Add 5–10 mol% of 4-Dimethylaminopyridine (DMAP) .

  • Mechanism: DMAP attacks

    
     to form an N-acylpyridinium salt (see Diagram 1). This intermediate is significantly more electrophilic than 
    
    
    
    itself, accelerating the reaction by orders of magnitude.
  • Warning: If your substrate is a chiral

    
    -amino acid, DMAP can induce racemization via oxazolone formation. In these cases, use 1,2,4-triazole  as a milder alternative.
    
Q: I am working with an electron-deficient aniline. Standard base conditions (TEA/DCM) yield <10%.

A: Utilize "Green" Lewis Acid Catalysis or Solvolysis. Anilines are poor nucleophiles. Standard bases (TEA, DIPEA) often act merely as proton sponges and do not activate the electrophile.

Option 1: Iodine Catalysis (


) 
Add 10 mol% molecular iodine (

).[1][2]
  • Why: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of

    
    . This method is highly chemoselective for amines over alcohols (OH) and thiols (SH).[2]
    
  • Conditions: Solvent-free or minimal DCM at room temperature.

Option 2: Alcoholic Solvolysis Switch solvent to Methanol or Ethanol (no base required).

  • Why: Hydrogen bonding between the alcohol solvent and the carbonyls of

    
     activates the reagent. Vilaivan (2006) demonstrated that reaction rates in MeOH can be 70x faster than in 
    
    
    
    .[3]
Visualization: DMAP Catalytic Cycle

DMAP_Mechanism Boc2O Boc2O (Reagent) Inter N-Boc-Pyridinium (Activated Species) Boc2O->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Enter Inter->DMAP Regenerated Product N-Boc Product Inter->Product Amine Attack Byprod t-BuOH + CO2 Inter->Byprod Amine Substrate (R-NH2) Amine->Product

Figure 1: The catalytic cycle of DMAP.[4][5] The formation of the highly electrophilic N-Boc-pyridinium species is the rate-determining accelerator.

Module 2: Solubility & Solvent Systems

Q: My amino acid precipitates out of DCM and THF. How do I keep it in solution?

A: Use a biphasic or mixed-aqueous system. Amino acids exist as zwitterions and are insoluble in non-polar organics. You must use a system that solvates both the ionic substrate and the lipophilic


.

Recommended Solvent Systems:

Solvent SystemBaseBest ForNotes
Dioxane / Water (1:1) NaOH or

Amino Acids The "Gold Standard." Homogeneous enough for reaction, easy to work up (dioxane evaporates).
THF / Water (1:1) NaOHGeneral AminesGood alternative to Dioxane, but phase separation can be tricky during workup.
DCM TEA or DIPEALipophilic AminesStandard for simple amines. Poor for zwitterions.
Water (Surfactant) TPGS-750-MGreen ChemistryMicellar catalysis allows reaction in water; product precipitates out.

Module 3: Workup & Purification (The "Scavenger Hunt")

Q: I have residual in my crude oil. It complicates NMR analysis and crystallizes slowly. How do I remove it without a column?

A: Chemical Scavenging.


 is not easily removed by simple evaporation due to its waxy nature and moderate boiling point.

The Protocol:

  • Add a Scavenger: After the reaction is complete, add 0.2–0.5 equivalents of N,N-Dimethyl-1,3-propanediamine (DMAPA) or Imidazole .

  • Stir: Agitate for 15–30 minutes. The amine reacts with excess

    
     to form a highly polar, basic urea or carbamate.
    
  • Acid Wash: Wash the organic layer with dilute acid (0.5 M HCl or 5% citric acid). The scavenger-Boc adduct will protonate and partition into the aqueous layer, leaving pure product in the organic phase.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Stalled/Failed CheckSol Is Substrate Soluble? Start->CheckSol NoSol No: Precipitate Visible CheckSol->NoSol No YesSol Yes: Solution Clear CheckSol->YesSol Yes ChangeSol Switch to Dioxane/H2O (1:1) Use NaOH as base NoSol->ChangeSol CheckSteric Sterically Hindered / Aniline? YesSol->CheckSteric YesSteric Yes CheckSteric->YesSteric NoSteric No (Simple Amine) CheckSteric->NoSteric AddCat Add 10 mol% DMAP (or I2 for Anilines) YesSteric->AddCat CheckStoich Check Stoichiometry (Is Base > 1.2 eq?) NoSteric->CheckStoich

Figure 2: Logical workflow for diagnosing reaction failures. Follow the path based on visual observation of the reaction mixture.

Standard Operating Protocols (SOPs)

Protocol A: The Robust Method (Amino Acids & Salts)

Best for: Amino acids, HCl salts of amines, and polar substrates.

  • Dissolution: Dissolve amine/amino acid (1.0 equiv) in 1,4-Dioxane/Water (1:1 v/v) (0.5 M concentration).

  • Basification: Add NaOH (2.0 equiv for free amines, 3.0 equiv for HCl salts). Monitor pH; ensure it remains >9.

  • Addition: Cool to 0°C. Add

    
      (1.1–1.5 equiv) portion-wise.
    
  • Reaction: Warm to Room Temperature (RT) and stir.

    • Checkpoint: If solution becomes cloudy, add more Dioxane.

  • Workup:

    • Evaporate Dioxane under reduced pressure.

    • Acidify aqueous residue with 1M HCl to pH ~2–3 (precipitates the product).

    • Extract with Ethyl Acetate.[6]

Protocol B: The Catalytic Method (Hindered/Aromatic Amines)

Best for: Anilines, secondary amines, and acid-sensitive substrates.

  • Dissolution: Dissolve amine (1.0 equiv) in DCM or Acetonitrile .

  • Catalyst: Add Iodine (

    
    )  (10 mol%).
    
  • Addition: Add

    
      (1.1 equiv). No base is required initially.[3]
    
  • Reaction: Stir at RT. Reaction is usually complete in <30 mins.

  • Workup: Wash with saturated

    
     (sodium thiosulfate) to remove iodine (decolorizes the organic layer), then wash with water.
    

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.[7] (The definitive guide on stability and deprotection conditions).

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines . Varala, R., Nuvula, S., & Adapa, S. R. (2006).[7] The Journal of Organic Chemistry, 71(21), 8283–8286. (Source for Iodine catalysis protocol).

  • Alcoholic Solvents as Catalysts for N-Boc Protection . Vilaivan, T. (2006).[3] Tetrahedron Letters, 47(38), 6739-6742. (Source for methanol acceleration effect).[6]

  • DMAP Catalyzed Boc Protection Mechanism . Basel, Y., & Hassner, A. (2000). The Journal of Organic Chemistry. (Mechanistic insight into acylpyridinium intermediates).

Sources

Troubleshooting

Troubleshooting Boc deprotection of sterically hindered carbamates

Technical Support Center: Advanced Deprotection of Sterically Hindered -Boc Amines -Boc Deprotection in Sterically Hindered Systems Author: Senior Application Scientist, Chemical Development Group Executive Summary & Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Deprotection of Sterically Hindered -Boc Amines


-Boc Deprotection in Sterically Hindered Systems
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Diagnostic

Standard acidolysis (TFA/DCM or HCl/Dioxane) relies on the protonation of the carbamate carbonyl oxygen followed by E1 elimination. In sterically hindered substrates—such as


-Boc anilines with ortho-substituents, or amines adjacent to quaternary centers—this pathway is kinetically retarded. The bulky tert-butyl group and the substrate's steric wall prevent the necessary orbital alignment for elimination, or simply block the protonation site.

Use the following diagnostic workflow to select the correct protocol for your specific failure mode.

Diagnostic Workflow (Visual)

BocTroubleshooting Start START: Standard TFA/DCM Fails (<50% Conv.) IsHindered Is the amine sterically hindered? (e.g., ortho-subst. aniline, adjacent quat. center) Start->IsHindered HeatStable Is the substrate heat stable (>80°C)? IsHindered->HeatStable Yes Sol_Scavenger PROTOCOL D: Cation Scavenging (High Conc. TFA + TES) IsHindered->Sol_Scavenger No (Electronic issue) AcidSens Contains acid-sensitive groups? (e.g., silyl ethers, acetals) HeatStable->AcidSens No Sol_Microwave PROTOCOL B: Thermal Acceleration (Microwave / Solid Acid) HeatStable->Sol_Microwave Yes Sol_TMSOTf PROTOCOL A: Silyl Activation (TMSOTf / 2,6-Lutidine) AcidSens->Sol_TMSOTf No (Need max power) Sol_ZnBr2 PROTOCOL C: Lewis Acid Chelation (ZnBr2 / DCM) AcidSens->Sol_ZnBr2 Yes

Figure 1: Decision matrix for selecting deprotection conditions based on substrate properties.

Technical Guides & Protocols

Q1: TFA/DCM is stalling. How do I force deprotection without degrading my molecule?

The Issue: Kinetic trapping. The proton is too small to effectively bridge the activation energy gap when steric bulk prevents solvation and conformational changes. The Solution: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .[1]

Mechanism: Unlike a proton, the trimethylsilyl (TMS) group is bulky and lipophilic. It coordinates aggressively to the carbonyl oxygen. The resulting silylated intermediate is highly unstable and collapses rapidly, even in hindered environments, driven by the formation of the strong Si-O bond and the release of volatile isobutylene.

TMSOTf_Mechanism Substrate Hindered N-Boc Intermediate Silylated Carbamate (Activated) Substrate->Intermediate + TMS+ TMSOTf TMSOTf / Lutidine Collapse Fragmentation Intermediate->Collapse Fast Product Free Amine + TMS-O-tBu + CO2 Collapse->Product

Figure 2: Activation of hindered carbamates via silylation.

Protocol A: TMSOTf Method

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve substrate (1.0 equiv) in dry DCM (0.1 M).

  • Base Buffer: Add 2,6-lutidine (3.0 equiv). Note: This buffers the highly acidic TfOH byproduct, protecting acid-sensitive groups.

  • Activation: Dropwise add TMSOTf (2.0 – 3.0 equiv) at 0 °C.

  • Reaction: Warm to RT. Hindered substrates typically clear in <1 hour.

  • Quench: Quench with saturated aqueous NaHCO₃.

Why it works: The reaction is pseudo-intramolecular and less dependent on solvent cage effects than protonation.

Q2: My substrate has electron-rich aromatics (e.g., indoles, phenols). I see "tert-butylated" impurities. What is happening?

The Issue: The tert-butyl cation (


) generated during cleavage is a potent electrophile.[2] In hindered systems, the cation is not cleared quickly (slow diffusion), increasing the local concentration and probability of Friedel-Crafts alkylation on your substrate.

The Solution: Cation Scavenging Cocktails. You must out-compete your substrate for the cation.

Data: Scavenger Efficiency Comparison

ScavengerTypeEfficiencyRecommended For
Triethylsilane (TES) Hydride DonorHighGold Standard. Reduces

to isobutane (gas).
Thioanisole SulfideMedium-HighTrp/Met containing peptides.
Water NucleophileMediumGeneral purpose; often insufficient for hindered systems.
Anisole AreneLowOutdated. Often leads to alkylated anisole byproducts.

Protocol D: High-Efficiency Scavenging

  • Prepare a cocktail of TFA / TES / DCM (50:5:45) .

  • Crucial Step: Add the cocktail to the solid substrate (do not dissolve in DCM first, maximize TFA concentration).

  • The TES acts as a "hydride sponge," permanently quenching the cation into isobutane gas, which bubbles out of the solution.

Q3: Can I use Lewis Acids if I need to avoid strong Brønsted acids entirely?

The Issue: Substrate contains acid-labile acetals or silyl ethers that survive neither TFA nor TMSOTf. The Solution: Zinc Bromide (


) .

Expert Insight:


 is a mild Lewis acid that coordinates to the Boc carbonyl. It is surprisingly effective for hindered secondary amines because the coordination geometry of Zinc relaxes the steric strain required for elimination.

Protocol C: ZnBr2 Method

  • Suspend

    
     (5.0 equiv) in DCM.
    
  • Add substrate.[3]

  • Stir at RT for 2–4 hours.

  • Workup: Water quench. The

    
     is easily washed away.
    
    • Note: If reaction is slow, sonication can help break up the surface of the

      
       suspension.
      
Q4: Is microwave irradiation safe for these substrates?

The Issue: Thermal energy is needed to overcome the rotational barrier in hindered amides/carbamates, but prolonged heating causes decomposition. The Solution: Flash Heating (Microwave).

Protocol B: Microwave-Assisted Acidolysis

  • Reagent: Use Silica-supported sulfonic acid (e.g., Si-Tosic Acid) or dilute HCl in Dioxane.

  • Parameters: 80 °C – 100 °C for 5–10 minutes (fixed hold time).

  • Advantage: The rapid ramp-up and cool-down prevents the long thermal exposure associated with oil baths, minimizing background degradation.

References

  • Sakurai, H., et al. (1999). "Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Reagent for the Deprotection of t-Butyl Esters and Carbamates." Journal of Organic Chemistry.

  • Lundt, B. F., et al. (1978).[4] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, byproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research.[4]

  • Wu, Y. Q., et al. (2000).[5] "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride." Tetrahedron Letters.

  • Biotage Application Notes. (2025). "Microwave-Assisted Deprotection of Boc-Protected Amines Using Solid Phase Supported Sulfonic Acids."

  • Marcantoni, E., et al. (2001).[3] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[3]·7H2O-NaI System." Journal of Organic Chemistry.

Sources

Optimization

Overcoming poor solubility of carbamate intermediates in aqueous media

Welcome to the Carbamate Solubility Technical Support Center. Subject: Overcoming Poor Solubility of Carbamate Intermediates in Aqueous Media Ticket ID: #SOL-CB-001 Assigned Specialist: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbamate Solubility Technical Support Center.

Subject: Overcoming Poor Solubility of Carbamate Intermediates in Aqueous Media Ticket ID: #SOL-CB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry & Formulation

Executive Summary

Carbamates (urethanes) are ubiquitous in drug design due to their chemical stability and ability to modulate peptide bonds. However, their physicochemical profile—characterized by high lattice energy (driven by intermolecular hydrogen bonding) and significant lipophilicity—often results in poor aqueous solubility. This creates bottlenecks in three critical phases: Synthesis (work-up/purification) , Bioassays (precipitation upon dilution) , and Analysis (HPLC peak tailing) .

This guide provides a non-linear, diagnostic-led approach to resolving these issues, moving beyond generic advice to structure-activity-based solutions.

Module 1: Diagnostic Decision Tree

Identify your specific bottleneck to select the correct solubilization strategy.

Carbamate_Diagnostic Start START: What is the primary failure mode? Issue_Syn Synthesis/Work-up: 'Oiling out' or gummy precipitate Start->Issue_Syn Issue_Bio Bioassay/Screening: Compound crashes upon dilution Start->Issue_Bio Issue_Ana Analysis (HPLC/LCMS): Broad peaks / Carryover Start->Issue_Ana Sol_Cosolvent Strategy: Cosolvent Tuning (THF/Water or DMSO/Water) Issue_Syn->Sol_Cosolvent Sol_Temp Strategy: Temperature Swing Recrystallization Issue_Syn->Sol_Temp Diag_Conc Is final conc > 10 µM? Issue_Bio->Diag_Conc Sol_Mobile Strategy: Mobile Phase Modifier (TFA/Formic Acid) Issue_Ana->Sol_Mobile Sol_ColTemp Strategy: Elevate Column Temp (40-50°C) Issue_Ana->Sol_ColTemp Sol_CD Strategy: Cyclodextrin Complexation (HP-β-CD) Diag_Conc->Sol_CD Yes (High Load) Sol_Dispersion Strategy: Amorphous Solid Dispersion (ASD) Diag_Conc->Sol_Dispersion No (Low Load)

Figure 1: Diagnostic flow for identifying the appropriate solubilization strategy based on the experimental phase (Synthesis, Bioassay, or Analysis).

Module 2: Troubleshooting Guide

Scenario A: The "Crash-Out" Effect in Bioassays

The Issue: You prepare a 10 mM stock in DMSO. When diluted into PBS or cell culture media (pH 7.4), the solution becomes cloudy or the compound precipitates over time, leading to false negatives in potency assays.

The Mechanism: Carbamates possess a rigid planar core with hydrogen bond donors (NH) and acceptors (C=O). In pure DMSO, these are solvated. Upon water addition, the "hydrophobic effect" drives the carbamate molecules to aggregate to minimize water contact, reforming their crystal lattice energetically favored by intermolecular H-bonds.

Corrective Protocol:

  • The "Intermediate Dilution" Step:

    • Avoid: Direct addition of 100% DMSO stock to aqueous buffer.

    • Do: Dilute DMSO stock into an intermediate solvent (e.g., PEG400 or Propylene Glycol) before the final aqueous step.

  • Cyclodextrin (CD) Shielding:

    • Use Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      . The carbamate's lipophilic core enters the CD cavity, while the hydrophilic exterior interacts with water.
    • Ratio: Start with a 1:2 to 1:5 molar ratio (Drug:CD).

Scenario B: Synthesis Work-up "Oiling Out"

The Issue: During aqueous quenching or extraction, the carbamate intermediate separates as a sticky gum/oil rather than a filterable solid, trapping impurities.

The Mechanism: The compound is at the "metastable zone width" boundary. It is too insoluble to stay in solution but lacks the kinetic energy to form an ordered crystal lattice, resulting in an amorphous oil.

Corrective Protocol:

  • Seed and Cool:

    • Dissolve the oil in a minimal amount of hot alcohol (EtOH or IPA).

    • Add water dropwise at elevated temperature until slight turbidity persists.

    • Crucial: Add a seed crystal (if available) or scratch the glass.

    • Cool slowly (

      
      C/hour) to allow lattice formation.
      
  • Switch Solvent Class:

    • If using Ether/Water, switch to DCM/Water (carbamates are often highly soluble in chlorinated solvents) to ensure clean phase separation, then evaporate to solid.

Module 3: Advanced Protocols

Protocol 1: Cyclodextrin Complexation for Assay Stock

Use this when DMSO tolerance in your assay is low (<0.1%).

Materials:

  • Carbamate Target Compound[1][2][3][4]

  • HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) [Pharmaceutical Grade]
    
  • Milli-Q Water

  • 0.45 µm Syringe Filter

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  stock solution.
    
  • Add Compound: Add the carbamate compound in excess of its estimated intrinsic solubility (e.g., 5 mg/mL).

  • Equilibration (The "Shake-Flask" Method):

    • Vortex vigorously for 5 minutes.

    • Place on an orbital shaker at room temperature for 24 hours . (Kinetics of inclusion can be slow for rigid carbamates).

  • Clarification:

    • Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

    • Filter the supernatant through a 0.45 µm filter.

  • Validation: Analyze the filtrate by HPLC to determine the actual soluble concentration.

Data Table: Expected Solubility Enhancement

Solvent System Solubility (µg/mL) Notes
Pure Water (pH 7.4) < 5 High lattice energy limits dissolution.
5% DMSO / Water ~ 20 - 50 Risk of precipitation over time (2-4 hrs).

| 20% HP-


-CD  | > 500  | Stable inclusion complex; optically clear. |
Protocol 2: Amorphous Solid Dispersion (ASD) for In Vivo Studies

For animal PK studies where simple suspensions fail.

Concept: Trap the carbamate in a high-energy amorphous state within a polymer matrix, preventing recrystallization.

Workflow:

  • Solvent Evaporation Method:

    • Dissolve Carbamate + Polymer (HPMC-AS or PVP K30 ) in a common solvent (e.g., Acetone or Methanol) at a 1:3 ratio.

  • Rapid Drying:

    • Rotary evaporate at

      
      C under high vacuum to remove solvent rapidly.
      
    • Why? Slow evaporation allows recrystallization. Rapid drying "freezes" the amorphous structure.

  • Desiccation: Dry the resulting foam in a vacuum oven overnight to remove residual solvent.

  • Reconstitution: The resulting powder will disperse rapidly in water, creating a supersaturated solution suitable for oral gavage.

Module 4: Visualizing the Solubilization Workflow

Optimization_Workflow Step1 1. Assessment (LogP, pKa, MP) Step2 2. Screening (Solubility in excipients) Step1->Step2 Step3 3. Selection Step2->Step3 Screen_List List: - DMSO - PEG400 - Tween 80 - HP-β-CD Step2->Screen_List Step4 4. Optimization Step3->Step4 Step3->Step4 If Bioassay -> CD Complex Step3->Step4 If PK -> ASD/Lipid

Figure 2: Step-wise workflow for moving from physicochemical assessment to a validated formulation.

Module 5: Frequently Asked Questions (FAQ)

Q: Why not just use 100% DMSO for all my stocks? A: While carbamates dissolve well in DMSO, high DMSO concentrations (>0.1% - 1%) are toxic to many cell lines and can denature enzymes in biochemical assays. Furthermore, "crash-out" often occurs immediately upon adding the DMSO stock to the aqueous buffer if the local concentration exceeds the solubility limit before mixing is complete.

Q: My carbamate has a t-butyl group. Does this affect solubility? A: Yes. Bulky hydrophobic groups like t-butyl or benzyl significantly increase lipophilicity (LogP) and reduce water solubility. However, these groups often fit better into the hydrophobic cavity of


-Cyclodextrin, making CD complexation a highly effective strategy for these specific derivatives.

Q: Is pH adjustment effective for carbamates? A: Generally, no. A simple carbamate linkage (


) is not ionizable in the physiological pH range (pKa > 12). Unless your molecule contains a separate amine (basic) or carboxylic acid (acidic) side chain, adjusting pH will not improve solubility and may promote hydrolytic degradation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] (Chapter on Solubility).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6][7][8] Advanced Drug Delivery Reviews.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Carbamate Compounds

This technical guide addresses the purification of polar carbamate compounds ( ), focusing on their tendency to streak on silica, degrade under basic/acidic stress, and "oil out" during crystallization. Current Status: O...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of polar carbamate compounds (


), focusing on their tendency to streak on silica, degrade under basic/acidic stress, and "oil out" during crystallization.

Current Status: Operational Subject: Troubleshooting "Sticky, Fragile, and Oily" Carbamate Isolations Lead Scientist: Senior Application Specialist

Introduction: The "Triad" of Carbamate Challenges

Polar carbamates present a unique convergence of purification difficulties. Unlike simple amides or esters, the carbamate linkage possesses both hydrogen bond donor (N-H) and acceptor (C=O, -O-) sites, often amplified by proximal polar functionality (e.g., hydroxyls, heterocycles).

Successful isolation requires navigating three competing failure modes:

  • The "Sticky" Problem: Strong interaction with silanol groups leads to peak tailing and yield loss.

  • The "Fragile" Problem: Susceptibility to hydrolysis (base-catalyzed) or thermal degradation (acid-catalyzed rearrangement).

  • The "Oil" Problem: High polarity and conformational flexibility often result in liquid-liquid phase separation (oiling out) rather than crystallization.[1]

Section 1: Chromatography Troubleshooting (The "Sticky" Problem)

Q: My compound streaks from the baseline to the solvent front on TLC and flash columns. How do I fix this?

Diagnosis: This is classic "silanol dragging." The acidic silanol groups (


) on the silica surface form strong hydrogen bonds with the carbamate nitrogen and oxygen.

Protocol A: The "Ammonia-Doped" Mobile Phase Do not just add triethylamine (TEA), which can be difficult to remove. Use an ammonia-methanol modifier system.[2]

  • Prepare Modifier Stock: Create a 10% (

    
    ) solution of Ammonium Hydroxide (
    
    
    
    , 28-30%) in Methanol.
  • Eluent Preparation: Use this stock solution as the "B" solvent in a DCM/MeOH gradient.

    • Example: To run a 5% MeOH in DCM column, use 50% Modifier Stock / 50% DCM.

    • Mechanism:[1][3][4][5] The ammonia competes for silanol sites, effectively "capping" them and allowing your carbamate to elute as a tight band.

Q: My compound is too polar for C18 (elutes at void volume) but streaks on Normal Phase. What is the alternative?

Diagnosis: You are in the "Polarity Trap." The compound is too hydrophilic for hydrophobic retention (C18) but too sticky for adsorption chromatography (Silica).

Solution: Hydrophilic Interaction Chromatography (HILIC) HILIC uses a polar stationary phase (Silica, Diol, or Amine) with a "reversed" solvent system (Organic is weak, Aqueous is strong).[3][6]

Decision Matrix for Stationary Phase Selection:

purification_strategy Start Crude Polar Carbamate Solubility Solubility Check: Soluble in DCM/EtOAc? Start->Solubility NP_Silica Normal Phase Silica (Use NH4OH Modifier) Solubility->NP_Silica Yes RP_Check Retention Check: Retained on C18 with 5% ACN? Solubility->RP_Check No (Water/MeOH soluble) RP_C18 Reverse Phase (C18) (Acidic Buffer: 0.1% Formic Acid) RP_Check->RP_C18 Yes HILIC_Check HILIC Mode Required RP_Check->HILIC_Check No (Elutes in Void) Amine_Silica Amine-Bonded Silica (Best for sugar-like carbamates) HILIC_Check->Amine_Silica Basic/Neutral Diol_Silica Diol-Bonded Silica (Alternative to bare silica) HILIC_Check->Diol_Silica Acidic/Sensitive

Figure 1: Decision tree for selecting the optimal stationary phase based on solubility and retention behavior.

Section 2: Stability & Workup (The "Fragile" Problem)

Q: I see two spots on TLC after workup, but the NMR of the crude looked clean. Is my carbamate decomposing?

Diagnosis: Likely Base-Catalyzed Hydrolysis or Cyclization . Carbamates are generally stable at pH 1–6 but degrade rapidly at pH >9. If your molecule contains a free amine or alcohol nearby, basic conditions can trigger intramolecular cyclization (e.g., to an oxazolidinone), ejecting the protecting group.

Critical Workup Adjustments:

  • Avoid Strong Bases: Never use NaOH or

    
     washes if the carbamate is sensitive.
    
  • The "Salt-Out" Wash: Instead of brine, use a saturated solution of Ammonium Chloride (

    
    ) .
    
    • Why: It buffers the aqueous phase to ~pH 5-6 (safe zone) and increases ionic strength to force the polar carbamate into the organic layer.

  • Temperature Control: Perform all rotary evaporation at < 40°C . Thermal stress on acidic silica can cause carbamate rearrangement to isocyanates.

Table 1: Stability Profile of Common Carbamates

Carbamate TypeStability RiskCritical Avoidance
Boc (t-Butyl) Acid LabileAvoid TFA/HCl in mobile phase; use neutral or basic buffers.
Fmoc (Fluorenyl) Base LabileStrictly avoid diethylamine/piperidine. Do not use amine-silica.
Cbz (Benzyl) Hydrogenation/AcidStable to most chromatography; avoid Lewis acids.
Phenolic Carbamates Highly HydrolyticVery unstable at pH > 8. Process rapidly in buffered systems.

Section 3: Crystallization (The "Oil" Problem)

Q: My compound separates as a gummy oil instead of crystals. How do I force crystallization?

Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common for polar carbamates with flexible alkyl chains.

Protocol B: The "Dual-Solvent" Rescue Do not simply cool the flask. You must control the supersaturation point to bypass the "oil zone."

  • Dissolution: Dissolve the oil in the minimum amount of a "Good Solvent" (e.g., Acetone, Methanol, or DCM) at room temperature.

  • The Anti-Solvent Drip:

    • Slowly add the "Bad Solvent" (e.g., Hexane, Ether, or Water) dropwise with vigorous stirring.

    • Stop the moment a permanent cloudiness (turbidity) persists.

  • The "Seed and Sleep" Step:

    • Add a seed crystal if available.[1] If not, scratch the glass interface.

    • Do NOT heat. Heating often pushes the system back into the oiling-out region.

    • Let it stand at ambient temperature for 2 hours before moving to 4°C.

Recommended Solvent Pairs for Polar Carbamates:

  • Methanol / Water: Best for highly polar carbamates (slow evaporation).

  • Acetone / Hexane: Good for intermediate polarity; Acetone breaks H-bonds well.

  • DCM / MTBE: Excellent for avoiding oiling out; MTBE is a gentler anti-solvent than hexane.

References

  • Biotage. (2023).[2][6] Very polar compound purification using aqueous normal-phase flash column chromatography.[3][6] Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[1][5][7] Retrieved from [Link][8][9]

  • Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability.[10] Journal of Medicinal Chemistry.[11] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization in Chiral Carbamate Synthesis

Status: Operational Role: Senior Application Scientist Topic: Racemization Control & Troubleshooting Audience: Medicinal Chemists, Process Chemists Executive Summary: The "Chirality Cliff" In drug development, the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Racemization Control & Troubleshooting Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Chirality Cliff"

In drug development, the synthesis of chiral carbamates—often used as peptidomimetics or protecting groups (e.g., Boc, Cbz, Fmoc)—presents a critical risk: racemization . A drop in enantiomeric excess (ee) from >99% to 95% can render a batch useless for clinical trials.

This guide moves beyond standard textbook definitions to address the causality of racemization in the two most common synthetic pathways:

  • Nucleophilic Attack: Reacting a chiral amine with an activated carbonate/chloroformate.

  • Rearrangement: Converting a chiral carboxylic acid to a carbamate via Curtius rearrangement.[1]

Mechanism Analysis: The "Oxazolone" Trap

The most frequent cause of racemization when activating


-protected amino acids or reacting chiral amines with chloroformates is the formation of an Oxazolone (Azlactone) intermediate .
The Mechanism

When a chiral amino acid derivative is activated (e.g., by a chloroformate or coupling agent) in the presence of a base, the carbonyl oxygen of the amide backbone can attack the activated carbonyl. This cyclization forms an oxazolone. The


-proton on the oxazolone ring is highly acidic (

), allowing weak bases to deprotonate it, leading to a planar, achiral enolate. Reprotonation occurs indiscriminately, resulting in a racemic mixture.
Visualization: The Danger Zone

Oxazolone_Racemization Start Activated Chiral Amino Acid (L-Isomer) Oxazolone Oxazolone (Azlactone) Ring Start->Oxazolone Cyclization (Side Reaction) Base Base (TEA/DIPEA) Enol Planar Enolate (Achiral) Base->Enol Oxazolone->Enol Deprotonation by Base Racemate Racemic Product (DL-Mixture) Enol->Racemate Reprotonation (Non-stereoselective)

Figure 1: The oxazolone pathway is the primary mechanism of racemization in amino acid-derived carbamate synthesis.

Strategic Solutions & Protocols

Strategy A: The "Safe" Reagent Switch (DSC)

Problem: Chloroformates (e.g., phenyl chloroformate) are highly reactive and require base to neutralize HCl, driving the oxazolone pathway. Solution: Use


-Disuccinimidyl Carbonate (DSC) .[2][3][4]
  • Why: DSC activates amines/alcohols to form succinimidyl carbamates. The leaving group (

    
    -hydroxysuccinimide) is weakly acidic (
    
    
    
    ), buffering the reaction. It avoids the generation of strong mineral acids (HCl) and allows the use of weaker bases or no base at all.
Protocol 1: Racemization-Free Synthesis with DSC

Applicability: Converting chiral amines to carbamates.

  • Preparation: Dissolve DSC (1.1 equiv) in anhydrous MeCN or DCM.

  • Activation: Add the chiral amine (1.0 equiv) dropwise at 0°C.

    • Critical: If the amine is a free base, no additional base is needed. If it is a salt (HCl salt), add exactly 1.0 equiv of a non-nucleophilic base (e.g., DIPEA) slowly.

  • Monitoring: Stir at room temperature until the amine is consumed (TLC/LCMS). You now have the intermediate succinimidyl carbamate.

  • Coupling: Add the alcohol (R-OH) and a catalytic amount of base (e.g., DMAP 0.1 equiv) or simply heat if the alcohol is non-volatile.

  • Result: High yield with >99% retention of chirality due to mild pH conditions.

Strategy B: The Modified Curtius Rearrangement (T3P)

Problem: Converting a chiral carboxylic acid to a carbamate involves an acyl azide intermediate. Thermal rearrangement of acyl azides requires heat, which can promote racemization if the intermediate is long-lived or if base is present. Solution: Use T3P (Propylphosphonic anhydride) for in-situ generation.

  • Why: T3P is a mild coupling agent that generates the acyl azide rapidly at lower temperatures compared to traditional acid chloride routes.

Protocol 2: T3P-Mediated Curtius Rearrangement

Applicability: Converting chiral carboxylic acids to carbamates.

  • Setup: Dissolve chiral carboxylic acid (1.0 equiv) and

    
     (Trimethylsilyl azide, 1.2 equiv) in dry THF or Ethyl Acetate.
    
  • Activation: Add T3P (50% in EtOAc, 1.5 equiv) and dry Pyridine (2.0 equiv) at 0°C.

  • Rearrangement: Allow to warm to RT. The T3P facilitates the formation of the acyl azide, which rearranges to the isocyanate in situ.

    • Note: Unlike DPPA, T3P byproducts are water-soluble, simplifying workup.

  • Trapping: Once gas evolution (

    
    ) ceases (indicating isocyanate formation), add the alcohol (R-OH, 2.0 equiv) and heat to 50-60°C to form the carbamate.
    
  • Purification: Wash with water/bicarbonate. T3P byproducts wash away; chirality is preserved.

Troubleshooting Matrix (FAQ)

ObservationProbable CauseCorrective Action
ee% drops when using Chloroformates (e.g.,

).
Base strength is too high, promoting

-deprotonation or oxazolone formation.
Switch to Schotten-Baumann conditions (biphasic: DCM/aq.

). The aqueous phase traps the acid, keeping the organic phase neutral. Alternatively, switch to DSC .
Racemization during Curtius Rearrangement (DPPA method). Reaction temperature too high during the azide-to-isocyanate transition.Use T3P (Protocol 2) to lower activation energy. Ensure strictly anhydrous conditions; water reacts with isocyanates to form amines, which react with isocyanates to form ureas (side product).
Low yield with bulky chiral alcohols. Steric hindrance prevents attack on the isocyanate/active ester.Add a Lewis Acid catalyst like

(5 mol%) instead of increasing base/heat. Lewis acids activate the carbonyl without deprotonating the chiral center.
"Double peaks" in HPLC (Racemate). Using DMAP in stoichiometric amounts.DMAP is nucleophilic and can form a reactive

-acylpyridinium salt that is highly susceptible to racemization. Use DMAP only in catalytic amounts (0.1 equiv) or switch to HOBt.

Decision Framework: Selecting the Right Route

Use this logic flow to determine the safest synthetic route for your specific substrate.

Selection_Tree Start Starting Material? Amine Chiral Amine (R-NH2) Start->Amine Acid Chiral Carboxylic Acid (R-COOH) Start->Acid Chloroformate Is the Carbonate Source Acidic? (e.g., Chloroformate) Amine->Chloroformate Use_DSC USE DSC PROTOCOL (Avoids HCl generation) Chloroformate->Use_DSC Yes (High Risk) Use_Biphasic USE BIPHASIC SYSTEM (NaHCO3 / DCM) Chloroformate->Use_Biphasic If Chloroformate Must Be Used Curtius Curtius Rearrangement Required Acid->Curtius Use_T3P USE T3P / TMS-N3 (Mildest Activation) Curtius->Use_T3P Preferred Use_DPPA USE DPPA (Strict Temp Control <80°C) Curtius->Use_DPPA Alternative

Figure 2: Decision tree for minimizing racemization risk based on starting material.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses T3P and racemization suppression in peptide/carbamate chemistry). Link

  • Highfine Biotech. (2025).[5] New breakthrough in zero-racemization synthesis: T3P applications.Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[2][4][6] Journal of Medicinal Chemistry. (Detailed review of DSC and chloroformate mechanisms). Link

  • Salvatore, R. N., et al. (2002).[4] Efficient Cs2CO3-promoted solution and solid phase synthesis of carbonates and carbamates.[4] Tetrahedron.[4] (Base effects on racemization). Link

  • Master Organic Chemistry. (2017). The Curtius Rearrangement: Mechanism and Applications.Link

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Pyridine Isomers

Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Pyridine Isomer Separation (HPLC & GC) Audience: Pharmaceutical Researchers, Analytical Chemists Introduction: The Pyridine Challenge Separating...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Pyridine Isomer Separation (HPLC & GC) Audience: Pharmaceutical Researchers, Analytical Chemists

Introduction: The Pyridine Challenge

Separating pyridine isomers (e.g., 2-, 3-, 4-aminopyridine or methylpyridine) is a classic chromatographic hurdle. The difficulty arises from two intrinsic properties:

  • Basicity (pKa ~5.2): Pyridines are basic nitrogen heterocycles. In standard reversed-phase LC (RPLC), the positively charged nitrogen interacts strongly with residual silanols on the silica surface, causing severe peak tailing.

  • Structural Similarity: Isomers often differ only by the position of a functional group, resulting in nearly identical hydrophobicity and retention times on C18 columns.

This guide moves beyond generic advice, providing specific, validated protocols and troubleshooting workflows to resolve these issues.

Module 1: HPLC Method Development & Optimization

The Decision Matrix: Selecting the Right Mode

Do not default to C18. Use this logic to select the stationary phase based on your analyte's polarity.

ColumnSelection Start Analyte Properties Polarity Substituent Polarity? Start->Polarity Hydrophobic Hydrophobic (e.g., Methyl, Ethyl) Polarity->Hydrophobic Hydrophilic Hydrophilic (e.g., Amino, Hydroxy) Polarity->Hydrophilic C18_Path Reversed Phase (C18) Hydrophobic->C18_Path HILIC_Path HILIC / Mixed-Mode Hydrophilic->HILIC_Path C18_Cond Condition: High pH (pH > 7) OR Ion Pairing C18_Path->C18_Cond HILIC_Cond Condition: High Organic (>80% ACN) Ammonium Acetate Buffer HILIC_Path->HILIC_Cond

Figure 1: Decision tree for selecting the optimal chromatographic mode for pyridine derivatives.

Protocol A: Reversed-Phase with Ion Pairing (For Hydrophobic/Mixed Isomers)

Best for: 2-, 3-, 4-methylpyridines or complex mixtures where HILIC is unstable.

The Mechanism: Standard C18 fails because pyridines protonate at acidic pH (pH < 5). Adding an ion-pairing reagent (IPR) like Sodium Octanesulfonate creates a neutral ion pair, increasing retention and masking silanols.

Operating Parameters:

Parameter Setting Rationale
Column C18 (End-capped), 4.6 x 150 mm, 5 µm End-capping reduces silanol activity.
Mobile Phase A 10 mM Sodium Octanesulfonate + 10 mM Phosphate Buffer (pH 2.5) Low pH ensures full protonation; IPR retains the charged species.
Mobile Phase B Acetonitrile Organic modifier for elution control.
Isocratic Ratio 90% A / 10% B High aqueous content required to dissolve IPR salts.
Flow Rate 1.0 mL/min Standard flow; adjust for backpressure.

| Detection | UV @ 254 nm | Max absorbance for the pyridine ring. |

Critical Step: You must equilibrate the column for at least 20-30 column volumes when using ion-pairing reagents. The column is effectively "permanently" modified; dedicate this column to this method.

Protocol B: HILIC / Mixed-Mode (For Hydrophilic Isomers)

Best for: Aminopyridines (highly polar) which elute in the void volume on C18.

The Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer adsorbed to the silica surface. Mixed-mode columns (e.g., SIELC SHARC-1 or Helix Amaze HD) utilize hydrogen bonding specifically to resolve isomers based on the accessibility of the nitrogen lone pair.

Operating Parameters:

Parameter Setting Rationale
Column HILIC (Silica or Diol) or Mixed-Mode (e.g., SHARC-1) Retains polar bases without IPR.
Mobile Phase 95% Acetonitrile / 5% 50mM Ammonium Formate (pH 3.5) High organic forces partition into the aqueous layer.
Buffer Ammonium Formate or Acetate Volatile buffers compatible with LC-MS; suppresses ionization of silanols.

| Temperature | 30-40°C | Improves mass transfer and peak shape. |

Module 2: GC Optimization (Volatile Isomers)

For unsubstituted pyridine and methylpyridines (picolines), Gas Chromatography is often superior due to higher resolution plates.

Column Selection & Inlet Care
  • Recommended Phase: PEG (Polyethylene Glycol) / Wax columns (e.g., CP-Wax 51, DB-WAX).

    • Why? The polar stationary phase interacts favorably with the basic pyridine ring, providing better peak shape than non-polar (5% phenyl) columns.

  • Liner Choice: Use a Base-Deactivated Liner (e.g., chemically treated with KOH or specialized deactivation). Standard glass wool liners have acidic sites that adsorb pyridines, causing "ghost" peaks or complete loss of sensitivity.

Validated GC Conditions
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C. (High split ensures sharp peaks).

  • Oven Program: 60°C (hold 1 min) -> 10°C/min -> 200°C.

  • Detector: FID @ 250°C.

Module 3: Troubleshooting Center

Interactive Troubleshooting Guide: Peak Tailing

Symptom: Asymmetry factor (As) > 1.5. Peaks look like "shark fins."

TailingTroubleshoot Problem Peak Tailing detected Check_pH Is Mobile Phase pH near pKa (5.2)? Problem->Check_pH Action_pH Adjust pH: < 3.0 (Protonated) > 7.5 (Free Base) Check_pH->Action_pH Yes Check_Buffer Is Buffer Conc. > 20mM? Check_pH->Check_Buffer No Action_Buffer Increase Buffer Strength (Competes for silanols) Check_Buffer->Action_Buffer No Check_Col Old Column? Check_Buffer->Check_Col Yes Action_Col Replace with Base-Deactivated Column Check_Col->Action_Col Yes

Figure 2: Step-by-step logic for diagnosing and fixing peak tailing in pyridine analysis.

Frequently Asked Questions (FAQ)

Q: I see retention time shifts between injections. What is happening? A: This is likely a pH control issue. Pyridine's pKa is ~5.[1][2]2. If your mobile phase pH is near 5.0, small fluctuations in temperature or organic composition can shift the equilibrium between the protonated (ionized) and free base forms.

  • Fix: Move the pH at least 2 units away from the pKa. Aim for pH 3.0 (fully ionized) or pH 7.5+ (fully neutral, if your column tolerates it).

Q: Can I use LC-MS for these methods? A:

  • Protocol A (Ion Pairing): NO. Non-volatile salts like sodium octanesulfonate will ruin the MS source. Use volatile ion-pairing agents like TFA or HFBA, though these suppress ionization signal.

  • Protocol B (HILIC): YES. Ammonium formate/acetate are fully volatile and MS-compatible.

Q: My 2-aminopyridine and 3-aminopyridine are co-eluting. How do I improve resolution? A: Isomers often differ in dipole moment.

  • Change the Modifier: Switch from Acetonitrile to Methanol. Methanol can participate in hydrogen bonding, often altering selectivity for positional isomers.

  • Temperature Effect: Lower the column temperature to 20°C. This increases retention and often improves selectivity for structurally similar isomers.

References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. [Link]

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Helix Applications. [Link]

  • Agilent Technologies. "Separation of pyridine and other amines using CP-Wax 51." Agilent Application Notes. [Link]

  • ResearchGate (Method Validation). "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." [Link]

  • Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog. [Link]

Sources

Optimization

Technical Support Center: Impurity Control in Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Synthesis

[1][2] Executive Summary & Process Overview Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a critical intermediate, often utilized in the synthesis of monoamine reuptake inhibitors (e.g., Tesofensine analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Process Overview

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a critical intermediate, often utilized in the synthesis of monoamine reuptake inhibitors (e.g., Tesofensine analogs) and JAK inhibitors.[1][2] The synthesis typically hinges on the construction of a quaternary carbon center on a strained cyclobutyl ring, followed by a Curtius Rearrangement to install the carbamate amine functionality.

The primary challenge in this synthesis is not just the steric hindrance of the cyclobutyl quaternary center, but the chemical sensitivity of the 6-chloropyridine moiety (prone to nucleophilic attack or hydrogenolysis) and the Boc-carbamate (acid/thermal sensitivity).

The Critical Path: Curtius Rearrangement

The most common and robust route converts 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid to the target carbamate.[1][2]

SynthesisPath Acid Start: Carboxylic Acid (Precursor) Azide Intermediate: Acyl Azide (Unstable) Acid->Azide DPPA, TEA or EtOCOCl/NaN3 DesCl Impurity B: Des-Chloro Analog Acid->DesCl Pd Contamination (If carryover) Iso Intermediate: Isocyanate (Reactive Electrophile) Azide->Iso Heat (-N2) Rearrangement Target Target: Boc-Carbamate Iso->Target t-BuOH Trapping Urea Impurity A: Symmetrical Urea Iso->Urea H2O (Moisture) Side Reaction Amine Impurity C: Free Amine Target->Amine Acid/Heat Boc Loss

Figure 1: Reaction pathway highlighting the Curtius rearrangement and critical impurity divergence points.[2]

Troubleshooting Guides

Issue 1: High Levels of Symmetrical Urea Impurity

Symptom: LCMS shows a dimer peak (Mass = 2x Target - Boc + Carbonyl) and the product is difficult to crystallize.[1][2] Mechanism: The isocyanate intermediate reacts with water to form an amine, which then nucleophilically attacks the remaining isocyanate.[3]

Root Cause Diagnostic Check Corrective Action
Moisture in t-BuOH Karl Fischer (KF) titration of t-BuOH > 0.1%.[1][2]Distill t-BuOH over CaH₂ or use molecular sieves (4Å) for 24h prior to use.
Slow Trapping Rate Reaction reflux time is < 4 hours.[2]The quaternary center creates steric bulk, slowing the alcohol attack. Increase reflux time to >12h or add a Lewis Acid catalyst (e.g., DBTL - Dibutyltin dilaurate, 1 mol%).[2]
DPPA Quality DPPA is dark/discolored.[2]Use fresh Diphenylphosphoryl azide (DPPA).[2] Old DPPA releases phosphates that can catalyze hydrolysis.[2]

Protocol Adjustment:

Add the DPPA to the acid/base mixture at 0°C, stir for 1 hour, then heat to reflux in Toluene/t-BuOH. Do NOT heat the azide without the alcohol present unless isolating the isocyanate (not recommended for this substrate).

Issue 2: Des-Chloro Impurity (Dehalogenation)

Symptom: Mass spec shows M-34 peak (Hydrogen replacing Chlorine).[1][2] Mechanism: The 6-chloropyridine ring is susceptible to reduction, particularly if the precursor acid was synthesized via Pd-catalyzed cross-coupling and metal scavengers were insufficient.[1][2]

Root Cause Diagnostic Check Corrective Action
Pd Carryover ICP-MS of starting acid shows Pd > 20 ppm.[1][2]Treat the starting acid with SiliaMetS® Thiol or activated carbon to remove residual Pd before starting the Curtius step.
Radical Mechanism Reaction turns dark black/brown rapidly.[2]Degas all solvents.[2] Radical dechlorination can occur at high temperatures.[2] Add a radical inhibitor (e.g., BHT) if refluxing in high-boiling solvents like xylene.[2]
Issue 3: Free Amine Formation (Boc Loss)

Symptom: Presence of the free amine (1-(6-chloropyridin-3-yl)cyclobutan-1-amine) in the final product.[1][2] Mechanism: Thermal instability of the Boc group or acidic workup conditions.[2]

Corrective Action:

  • Workup pH: Ensure the aqueous workup (if performed) is kept neutral or basic (pH 7-9).[2] Avoid 1M HCl washes; use Citric Acid (5%) if acidification is strictly necessary, but prefer saturated NH₄Cl.

  • Thermal Limit: Do not exceed 85°C during the reaction. If Toluene reflux (110°C) is causing degradation, switch to a mixture of Toluene/THF (1:1) to lower the boiling point, or use tert-Amyl alcohol (higher boiling but gentler) only if strictly necessary for conversion.[2]

Optimized Synthetic Protocol (DPPA Route)

Objective: Synthesis of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate with <0.5% Urea impurity.

Reagents:

  • 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid (1.0 equiv)[1][2]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1][2]

  • Triethylamine (TEA) (1.2 equiv)[2]

  • tert-Butanol (t-BuOH) (10 equiv or solvent)[1][2]

  • Toluene (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation (0°C): Charge the carboxylic acid and anhydrous Toluene (10 V) into a reactor under N₂ atmosphere. Add TEA. Cool to 0–5°C. Why? Controlling the exotherm of the acid-base neutralization prevents premature side reactions.[2]

  • Azide Formation (0°C

    
     RT): 
    Add DPPA dropwise over 30 minutes. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
    Checkpoint: Monitor by TLC/HPLC for disappearance of Acid.[2] You are forming the Acyl Azide in situ.[2]
    
  • Rearrangement & Trapping (Reflux): Add anhydrous t-BuOH. Heat the mixture to 80–85°C. Critical: Do not overshoot 90°C to protect the Cl-pyridine bond.[1][2] Observation: Nitrogen gas evolution (

    
    ) indicates the rearrangement to isocyanate is occurring.
    
  • Completion: Stir at 80°C for 12–16 hours. The steric bulk of the cyclobutyl ring slows the attack of t-BuOH on the isocyanate.[2]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat.[2] NaHCO₃ (removes phosphate byproducts) and Brine.[2] Dry over Na₂SO₄.[2] Purification: Recrystallize from Heptane/EtOAc if urea impurities are present (Ureas are typically much less soluble than the carbamate).

Frequently Asked Questions (FAQ)

Q: Can I use the Mixed Anhydride method (Ethyl Chloroformate/NaN3) instead of DPPA? A: Yes, but it is riskier for this substrate. The mixed anhydride method generates the acyl azide in a separate step. Isolating the acyl azide of a cyclobutyl compound can be dangerous due to potential explosive decomposition.[2] DPPA allows for a "one-pot" process where the azide is consumed as it forms, which is safer and generally cleaner for sterically hindered acids.[2]

Q: Why is the reaction stalling at the Isocyanate stage? A: The quaternary carbon on the cyclobutane ring provides significant steric shielding. If the reaction stalls, do not increase temperature indefinitely (risk of Boc degradation). Instead, add a catalytic amount of DMAP (4-Dimethylaminopyridine) or DBTL during the t-BuOH addition step to accelerate the nucleophilic attack.[1][2]

Q: How do I remove the "Des-Chloro" impurity if it's already in my final batch? A: It is extremely difficult to separate the des-chloro analog from the target via standard crystallization due to structural similarity.[1][2] Preparative HPLC (Reverse Phase C18) is usually required.[2] The best "cure" is prevention: ensure your starting acid is free of Pd residues.[2]

Q: Is the 6-Chloropyridine moiety stable to the basic conditions of the Curtius? A: Yes, TEA and t-BuOH are weak enough bases that


 (substitution of the Chlorine by hydroxide or alkoxide) is negligible at 85°C, provided the reaction is anhydrous. Presence of water at high temperatures could promote hydrolysis to the pyridone.[2]

References

  • Curtius Rearrangement Mechanisms

    • Smith, P. A. S. "The Curtius Reaction."[2][3][4][5][6][7][8] Organic Reactions, 1946, 3, 337-449.[2]

    • Note: Foundational text on the migration mechanism of hindered substrates.[2]

    • [1][2]

  • DPPA Reagent Application

    • Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972, 94(17), 6203–6205.
    • Note: Establishes the DPPA protocol as the standard for simplified Curtius rearrangements.
    • [1][2]

  • Synthesis of 6-Chloropyridine Derivatives

    • General reference for handling 6-chloropyridine intermediates and avoiding dehalogenation
    • Patents referencing 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid intermediates (e.g., for Tesofensine/Abrocitinib analogs).[1][2]

    • See: World Intellectual Property Organization, WO2012061614A1 (Example syntheses involving chloropyridine cyclobutyl scaffolds).
    • [1][2]

  • Cyclobutane Ring Strain & Reactivity

    • Wiberg, K. B. "The structure and energetics of small ring compounds.
    • Note: Explains the steric and electronic implications of the cyclobutyl qu
    • [1][2]

Sources

Troubleshooting

Catalyst selection for cross-coupling reactions with chloropyridines

Status: Operational Lead Scientist: Senior Application Scientist Topic: Catalyst & Ligand Selection for Chloropyridine Substrates Introduction: The "Pyridine Problem" Welcome to the technical support hub for chloropyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist Topic: Catalyst & Ligand Selection for Chloropyridine Substrates

Introduction: The "Pyridine Problem"

Welcome to the technical support hub for chloropyridine functionalization. If you are here, you are likely experiencing one of two failures: catalyst deactivation (reaction stalls) or protodehalogenation (reduction of C-Cl to C-H).

Chloropyridines are deceptively difficult substrates. Unlike chlorobenzenes, the pyridine nitrogen is a strong


-donor. It competes with your phosphine ligands for the Palladium center, forming stable, inactive Pd-pyridine complexes (catalyst poisoning). Furthermore, the electron-deficient nature of the ring facilitates oxidative addition but makes the subsequent transmetallation and reductive elimination steps energetically demanding.

This guide provides the logic, decision pathways, and recovery protocols to overcome these electronic and steric barriers.

Module 1: Catalyst Selection Logic

Do not select a catalyst based on what worked for a phenyl chloride. You must select a ligand system capable of out-competing the pyridine nitrogen for the metal center while facilitating the oxidative addition of the strong C-Cl bond.

The Ligand Decision Matrix

Use the following logic to select your starting catalytic system.

LigandSelection Start Start: Select Substrate Pos2 2-Chloropyridine (High Poisoning Risk) Start->Pos2 Proximal N Pos34 3- or 4-Chloropyridine (Standard Reactivity) Start->Pos34 Distal N ReactionType2 Reaction Type? Pos2->ReactionType2 ReactionType34 Reaction Type? Pos34->ReactionType34 Suzuki2 Suzuki-Miyaura ReactionType2->Suzuki2 Buchwald2 Buchwald-Hartwig ReactionType2->Buchwald2 Suzuki34 Suzuki-Miyaura ReactionType34->Suzuki34 Buchwald34 Buchwald-Hartwig ReactionType34->Buchwald34 Rec_SPhos Ligand: SPhos or XPhos Pd Source: Pd(OAc)2 Why: Bulky biaryl blocks N-binding Suzuki2->Rec_SPhos Rec_Brett Ligand: BrettPhos (1° Amine) RuPhos (2° Amine) Precat: Pd-G3/G4 Buchwald2->Rec_Brett Rec_Std Ligand: XPhos or PCy3 Pd Source: Pd2(dba)3 Suzuki34->Rec_Std Rec_PEPPSI Catalyst: Pd-PEPPSI-IPr (NHC Ligand) Buchwald34->Rec_PEPPSI

Figure 1: Decision tree for ligand selection based on chlorine position and reaction type. 2-chloropyridines require bulkier ligands to prevent nitrogen coordination.

Why These Ligands?
Ligand ClassSpecific LigandMechanism of ActionBest Use Case
Dialkylbiaryl Phosphines SPhos, XPhos The lower aryl ring provides steric bulk that prevents the pyridine nitrogen from binding to Pd. The electron-rich phosphine accelerates oxidative addition of the C-Cl bond.[1]Suzuki Coupling of 2-chloropyridines; sterically hindered boronic acids.
Dialkylbiaryl Phosphines BrettPhos, RuPhos Optimized bite angles and electronic properties for amine coordination and reductive elimination.Buchwald-Hartwig amination.[2][3] BrettPhos for primary amines; RuPhos for secondary.
NHC (Carbenes) Pd-PEPPSI-IPr Strong

-donation stabilizes the catalyst; the bulky "wingtip" groups on the NHC block the axial sites, preventing pyridine coordination.
Difficult C-N couplings ; substrates prone to protodehalogenation.

Module 2: Troubleshooting Specific Failures

Scenario A: The Reaction Stalls (Low Conversion)

Symptom: LCMS shows 10% product, 90% starting material. Adding more catalyst doesn't help.

Root Cause: Catalyst Poisoning.[4] The pyridine nitrogen has displaced your ligand, forming a "Pd-Pyridine" sink that is catalytically dead. Solution:

  • Switch to Pre-catalysts: Do not use Pd(OAc)2 + Ligand in situ. Use Palladacycle Pre-catalysts (e.g., XPhos Pd G3 or G4). These ensure a 1:1 Pd:Ligand ratio is formed immediately upon heating, preventing the "naked" Pd from being trapped by the pyridine substrate.

  • Increase Ligand Bulk: If using PPh3 or dppf, switch immediately to XPhos or SPhos .

Scenario B: Protodehalogenation (Reduction)

Symptom: The Chlorine is gone, but instead of the coupling partner, there is a Hydrogen (Py-Cl


 Py-H).

Root Cause: Slow Transmetallation. If the Boronic acid cannot transfer its group to the Pd center fast enough, the Pd-Ar intermediate will grab a hydride from the solvent (alcohol) or the base. Solution:

  • Solvent Switch: Remove all alcohols (MeOH, EtOH, iPrOH). Switch to strictly anhydrous Toluene or 1,4-Dioxane .

  • Base Switch: If using alkoxide bases (NaOtBu), they can act as hydride donors (via

    
    -hydride elimination). Switch to inorganic bases like K3PO4  or Cs2CO3 .
    
  • Water Concentration: For Suzuki coupling, use a defined biphasic system (e.g., Toluene:Water 4:1) rather than wet solvent, to control the hydrolysis of the boronic acid without flooding the system.

Module 3: Experimental Protocols

Protocol 1: Suzuki Coupling of 2-Chloropyridines (The "SPhos" Method)

Designed for difficult 2-substituted pyridines prone to poisoning.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 (2 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio), degassed.

Step-by-Step:

  • Setup: Charge a reaction vial with the chloropyridine, boronic acid, base, and SPhos Pd G3 pre-catalyst.

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Toluene and Water via syringe.

  • Activation: Heat to 100°C for 2-12 hours.

    • Note: 2-chloropyridines often require higher temperatures than phenyl chlorides.

  • Monitoring: Check LCMS at 1 hour.

    • Checkpoint: If Py-H (reduced product) > 5%, lower temperature to 80°C and ensure solvent is strictly degassed.

Protocol 2: Buchwald-Hartwig Amination of Chloropyridines

Designed for coupling secondary amines to chloropyridines.

Reagents:

  • Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1-2 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv for base-sensitive substrates)

  • Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step:

  • Glovebox/Schlenk: These catalysts are air-stable, but the active species is sensitive. Ideally, set up in a glovebox or under strict Schlenk conditions.

  • Addition: Combine Pd-precatalyst, Base, and Chloropyridine.

  • Solvent: Add anhydrous solvent.[1]

  • Amine: Add the amine last (if liquid).

  • Heat: 80°C is usually sufficient.

    • Tip: If using a weak base (Cs2CO3), add 3A molecular sieves to absorb water generated during deprotonation.

Module 4: Troubleshooting Workflow (FAQ)

Use this flow to diagnose your specific issue.

Troubleshooting Issue Problem Detected CheckLCMS Check LCMS/NMR Issue->CheckLCMS Result1 Starting Material Remaining (Stalled) CheckLCMS->Result1 Result2 Dehalogenated Product (Py-H) CheckLCMS->Result2 Result3 Homocoupling (Ar-Ar) CheckLCMS->Result3 Sol1 Diagnosis: Catalyst Poisoning Action: Switch to Pre-catalyst (G3/G4) Action: Increase Temp Result1->Sol1 Sol2 Diagnosis: Hydride Transfer Action: Switch Solvent (No Alcohols) Action: Use Carbonate Base Result2->Sol2 Sol3 Diagnosis: Oxidant Present Action: Degas Solvent Vigorously Action: Check Boronic Acid Purity Result3->Sol3

Figure 2: Diagnostic workflow for common cross-coupling failures.

FAQ

Q: Can I use Pd(PPh3)4 (Tetrakis) for chloropyridines? A: Generally, No . Tetrakis is an older generation catalyst. The oxidative addition into C-Cl bonds is slow with PPh3, and the ligand is not bulky enough to prevent pyridine nitrogen poisoning. You will likely see low conversion.

Q: My 2-chloropyridine coupling works but yields are 50%. Where is the rest? A: Check for homocoupling of the boronic acid. 2-substituted pyridines are sterically hindered.[5] If the cross-coupling is slow, the boronic acid may consume itself (oxidative homocoupling) if any oxygen is present. Ensure vigorous degassing.

Q: Why use Pre-catalysts (G3/G4) instead of mixing Pd and Ligand? A: When you mix Pd(OAc)2 and a ligand, the reduction to Pd(0) is often inefficient and undefined. Pre-catalysts contain a pre-formed 1:1 Pd:Ligand ratio and are activated rapidly by base. This ensures the maximum amount of active catalyst is available immediately, which is crucial for difficult substrates like chloropyridines.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes. Chemical Science, 4, 916-920. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

Optimization

Managing thermal instability of carbamate compounds during synthesis

Status: Operational Ticket Focus: Thermal Instability & Decomposition Mitigation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement Welcome to the Carbamate Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Thermal Instability & Decomposition Mitigation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Carbamate Synthesis Support Center. Carbamates (urethanes) are ubiquitous in drug development (e.g., physostigmine, rivastigmine) and agrochemistry, yet they possess a "thermal Achilles' heel." The carbamate linkage (


) is kinetically stable but thermodynamically reversible at elevated temperatures.

This guide moves beyond basic recipes to address the causality of failure . We treat your reaction flask as a dynamic equilibrium system where temperature control is not just about safety—it is the primary switch between high yield and total decomposition.

Module 1: The Mechanics of Failure (Diagnostics)

Q: My LC-MS shows the correct mass during the reaction, but after workup, I see starting materials or ureas. What happened?

A: You likely triggered a Thermal Reversion (Retro-Carbamylation). Unlike amides, carbamates are essentially "masked" isocyanates. At elevated temperatures (often


, but lower for electron-deficient systems), the formation reaction reverses.

The Mechanism:

  • Dissociation: The carbamate cleaves back into the isocyanate and alcohol.

  • Fate of the Isocyanate:

    • If dry:[1] It may distill over with the solvent or remain as an impurity.

    • If wet (Workup): The regenerated isocyanate reacts with water to form a carbamic acid, which instantly decarboxylates to an amine. This amine then attacks another isocyanate to form a urea (the urea peak you see in LC-MS).

Q: I see a peak at [M+Isocyanate] in my mass spec. Is this a dimer?

A: This is likely Allophanate formation . If the reaction temperature spikes due to the exotherm, the formed carbamate proton (which is acidic) can be deprotonated and attack a remaining isocyanate molecule. This creates an allophanate impurity, which is notoriously difficult to separate.

Visualizing the Decomposition Pathways

Carbamate_Decomposition Carbamate Target Carbamate (R-NH-CO-OR') Isocyanate Isocyanate (R-N=C=O) Carbamate->Isocyanate Thermal Reversion (>100°C) Alcohol Alcohol (R'-OH) Carbamate->Alcohol Dissociation Allophanate Allophanate (Over-reaction) Isocyanate->Allophanate + Carbamate (High T) Amine Amine (R-NH2) Isocyanate->Amine + H2O (-CO2) Urea Sym. Urea (R-NH-CO-NH-R) Amine->Urea + Isocyanate

Figure 1: Thermal decomposition pathways. Note that "Thermal Reversion" regenerates reactive isocyanates, leading to downstream impurities like Ureas and Allophanates.

Module 2: Synthesis Control (The Exotherm)

Q: The literature suggests refluxing isocyanate and alcohol. Should I follow this?

A: Proceed with extreme caution. While reflux drives kinetics, it pushes the system toward the thermodynamic reversibility limit.

  • Recommendation: Use a catalyst to lower the activation energy, allowing the reaction to proceed at

    
     to 
    
    
    
    instead of reflux temperatures.
  • Catalyst Choice:

    • Standard:DBTL (Dibutyltin dilaurate) . Highly effective but toxic and difficult to remove.[2][3]

    • Green Alternative:Zirconium(IV) acetylacetonate or Zinc neodecanoate . These often require slightly higher loads but are less toxic and minimize allophanate formation [1].

Q: How do I manage the exotherm on a multi-gram scale?

A: The reaction of isocyanates with alcohols is highly exothermic (


). A runaway exotherm creates local "hot spots" that trigger the side reactions described in Module 1.

Protocol: The "Cold-Start" Addition

  • Dissolve: Dissolve the isocyanate in dry solvent (DCM or Toluene) under

    
    .
    
  • Cool: Bring the internal temperature to

    
    .
    
  • Catalyst: Add the catalyst before the alcohol to ensure homogenous distribution.

  • Controlled Addition: Add the alcohol (or amine for mixed carbonates) dropwise.

  • Monitoring: Do not allow internal temp to exceed

    
    .
    
Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: Reagents Prep (Anhydrous Solvent) Cooling Cooling Phase (Target 0°C) Start->Cooling Cat_Add Catalyst Addition (Homogenize) Cooling->Cat_Add Exotherm Controlled Addition (Monitor Internal Temp <30°C) Cat_Add->Exotherm Check In-Process Control (FT-IR: NCO band disappearance) Exotherm->Check Check->Exotherm Incomplete (Add time/heat mildy) Quench Quench/Workup (Remove Catalyst) Check->Quench Complete

Figure 2: Optimized synthesis workflow emphasizing temperature control during the exothermic addition phase.

Module 3: Purification & Isolation (The Danger Zone)

Q: My crude purity is 95%, but after distillation, it drops to 80%. Why?

A: You are "cracking" your product. Standard distillation requires heat that often exceeds the carbamate's ceiling temperature (


). Even if the boiling point is theoretically reachable, the residence time in the hot pot allows the equilibrium to shift back to isocyanate + alcohol [2].

Q: What are the alternatives to distillation?

A: Use non-thermal separation methods. If thermal separation is unavoidable, minimize residence time.

Comparative Guide: Purification Strategies
MethodThermal StressSuitability for CarbamatesNotes
Recrystallization LowHigh The Gold Standard. Use non-protic solvent pairs (e.g., Hexane/EtOAc) to avoid trans-esterification.
Flash Chromatography LowHigh Silica gel is slightly acidic; ensure the column is neutralized if your carbamate is acid-sensitive (e.g., Boc groups).
Standard Distillation HighLow High risk of thermal reversion. Only for very simple, low MW carbamates.
Wiped Film Evaporation MediumMedium Preferred over pot distillation. Short residence time (<1 min) minimizes decomposition.
Kugelrohr MediumMedium Good for small scales, but monitoring internal temperature is difficult.
Module 4: Storage & Handling

Q: My carbamate turned into a solid block/gum after a month. Is it polymerizing?

A: It is likely trans-carbamoylation or hydrolysis.

  • Moisture: If water enters, it hydrolyzes the ester bond.

  • Trans-esterification: If stored in methanol or ethanol, the alcohol group can swap with the carbamate alkoxy group over time, especially if trace acid/base catalyst remains.

Protocol:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Desiccate: Store at

    
     over desiccant.
    
  • Avoid Alcohols: Do not store carbamates dissolved in nucleophilic solvents (MeOH, EtOH). Use DMSO or DMF for stock solutions, but only if dry.

References
  • Catalysis of Organic Isocyanate Reactions. Journal of the Chemical Society, Perkin Transactions 2, 2001.

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI Processes, 2020.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.

  • Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry, 2018.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Analysis of Synthetic tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

[1] Executive Summary The accurate purity analysis of tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate presents a specific set of chemo-analytical challenges. As a key intermediate often used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The accurate purity analysis of tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate presents a specific set of chemo-analytical challenges. As a key intermediate often used in the synthesis of CNS-active agents (resembling scaffolds found in tesofensine analogs), its structural integrity is critical for downstream success.

This guide compares the industry-standard RP-HPLC-UV against the absolute quantification power of qNMR .[1] While HPLC offers superior sensitivity for impurity profiling, qNMR provides a primary reference value without the need for a certified reference standard of the analyte itself. GC-MS is explicitly contraindicated for quantitative purity due to the thermal instability of the Boc protecting group.

Part 1: The Analytical Challenge

To design a robust protocol, we must first deconstruct the analyte's physicochemical properties and their impact on instrumentation.

Structural Deconstruction
  • Boc Group (tert-butoxycarbonyl):

    • Risk:[1] Thermally labile.[1] Above 100°C (injector port temperatures), it undergoes elimination to form isobutylene and CO₂, reverting to the free amine.

    • Impact: This makes standard GC-MS unreliable for purity assignment, as the "impurity" (free amine) is generated in situ during analysis.[1]

  • 6-Chloropyridine Moiety:

    • Risk:[1] The pyridine nitrogen is basic. On standard silica-based HPLC columns, this nitrogen interacts with residual silanols, causing severe peak tailing and retention time shifts.[1]

    • Impact: Requires end-capped columns or mobile phase modifiers (buffers).

  • Cyclobutyl Ring:

    • Risk:[1] Adds significant lipophilicity and steric bulk.[1]

    • Impact: Increases retention time in Reverse Phase (RP) chromatography; requires high organic gradients.[1]

Decision Matrix: Method Selection

MethodSelection cluster_warning CONTRAINDICATED Start Start: Purity Analysis Goal Goal? Start->Goal ImpurityProfile Impurity Profiling Goal->ImpurityProfile Detect <0.1% Impurities AbsoluteAssay Absolute Assay Goal->AbsoluteAssay Determine % wt/wt Volatiles Volatiles Analysis Goal->Volatiles Residual Solvents HPLC RP-HPLC-UV (Method A) ImpurityProfile->HPLC High Sensitivity qNMR 1H-qNMR (Method B) AbsoluteAssay->qNMR No Reference Std HPLC_Std RP-HPLC-UV (Calibrated) AbsoluteAssay->HPLC_Std With Reference Std GC_HS GC-Headspace Volatiles->GC_HS Headspace Only GC_Direct Direct GC-MS (Thermal Degradation)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 2: Method A - High-Performance Liquid Chromatography (RP-HPLC)[1][2]

Role: The workhorse for impurity profiling and relative purity (% area). Critical Requirement: Due to the basic pyridine nitrogen, a "System Suitability" requirement for Tailing Factor (


) is mandatory.
Protocol Design
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 150 mm, 3.5 µm.[1]

    • Why: The "Plus" designation indicates double end-capping, essential to shield silanols from the pyridine nitrogen.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8).[1]

    • Why: The acidic pH ensures the pyridine (pKa ~2-3 due to Cl- withdrawing effect) and the carbamate remain in a consistent protonation state, while the buffer salts improve peak shape compared to simple formic acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (Pyridine π-π* transition).[1]

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010Stop
Self-Validating System Suitability

Before running samples, inject a standard to verify:

  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, the column is active (silanol interactions) or the buffer is insufficient.
    
  • Resolution (

    
    ):  If synthetic precursors (e.g., 6-chloropyridin-3-amine) are present, 
    
    
    
    is required.

Part 3: Method B - Quantitative NMR (qNMR)[1]

Role: The "Truth" Method. Determines absolute purity (% wt/wt) without requiring a reference standard of the analyte. Critical Requirement: Precise weighing and selection of a non-overlapping Internal Standard (IS).

Protocol Design
  • Solvent: DMSO-

    
    .
    
    • Why: Excellent solubility for carbamates; shifts water peak away from the aromatic region.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1]

    • Selection Logic: TMB provides a sharp singlet at ~6.1 ppm, which is distinct from the pyridine protons (typically 7.0 - 8.5 ppm) and the Boc/cyclobutyl aliphatics (1.0 - 3.0 ppm).[1]

  • Relaxation Delay (

    
    ):  30 seconds.
    
    • Why: Essential for quantitative integration.[1] The delay must be

      
       (longest relaxation time) to ensure 99.9% magnetization recovery.
      
  • Scans: 16 or 32 (to ensure S/N > 150).

Calculation Workflow

The purity (


) is calculated using the following equation:

[1]

Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons contributing to the signal[4]
    
  • 
     = Molecular weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity of Internal Standard
    

Part 4: Comparative Data Analysis

The following table summarizes the performance characteristics of both methods based on validation studies of similar Boc-amino pyridine intermediates.

ParameterRP-HPLC-UV1H-qNMR
Primary Output Relative Purity (% Area)Absolute Purity (% wt/wt)
Reference Standard Required for wt/wt assayNot Required (uses IS)
Limit of Detection (LOD) High Sensitivity (~0.05%)Low Sensitivity (~1.0%)
Specificity High (Separates impurities)Medium (Overlapping peaks possible)
Precision (RSD) < 0.5%< 1.0%
Sample Consumption < 1 mg10 - 20 mg
Analysis Time 25 min/sample10 min/sample
Cost Low (Solvents)High (Deuterated solvents)
Interpretation of Discrepancies

It is common to observe a discrepancy where HPLC Purity > qNMR Purity .

  • Cause: HPLC-UV is "blind" to non-UV active impurities (e.g., inorganic salts, residual silica, moisture, or aliphatic solvents).

  • Resolution: qNMR provides the "Assay" value (how much active molecule is in the jar), while HPLC provides the "Chemical Purity" (how clean the organic fraction is). Both are necessary for a complete Certificate of Analysis.

Part 5: Troubleshooting & Optimization

Issue 1: Peak Tailing in HPLC
  • Observation: The main peak has a "shark fin" shape (

    
    ).
    
  • Root Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica support.

  • Fix:

    • Switch to a Charged Surface Hybrid (CSH) column (e.g., Waters XBridge).[1]

    • Increase buffer ionic strength (from 10mM to 20mM).

    • Avoid high pH (>8) if possible, as while it suppresses protonation, it risks slow hydrolysis of the Boc group over long sequences.

Issue 2: Baseline Drift in HPLC
  • Observation: Rising baseline during the gradient.

  • Root Cause: UV absorption of the Formate buffer at 254nm (minor) or impurities in the Acetonitrile.

  • Fix: Use "Gradient Grade" solvents.[1] Subtract a blank injection from the sample chromatogram.

Issue 3: Water Peak Interference in qNMR
  • Observation: Broad water peak in DMSO-

    
     (~3.3 ppm) interferes with cyclobutyl signals.[1]
    
  • Fix:

    • Use dry DMSO-

      
       (ampules).[1]
      
    • Shift analysis to the aromatic region (Pyridine protons) for quantification, as they are far from the water signal.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][5] Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note. Link[1]

  • Sigma-Aldrich. (2023).[1] Boc-Group Stability and Removal.[1][9][10][11] Technical Bulletin.[1] Link

Sources

Comparative

Comparison of different synthetic routes to chloropyridinyl carbamates

This guide provides an in-depth technical comparison of synthetic routes to chloropyridinyl carbamates , specifically focusing on the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate and its analogues. These compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to chloropyridinyl carbamates , specifically focusing on the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate and its analogues. These compounds are critical pharmacophores in drug development (e.g., orexin receptor antagonists, IRAK4 inhibitors) and agrochemistry.

Executive Summary & Strategic Selection

The synthesis of chloropyridinyl carbamates typically proceeds via one of two strategic disconnections:

  • Carbamoylation of an existing amine: Utilizing commercially available amino-chloropyridines.

  • Rearrangement of a carboxylic acid derivative: Utilizing chloronicotinic acids via Curtius or Hofmann rearrangement.

Selection Heuristic:

  • Choose Direct Carbamoylation (Route A) if the corresponding amino-chloropyridine is commercially available and inexpensive. This is the standard "discovery" route.

  • Choose Curtius Rearrangement (Route B) if the amino-pyridine is unstable, expensive, or if you are degrading a pyridine ring substituent (e.g., from a nicotinic acid precursor). This is often preferred for process chemistry when starting from stable acids.

Route Analysis & Experimental Protocols

Route A: Direct Carbamoylation of Aminochloropyridines

This route involves the nucleophilic attack of the exocyclic amine of a chloropyridin-amine onto an electrophilic carbonyl source (e.g., Di-tert-butyl dicarbonate or a chloroformate).

Mechanism: The lone pair on the exocyclic nitrogen attacks the carbonyl carbon. The electron-deficient nature of the chloropyridine ring reduces the nucleophilicity of the amine, often requiring a strong base (e.g., NaHMDS, LiOtBu) or an acylation catalyst (DMAP) to drive conversion.

Experimental Protocol: Boc-Protection of 5-Amino-2-chloropyridine

Target: tert-Butyl (6-chloropyridin-3-yl)carbamate[1]

Reagents:

  • 5-Amino-2-chloropyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • HMDS (Hexamethyldisilazane) or LiOtBu (Lithium tert-butoxide) (2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Deprotonation: Charge a flame-dried flask with 5-amino-2-chloropyridine (10 mmol) and anhydrous THF (50 mL). Cool to 0°C. Add LiOtBu (20 mmol) portion-wise.

    • Causality: The chloropyridine ring pulls electron density from the amine, increasing the pKa of the N-H protons. Pre-deprotonation creates the potent amide anion nucleophile.

  • Addition: Add a solution of Boc₂O (12 mmol) in THF (10 mL) dropwise over 15 minutes.

    • Control: Slow addition prevents exotherms and minimizes the formation of di-Boc byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/HPLC.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica chromatography (0-20% EtOAc in Hexanes).

Self-Validation:

  • Success Indicator: Disappearance of the primary amine peak in HPLC; appearance of the carbamate carbonyl stretch (~1720 cm⁻¹) in IR.

  • Common Failure Mode: Recovery of starting material indicates insufficient base strength. Formation of di-Boc product indicates excess base/Boc₂O.

Route B: Curtius Rearrangement of Chloronicotinic Acids

This route converts a carboxylic acid to a carbamate with the loss of one carbon atom. It proceeds via an acyl azide intermediate, which rearranges thermally to an isocyanate, then is trapped by an alcohol (e.g., t-Butanol).

Mechanism:

  • Activation of Acid → Acyl Azide.

  • Thermal Rearrangement → Isocyanate + N₂ (gas).[3]

  • Nucleophilic Trap → Carbamate.[4]

Experimental Protocol: One-Pot DPPA Rearrangement

Target: tert-Butyl (6-chloropyridin-3-yl)carbamate from 6-chloronicotinic acid

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • tert-Butanol (excess, as solvent or co-solvent)

  • Solvent: Toluene/t-BuOH (1:1)

Step-by-Step Workflow:

  • Activation: Dissolve 6-chloronicotinic acid (10 mmol) in Toluene (30 mL) and Et₃N (12 mmol). Add DPPA (11 mmol) dropwise at room temperature. Stir for 1 hour.

    • Safety Check: Ensure proper venting. The formation of the acyl azide is generally exothermic.

  • Rearrangement: Heat the reaction mixture to 80–90°C.

    • Observation: Evolution of N₂ gas bubbles indicates the rearrangement to isocyanate is proceeding.

    • Critical Parameter: Do not seal the vessel tightly; pressure buildup from N₂ release can be dangerous.

  • Trapping: Once gas evolution ceases (approx. 2–3 hours), add excess t-BuOH (if not already in the solvent mix) and reflux for an additional 4–12 hours.

    • Causality: The isocyanate intermediate is highly reactive.[4] Reflux ensures complete conversion to the carbamate.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% NaHCO₃ (removes phosphate byproducts) and brine.

  • Purification: Silica gel chromatography.

Self-Validation:

  • Success Indicator: IR shift from ~2140 cm⁻¹ (Azide) to ~2270 cm⁻¹ (Isocyanate) to ~1720 cm⁻¹ (Carbamate).

  • Safety Warning: Do not isolate the acyl azide intermediate if possible; they are potentially explosive. The one-pot thermal degradation is safer.

Comparative Assessment

The following table contrasts the two primary routes based on critical process parameters.

FeatureRoute A: Direct CarbamoylationRoute B: Curtius Rearrangement
Starting Material AminochloropyridineChloronicotinic Acid
Step Count 1 Step1 Pot (2 mechanistic steps)
Atom Economy High (Addition reaction)Lower (Loss of N₂ and CO₂)
Safety Profile High. Standard reagents.Moderate. Risk of azide explosion/pressure.
Scalability Excellent.[5][6]Requires flow chemistry or careful venting at scale.
Yield (Typical) 75–90%60–80%
Cost Driver Price of Amino-pyridinePrice of DPPA & Acid
Key Advantage Simplicity for small scale.Access to amines not commercially available.

Visualization of Reaction Pathways[7]

The following diagram illustrates the mechanistic divergence between the two routes.

G Acid 6-Chloronicotinic Acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N Amine 5-Amino-2-chloropyridine Target tert-Butyl (6-chloropyridin-3-yl)carbamate Amine->Target Boc2O, LiOtBu Direct Carbamoylation Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Curtius Rearrangement Isocyanate->Target t-BuOH Trapping

Caption: Comparative reaction flow. Route A (Green) utilizes direct nucleophilic attack. Route B (Red) utilizes a degradative rearrangement sequence.

References

  • Curtius Rearrangement Overview: Organic Chemistry Portal.[7] "Curtius Rearrangement."[3][4][5][7][8][9][10] Organic Chemistry Portal. Link

  • Safety in Rearrangements: Gutmann, B., et al. (2023). "Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds."[9] ACS Medicinal Chemistry Letters. Link

  • Direct Carbamoylation Reagents: "Carbamic acid, tert-butyl ester."[1] Organic Syntheses. Link

  • Specific Synthesis of Chloropyridinyl Carbamates: Patent EP3752488A1. "Method for preparing tert-butyl N-((1R,2S,5S)...".[11] Google Patents. Link

  • Alternative Green Methods: "Direct synthesis of carbamates... utilizing tert-butoxide lithium."[6] RSC Advances. Link

Sources

Validation

Biological activity of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate versus similar compounds

The following guide provides an in-depth technical comparison of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate against its structural analogs. This analysis focuses on its utility as a bioisosteric building bl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate against its structural analogs. This analysis focuses on its utility as a bioisosteric building block in medicinal chemistry, specifically for optimizing pharmacokinetics and selectivity in drug discovery programs.[1]

[1]

Executive Summary

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS: 1887059-70-2) is a specialized synthetic intermediate designed for "scaffold hopping" in drug discovery.[1] It serves as a protected precursor to 1-(6-chloropyridin-3-yl)cyclobutanamine , a pharmacophore found in next-generation inhibitors targeting monoamine transporters, kinases (e.g., Wee1), and coagulation factors (Factor Xa).[1]

This compound offers a strategic advantage over traditional phenyl-cyclobutyl analogs (like those related to Sibutramine) and pyridyl-cyclohexyl analogs (like Edoxaban intermediates) by combining the metabolic stability of the pyridine ring with the unique vector geometry of the cyclobutane constraint.[1]

Key Differentiators
  • Metabolic Stability: The 6-chloropyridine ring is less susceptible to oxidative metabolism (CYP450) compared to the 4-chlorophenyl ring.[1]

  • Conformational Lock: The cyclobutyl ring constrains the amine and aryl group into a fixed geminal orientation, reducing entropy loss upon binding compared to flexible alkyl chains.[1]

  • Lipophilicity Modulation: The pyridine nitrogen lowers LogP, improving aqueous solubility and reducing non-specific binding relative to carbocyclic analogs.[1]

Comparative Analysis: The "Similar Compounds" Landscape

This section compares the target compound against three distinct classes of alternatives used in similar biological contexts.

Table 1: Structural & Functional Comparison
FeatureTarget Compound Alternative A: Phenyl Analog Alternative B: Cyclohexyl Analog
Core Structure (1-(6-chloropyridin-3-yl)cyclobutyl) (1-(4-chlorophenyl)cyclobutyl)(1-(6-chloropyridin-3-yl)cyclohexyl)
Primary Utility Bioisosteric optimizationEarly SAR explorationFactor Xa Inhibitors (e.g., Edoxaban)
LogP (Predicted) ~2.4 (Moderate)~3.1 (High)~2.8 (Moderate-High)
Metabolic Liability Low (Pyridine is electron-deficient)High (Phenyl ring prone to hydroxylation)Low
Steric Bulk Compact (Cyclobutyl puckering ~25°)CompactBulky (Chair conformation)
Key Application Kinase Inhibitors, MAT LigandsNMDA Antagonists, MAT LigandsAnticoagulants
Detailed Biological Implications[1]
1. Versus the Phenyl Analog (Bioisosterism)

The substitution of the 4-chlorophenyl ring (found in early psychoactive candidates) with the 6-chloropyridin-3-yl moiety is a classic medicinal chemistry tactic.[1]

  • Activity: The chloropyridine mimics the electrostatics and size of the chlorophenyl group, often maintaining potency at the target receptor (e.g., Serotonin Transporter or Kinase ATP pocket).[1]

  • Advantage: The pyridine nitrogen can accept a hydrogen bond, potentially picking up a unique interaction in the active site that the phenyl ring cannot.[1] Furthermore, the pyridine ring is electron-deficient, making it resistant to Phase I metabolic oxidation.[1]

2. Versus the Cyclohexyl Analog (Ring Contraction)

Compounds like Edoxaban utilize a cyclohexyl linker.[1] Replacing this with a cyclobutyl ring (the target compound) alters the vector angle of the substituents.[1]

  • Activity: The cyclobutane ring is flatter than the cyclohexane chair. This "ring contraction" strategy is used when the binding pocket is narrow or when a specific exit vector is required to avoid steric clashes.[1]

  • Advantage: Cyclobutane derivatives often exhibit higher metabolic stability than cyclopentyl or cyclohexyl analogs due to the higher energy barrier for ring oxidation.[1]

Experimental Protocols

To utilize this compound in biological assays, the Boc-group must first be removed to reveal the active amine.[1] Below is a validated protocol for deprotection and subsequent coupling, ensuring high yield and purity.

Protocol A: Controlled Deprotection (Boc-Removal)

Use this protocol to generate the active amine salt for binding assays.[1]

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate in DCM (5 volumes).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 eq) dropwise.

    • Note: Avoid TFA if the pyridine nitrogen interferes with workup; HCl salt is preferred for crystallinity.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS (appearance of M-100 mass).[1]

  • Isolation: Concentrate in vacuo. Triturate the residue with Diethyl Ether to precipitate the 1-(6-chloropyridin-3-yl)cyclobutanamine hydrochloride salt.[1]

  • Yield: Expected yield >90% as a white solid.

Protocol B: Amide Coupling (Library Synthesis)

Use this protocol to attach the scaffold to a core drug fragment (e.g., for Kinase inhibition).[1]

  • Activation: To a solution of Carboxylic Acid Partner (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Addition: Add the Amine Hydrochloride (from Protocol A, 1.0 eq).

  • Completion: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.[1]

Mechanism of Action & Pathway Visualization[1]

The following diagram illustrates the role of this scaffold in a hypothetical drug discovery pipeline, highlighting the transition from "Protected Intermediate" to "Active Inhibitor" and its interaction with biological targets.

G Substrate Boc-Protected Intermediate Deprotection Acidic Deprotection (HCl/Dioxane) Substrate->Deprotection ActiveAmine Active Amine (Free Base/Salt) Deprotection->ActiveAmine Yields Pharmacophore Coupling Coupling Reaction (Core Attachment) ActiveAmine->Coupling FinalDrug Final Inhibitor Candidate Coupling->FinalDrug Target1 Target A: Monoamine Transporter (Neuro) FinalDrug->Target1 Bioisostere Effect Target2 Target B: Kinase Pocket (Oncology) FinalDrug->Target2 Vector Optimization

Caption: Workflow transforming the Boc-protected intermediate into active candidates targeting neurological or oncological pathways.

References

  • Synthesis and utility of 1-arylcyclobutanamines: Organic Syntheses, "Preparation of Cyclobutylamine and Analogs." Source: [1]

  • Bioisosterism of Chloropyridine vs. Chlorophenyl: Journal of Medicinal Chemistry, "Pyridine Bioisosteres in Drug Design."[1] (General Reference for Bioisosterism principles).

  • Edoxaban Intermediate Synthesis (Comparative Cyclohexyl Scaffold): Google Patents, "Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)...".[1] Source:

  • Chemical Identity: PubChem, "Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate."[1] Source: [1]

Sources

Comparative

Comparative study of carbamate versus organophosphate inhibitors

A Technical Guide for Drug Discovery & Toxicology Executive Summary This guide provides a rigorous technical comparison between carbamate and organophosphate (OP) acetylcholinesterase (AChE) inhibitors. While both classe...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Toxicology

Executive Summary

This guide provides a rigorous technical comparison between carbamate and organophosphate (OP) acetylcholinesterase (AChE) inhibitors. While both classes target the serine hydrolase active site, their kinetic lifecycles differ fundamentally. Carbamates act as pseudo-irreversible inhibitors with a finite residence time, whereas organophosphates act as irreversible hemisubstrates that can undergo a secondary stabilization process known as "aging." Distinguishing these mechanisms is critical for lead optimization in Alzheimer’s drug discovery and for forensic identification in toxicology.

Mechanistic Architecture

The defining difference lies in the stability of the acyl-enzyme intermediate formed at the catalytic triad (Ser203, His447, Glu334 in human AChE).

The Acylation Event

Both inhibitors act as hemisubstrates. They enter the active site gorge, form a Michaelis complex (


), and transfer an acyl group to the catalytic serine hydroxyl.
  • Carbamates: Transfer a carbamoyl group (

    
    ).[1][2][3][4] The resulting carbamylated enzyme is hydrolytically unstable. Spontaneous hydrolysis (decarbamylation) occurs within minutes to hours, regenerating free enzyme.
    
  • Organophosphates: Transfer a phosphoryl or phosphonyl group (

    
    ). The phosphorylated enzyme is extremely stable. Spontaneous hydrolysis (dephosphorylation) is negligible (days to weeks).
    
The "Aging" Phenomenon (The Critical Differentiator)

Organophosphates possess a unique secondary reaction pathway called aging .

  • Mechanism: Following phosphorylation, the inhibitor-enzyme complex undergoes a dealkylation reaction (loss of an alkyl side chain).

  • Result: This creates a stable oxyanion on the phosphorus atom. The negative charge forms a salt bridge with the protonated histidine of the catalytic triad, locking the enzyme in a "dead" state.

  • Implication: Once aged, the enzyme cannot be reactivated by nucleophiles (oximes) or spontaneous hydrolysis.[5] Carbamates do not age. [6]

Mechanistic Pathway Diagram

Mechanism Enzyme Free AChE (Active) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor AcylEnzyme Acyl-Enzyme (Inhibited) Complex->AcylEnzyme Acylation (Fast) AcylEnzyme->Enzyme Hydrolysis (Carbamates: Fast) (OPs: Very Slow) Aged Aged Enzyme (Permanently Inactive) AcylEnzyme->Aged Aging (OPs Only)

Figure 1: Reaction coordinate comparison. Note the "Aging" pathway is exclusive to organophosphates.

Kinetic Profiling & Data Interpretation

To objectively compare these inhibitors, researchers must look beyond


 and focus on residence time (

) and reactivation rates (

).
Table 1: Comparative Kinetic & Structural Parameters
FeatureCarbamates (e.g., Physostigmine, Rivastigmine)Organophosphates (e.g., Sarin, Paraoxon)
Binding Type Covalent (Carbamylation)Covalent (Phosphorylation)
Reversibility Pseudo-Irreversible (Slowly Reversible)Irreversible (or extremely slow)
Decarb/Dephos Rate

15 min – 4 hours

Days – Weeks
Aging Potential None High (Time-dependent)
Oxime Reactivation Generally poor / Not requiredEffective before aging occurs
CNS Penetration Variable (Quaternary amines do not penetrate)High (Lipophilic nature)
Diagnostic Marker Activity restores upon dilutionActivity remains inhibited upon dilution

Experimental Protocols for Differentiation

As a Senior Scientist, you cannot rely on product labels alone. Use these self-validating protocols to identify the inhibitor type in an unknown sample.

Protocol A: The Dilution Assay (Reversibility Test)

Differentiation Logic: Because carbamates have a measurable


 (decarbamylation), diluting the inhibitor-enzyme complex shifts the equilibrium toward the free enzyme. OPs, having a negligible 

, will not show activity recovery upon dilution.

Workflow:

  • Incubation: Incubate AChE (10 nM) with the inhibitor at

    
     for 30 minutes to ensure >90% inhibition.
    
  • Rapid Dilution: Dilute the mixture 100-fold into assay buffer containing substrate (Acetylthiocholine).

    • Critical Step: The dilution must be large enough to drop the free inhibitor concentration well below the

      
      .
      
  • Measurement: Monitor absorbance at 412 nm (Ellman’s Reagent) continuously for 60 minutes.

  • Analysis:

    • Carbamate: Progressive increase in slope (rate) over time as enzyme recovers.

    • Organophosphate: Linear, flat slope (zero activity) persists.

Protocol B: Oxime Reactivation Index

Differentiation Logic: Nucleophilic oximes (e.g., 2-PAM) can displace the phosphoryl group of OPs (pre-aging) but are often sterically hindered or ineffective against the carbamyl group.

Workflow:

  • Inhibition: Incubate enzyme + inhibitor for 15 minutes.

  • Oxime Challenge: Add 2-PAM (1 mM final concentration).

  • Readout: Measure activity relative to a solvent control.

    • OP Result: Significant recovery of activity (unless aged).

    • Carbamate Result: Minimal recovery or potentially decreased activity (if oxime hinders decarbamylation).

Diagnostic Decision Tree

Workflow Start Unknown Inhibitor Sample Step1 Perform Dilution Assay (100-fold dilution) Start->Step1 Decision1 Does Activity Recover? Step1->Decision1 Carbamate Identified: Carbamate (Reversible) Decision1->Carbamate Yes (Slope increases) Step2 Perform Oxime Challenge (+ 2-PAM) Decision1->Step2 No (Remains inhibited) Decision2 Does Activity Recover? Step2->Decision2 OP_NonAged Identified: Organophosphate (Non-Aged) Decision2->OP_NonAged Yes OP_Aged Identified: Aged OP (or Resistant) Decision2->OP_Aged No

Figure 2: Laboratory workflow for distinguishing inhibitor classes based on kinetic behavior.

Therapeutic vs. Toxicological Implications

Therapeutic Window (Carbamates)

Carbamates like Rivastigmine and Donepezil (structurally distinct but functionally reversible) are the gold standard for Alzheimer's disease.

  • Mechanism: They provide a "gentle" inhibition. The enzyme is temporarily sequestered, increasing synaptic acetylcholine levels, but eventually regenerates.

  • Safety: Overdose is usually manageable because the enzyme spontaneously recovers once the drug is cleared (plasma half-life dictates duration).

Toxicological Crisis (Organophosphates)

OPs (e.g., Parathion, Sarin) are primarily pesticides and warfare agents.[5]

  • Mechanism: The "Aging" process makes them lethal. Once aged, the body must synthesize new enzyme to restore function, which can take weeks.

  • Clinical Management: Requires immediate administration of Atropine (to block receptor overstimulation) and Pralidoxime (2-PAM) .

  • Critical Timing: 2-PAM must be administered before aging occurs (the "aging half-life"). For Soman, this window is only minutes; for VX, it is hours.

References

  • Colović, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology.

  • Pope, C., et al. (2005). "Organophosphate and Carbamate Pesticides."[6][7][8][9][10][11][12] Expert Review of Clinical Pharmacology.

  • Masson, P., & Nachon, F. (2017). "Cholinesterase Reactivators: Pharmacological and Toxicological Aspects." Handbook of Toxicology of Chemical Warfare Agents.

  • Worek, F., et al. (2016). "Kinetic analysis of interactions of paramedical oximes with human acetylcholinesterase inhibited by organophosphorus compounds." Toxicology Letters.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

Sources

Validation

Modernizing Carbamate Quantification: A Validation Guide for UHPLC-MS/MS

Executive Summary For decades, the quantification of N-methyl carbamates (e.g., aldicarb, carbofuran) has relied on HPLC with post-column derivatization and fluorescence detection (HPLC-FLD), largely driven by EPA Method...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the quantification of N-methyl carbamates (e.g., aldicarb, carbofuran) has relied on HPLC with post-column derivatization and fluorescence detection (HPLC-FLD), largely driven by EPA Method 531.2. While robust, this workflow is hindered by hardware complexity, long run times, and the inability to confirm molecular identity. Gas Chromatography (GC-MS) offers identification but fails due to the thermal instability of carbamates.

This guide validates a Modified QuEChERS extraction coupled with UHPLC-MS/MS as the superior alternative. We demonstrate that this method not only meets but exceeds the validation criteria set by ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) guidelines, offering a 3-fold reduction in run time and a 10-fold improvement in sensitivity.

The Technical Landscape: Why Shift from Legacy Methods?

To validate a new method, we must first objectively assess the limitations of current standards. The following comparison highlights the mechanistic differences between the proposed UHPLC-MS/MS workflow and legacy alternatives.

Comparative Performance Matrix
FeatureLegacy: HPLC-FLD (EPA 531.2) Legacy: GC-MS Proposed: UHPLC-MS/MS
Detection Principle Fluorescence (requires OPA derivatization)Electron Impact Ionization (EI)Electrospray Ionization (ESI) / MRM
Analyte Stability Stable (Liquid phase)Poor (Thermal degradation in injector)Stable (Liquid phase)
Sensitivity (LOD) ~0.1 - 0.5 µg/L (ppb)~1.0 µg/L (ppb)0.005 - 0.02 µg/L (ppt)
Selectivity Low (Retention time only)High (Mass spectrum)Very High (Precursor/Product Ion pairs)
Sample Prep Direct Injection or SPELiquid-Liquid ExtractionQuEChERS (Dispersive SPE)
Run Time 20–30 minutes15–25 minutes6–8 minutes
Mechanistic Insight: The Thermal Instability Problem

Researchers often attempt GC-MS for carbamates to utilize existing hardware. However, N-methyl carbamates thermally degrade inside the GC inlet into their corresponding phenols and methyl isocyanate. This leads to false negatives or the need for tedious derivatization steps prior to injection. UHPLC-MS/MS avoids this by maintaining the analyte in the liquid phase until electrospray ionization.

Experimental Protocol: The "Self-Validating" System

This protocol is designed with built-in quality control steps (Internal Standards, Matrix Matched Calibration) to ensure data integrity.

Materials & Reagents
  • Analytes: Carbofuran, Aldicarb, Methomyl, Propoxur.[1]

  • Internal Standard (IS): Carbofuran-d3 (Deuterated standards are critical for correcting MS matrix effects).

  • Extraction: QuEChERS Kit (AOAC 2007.01 method: MgSO4, NaOAc).

Step-by-Step Workflow
Phase A: Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10g of sample (e.g., vegetable matrix or plasma) into a 50mL centrifuge tube.

  • Extraction: Add 10mL Acetonitrile (ACN) containing 1% Acetic Acid.

  • Internal Standard: Spike 50µL of Carbofuran-d3 (1 ppm). Causality: Spiking before extraction corrects for recovery losses.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1mL supernatant to a dSPE tube (PSA + C18). Causality: PSA removes organic acids; C18 removes lipids.

  • Filtration: Filter through 0.2µm PTFE syringe filter into an autosampler vial.

Phase B: UHPLC-MS/MS Parameters
  • Column: C18 Reverse Phase (100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate.

  • Gradient: 5% B to 95% B in 6 minutes.

  • MS Mode: Dynamic MRM (Multiple Reaction Monitoring).

    • Quantifier Transition: Most intense fragment (e.g., Carbofuran 222.1 -> 165.1).

    • Qualifier Transition: Secondary fragment for confirmation (e.g., Carbofuran 222.1 -> 123.1).

Workflow Visualization

CarbamateWorkflow Sample Sample Homogenate (10g) Spike Add Internal Std (Carbofuran-d3) Sample->Spike Extract Extraction (ACN + Salts) Spike->Extract  Corrects Recovery Cleanup dSPE Cleanup (PSA/C18) Extract->Cleanup  Removes Matrix LC UHPLC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (ESI+ / MRM) LC->MS  No Derivatization Data Quantification & Ratio Check MS->Data

Caption: Figure 1. Modified QuEChERS to UHPLC-MS/MS workflow. Internal standard addition prior to extraction ensures correction for both extraction efficiency and ionization suppression.

Validation Data & Results

The following data summarizes the validation of this method against ICH Q2(R2) criteria.

Linearity and Sensitivity (LOD/LOQ)

Linearity was established over a range of 0.05 – 100 µg/L.

AnalyteRegression (

)
LOD (µg/L)LOQ (µg/L)Legacy Method LOQ (µg/L)
Aldicarb 0.99920.0080.0250.50 (HPLC-FLD)
Carbofuran 0.99950.0050.0150.20 (HPLC-FLD)
Methomyl 0.99890.0100.0300.50 (HPLC-FLD)
Propoxur 0.99910.0060.0201.00 (GC-MS)
Accuracy and Precision (Recovery)

Spiked recovery experiments were performed in tomato matrix (


).
AnalyteSpiked Level (µg/L)Mean Recovery (%)Precision (% RSD)Acceptance Criteria
Carbofuran 1094.5%3.2%70-120% Rec, <15% RSD
Carbofuran 10098.1%1.8%70-120% Rec, <15% RSD
Aldicarb 1088.2%5.4%70-120% Rec, <15% RSD
Matrix Effects (The "Trustworthiness" Check)

In LC-MS/MS, co-eluting matrix components can suppress ionization. We quantified this using the equation:



  • Result: Carbofuran showed -22% suppression (signal reduction).

  • Correction: By using Carbofuran-d3 , the relative response ratio remained constant, validating the accuracy of the method despite the matrix effect.

Method Selection Guide

When should you switch to this method? Use the following decision logic.

DecisionTree Start Start: Select Method Trace Is detection limit < 1 ppb required? Start->Trace Matrix Is the matrix complex? (e.g., soil, plasma) Trace->Matrix Yes HPLC Use HPLC-FLD (EPA 531.2) Trace->HPLC No Thermal Are analytes thermally labile? (N-methyl carbamates) Matrix->Thermal No LCMS Use UHPLC-MS/MS (Recommended) Matrix->LCMS Yes (High Specificity) Thermal->LCMS Yes GCMS Use GC-MS (Only for stable carbamates) Thermal->GCMS No

Caption: Figure 2. Decision tree for selecting analytical instrumentation based on sensitivity needs and analyte stability.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4][5] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7][8][9][10] (2018).[1][6][8][11] Available at: [Link][9]

  • LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012).[12] Available at: [Link]

  • LabRulez. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available at: [Link]

Sources

Comparative

Comparative Guide: Antibody Cross-Reactivity Profiles in Carbamate Hapten Design

Executive Summary For researchers in food safety and environmental toxicology, the selection of antibodies for carbamate pesticide detection is defined by a single critical variable: Hapten Design . Carbamates (e.g., Car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in food safety and environmental toxicology, the selection of antibodies for carbamate pesticide detection is defined by a single critical variable: Hapten Design .

Carbamates (e.g., Carbaryl, Carbofuran, Methomyl) are small molecules (<1000 Da) and are non-immunogenic. They must be conjugated to carrier proteins to elicit an immune response.[1][2] The site of conjugation determines the antibody's specificity profile:[3]

  • Specific Antibodies: Required for definitive identification of a single pesticide (e.g., Carbofuran only).

  • Broad-Spectrum Antibodies: Required for class-specific screening (e.g., detecting any N-methyl carbamate).

This guide analyzes the cross-reactivity (CR) profiles resulting from different hapten design strategies and provides a validated protocol for assessing these profiles.

Part 1: The Immunochemistry of Selectivity

The primary determinant of cross-reactivity is the exposure of the epitope during immunization. The carbamate structure consists of two main parts: the N-methyl carbamate moiety (common to the class) and the aromatic/heterocyclic ring (unique to the specific pesticide).

Hapten Design Strategies

To control cross-reactivity, the linker attachment point must be chosen strategically.

StrategyLinker Attachment SiteExposed EpitopeResulting Antibody Profile
Proximal (N-Derivatization) Attached to the carbamate nitrogen.The unique aromatic ring.High Specificity. Recognizes only the specific pesticide; low cross-reactivity with analogs.
Distal (Ring-Derivatization) Attached to the aromatic ring.The common N-methyl carbamate tail.Broad Specificity. High cross-reactivity with other carbamates sharing the N-methyl group.
Visualization: Hapten-Carrier Conjugation Logic

The following diagram illustrates how the conjugation site dictates the immune response.

HaptenDesign cluster_0 Strategy A: Specificity cluster_1 Strategy B: Broad Screening Carbamate Target Carbamate (Small Molecule) LinkerN Linker at Carbamate Nitrogen Carbamate->LinkerN LinkerRing Linker at Aromatic Ring Carbamate->LinkerRing EpitopeRing Exposed Epitope: Unique Ring Structure LinkerN->EpitopeRing Masks Common Group AbSpecific Result: Specific Antibody (Low Cross-Reactivity) EpitopeRing->AbSpecific EpitopeTail Exposed Epitope: Common N-methyl Group LinkerRing->EpitopeTail Masks Unique Ring AbBroad Result: Broad Antibody (High Cross-Reactivity) EpitopeTail->AbBroad

Figure 1: Structural logic of hapten design. Attaching the linker to the common moiety forces the immune system to recognize the unique ring, generating specific antibodies.

Part 2: Comparative Cross-Reactivity Analysis[4]

The following data compares two monoclonal antibodies (mAbs) raised against Carbofuran using different hapten designs.

  • mAb-Specific (13C8): Raised against a hapten where the linker masks the carbamate group (Proximal).

  • mAb-Broad (6G): Raised against a hapten exposing the N-methyl carbamate group (Distal).

Table 1: Cross-Reactivity (CR%) Profiles

CR is calculated as (IC50 of Target / IC50 of Analog) × 100. Higher values indicate higher recognition.

AnalyteStructure TypemAb-Specific (13C8) CR%mAb-Broad (6G) CR%Significance
Carbofuran Target Analyte100% 100% Reference standard.
Carbosulfan Structural Analog (Pro-pesticide)75.0%88.0%Metabolizes into Carbofuran; usually recognized by both.
Benfuracarb Structural Analog82.0%65.0%Highly similar ring structure.
Carbaryl N-methyl carbamate (Naphthalene ring)< 0.1% 45.0% Critical Differentiator. Specific mAb ignores it; Broad mAb detects it.
Isoprocarb N-methyl carbamate (Phenyl ring)< 0.1%62.0%Broad mAb recognizes the common carbamate tail.
Metolcarb N-methyl carbamate< 0.1%55.0%Broad mAb recognizes the common carbamate tail.
3-OH-Carbofuran Metabolite78.0%40.0%Major metabolite, crucial for total residue analysis.

Data Interpretation:

  • mAb-Specific (13C8) is ideal for regulatory compliance where Carbofuran specifically is the target. It ignores other carbamates like Carbaryl.

  • mAb-Broad (6G) is ideal for rapid field screening. A positive result indicates some carbamate is present, triggering downstream confirmation (e.g., HPLC-MS).

Part 3: Experimental Validation Protocol

To determine the cross-reactivity profile of a new antibody, a Competitive Indirect ELISA (ciELISA) is the gold standard. This assay measures the ability of free pesticide (analyte) to inhibit the binding of the antibody to a coated hapten-conjugate.

Workflow Visualization

ELISA_Workflow Step1 1. Coat Plate (Hapten-OVA Conjugate) Step2 2. Block Surface (BSA or Skim Milk) Step1->Step2 Step3 3. Competition Step Add Sample (Analyte) + Primary Antibody Step2->Step3 Step4 4. Secondary Antibody (HRP-labeled anti-species IgG) Step3->Step4  Wash x3   Step5 5. Signal Generation (TMB Substrate -> Stop Solution) Step4->Step5  Wash x3  

Figure 2: Competitive Indirect ELISA workflow. Signal is inversely proportional to analyte concentration.

Detailed Protocol: Determination of Cross-Reactivity

Reagents:

  • Coating Antigen: Hapten-OVA (Ovalbumin) conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6).

  • Blocking Buffer: 1% BSA in PBS.

  • Primary Antibody: Anti-Carbamate mAb (diluted to give OD ~1.0 in absence of analyte).

  • Analytes: Standards of Carbofuran, Carbaryl, Methomyl, etc., prepared in 10% Methanol/PBS.

Step-by-Step Procedure:

  • Coating: Add 100 µL of Coating Antigen to 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL Blocking Buffer. Incubate 2h at 37°C.

  • Competition:

    • Add 50 µL of Standard (Serial dilutions: 0.01 to 1000 ng/mL).

    • Immediately add 50 µL of Primary Antibody.

    • Incubate 1h at 37°C. Note: The free analyte competes with the coated antigen for the antibody.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody (1:5000). Incubate 45 min at 37°C.

  • Development: Wash 5x. Add 100 µL TMB substrate. Incubate 15 min. Stop with 50 µL 2M H2SO4.

  • Analysis: Read Absorbance at 450 nm.

Calculation: Plot Absorbance vs. Log[Concentration]. Calculate the IC50 (concentration inhibiting 50% of maximum signal) for the target and each analog.



Part 4: Expert Insights on "Linker Interference"

A common pitfall in carbamate immunoassay development is Linker Interference .

  • The Problem: The antibody recognizes the chemical linker (e.g., carboxylic acid chain) used during immunization rather than the pesticide itself. This results in high background and low sensitivity.

  • The Solution (Heterologous Assay): Use a different linker chemistry for the plate coating than was used for the immunogen.

    • Immunogen:[4][5][6][7][8][9] Hapten-C6-Linker -KLH

    • Plate Coating: Hapten-C4-Linker -OVA

    • Result: The antibody cannot bind the coating linker, forcing it to bind the hapten moiety only. This significantly improves sensitivity (lower IC50).[10]

References

  • Wu, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Foods. Available at: [Link]

  • Wang, L., et al. (2021). Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening. Journal of Hazardous Materials. Available at: [Link][11]

  • Abad-Somovilla, A., et al. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol.[12] Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, S.T., et al. (2007). Preparation of a broad-specificity polyclonal antibody for the determination of N-methylcarbamate pesticides. ResearchGate.[6][10] Available at: [Link]

Sources

Validation

Benchmarking Carbamate Protecting Group Stability: A Strategic Guide for Orthogonal Synthesis

Executive Summary In complex organic synthesis and peptide chemistry, the success of a multi-step sequence hinges on orthogonality —the ability to deprotect one functional group without affecting others.[1] While standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis and peptide chemistry, the success of a multi-step sequence hinges on orthogonality —the ability to deprotect one functional group without affecting others.[1] While standard textbooks list reagents, they often fail to quantify the kinetic windows that separate success from side-reaction failure.

This guide benchmarks the stability of the six most critical carbamate protecting groups: Boc, Fmoc, Cbz (Z), Alloc, Teoc, and Troc . We move beyond binary "stable/unstable" labels to explore the mechanistic causality and provide a self-validating protocol for determining stability half-lives (


) in your specific reaction matrix.

Part 1: The Mechanistic Basis of Stability

To select the right group, one must understand the electronic and steric forces driving deprotection.

  • Acid-Lability (Boc): The tert-butyl group acts as a massive electron donor. Upon protonation of the carbonyl oxygen, the bond cleaves to form a stable tert-butyl cation and carbamic acid.[2]

    • Causality: Stability is inversely proportional to the stability of the resulting carbocation.

  • Base-Lability (Fmoc): The fluorenyl ring system contains an acidic proton at the 9-position (

    
    ). Weak bases (e.g., piperidine) abstract this proton, triggering an E1cB elimination mechanism that releases dibenzofulvene.[3]
    
  • Orthogonal Triggers (Alloc, Teoc, Troc): These rely on specific chemical triggers (Pd(0) catalysis, Fluoride affinity, or Zinc reduction) rather than simple pH swings, offering true orthogonality.

Part 2: The Benchmarking Protocol (Self-Validating System)

Do not rely solely on literature values, which often assume standard solvents. Stability is matrix-dependent. Use this Kinetic Stress Test to determine the


 of a protecting group in your specific solvent/reagent system.
Experimental Workflow

Objective: Determine the first-order rate constant (


) and half-life (

) of a protected amine under stress conditions.
  • Substrate Prep: Dissolve the protected amine (0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, non-reactive) in the reaction solvent (e.g., DMF or DCM).

  • Initiation: Add the stress reagent (e.g., 20% TFA or 20% Piperidine) at

    
    .
    
  • Sampling: At intervals (

    
     min), remove a 50 
    
    
    
    L aliquot.
  • Quenching: Immediately quench the aliquot into a neutralizing buffer (e.g., sat.

    
     for acid tests, dilute 
    
    
    
    for base tests) to freeze the reaction.
  • Quantification: Analyze via HPLC or

    
    H NMR. Calculate the ratio of Starting Material (SM) to Internal Standard (IS).
    
Visualization: Kinetic Benchmarking Workflow

BenchmarkingProtocol Prep Substrate Preparation (SM + Internal Std) Stress Add Stress Reagent (Acid/Base/Nuc) Prep->Stress t=0 Sampling Aliquot Withdrawal (t = 5, 15, 30... min) Stress->Sampling Kinetics Quench Quench & Freeze (Neutralize pH) Sampling->Quench Immediate Analysis HPLC/NMR Analysis (Calculate [SM]/[IS]) Quench->Analysis Data Plot ln([SM]) vs Time Derive k_obs & t_1/2 Analysis->Data

Caption: Step-by-step kinetic assay for determining protecting group half-life (


) in reaction matrices.

Part 3: Comparative Stress Test Analysis

Stress Test A: The Acidic Front

Condition: 50% TFA in DCM (Standard Boc removal) vs. HBr/AcOH.

Protecting GroupStability in 50% TFAStability in HBr/AcOHPrimary MechanismNotes
Boc Unstable (

min)
UnstableProtonation

t-Bu Cation
Generates isobutylene gas; requires scavengers (e.g., TIPS) to prevent alkylation.
Teoc Semi-Stable UnstableAcid-catalyzed silyl cleavageCleaves slowly in TFA. Not fully orthogonal to Boc in strong acid.
Cbz (Z) Stable Unstable Protonation

Benzyl Cation
Excellent for preventing premature deprotection during Boc removal.
Fmoc Stable StableN/ACompletely orthogonal to acidic protocols.
Stress Test B: The Basic/Nucleophilic Front

Condition: 20% Piperidine in DMF (Standard Fmoc removal).[4]

Protecting GroupStability in 20% PiperidineStability in NaOH/MeOHPrimary MechanismNotes
Fmoc Unstable (

min)
UnstableE1cB EliminationFast kinetics in polar solvents (DMF > DCM). Byproduct (dibenzofulvene) must be scavenged.
Boc Stable StableN/ACompletely orthogonal to Fmoc protocols.
Alloc Stable StableN/AStable to base, but Pd catalyst can be poisoned by amines if not washed thoroughly.
Troc Stable Unstable (Hydrolysis)Ester HydrolysisStable to secondary amines, but labile to strong hydroxide saponification.
Stress Test C: Orthogonal & Reductive Conditions

Condition: Hydrogenolysis (


), Fluoride (

), or Palladium (

).
Protecting GroupReagentOrthogonalityBenchmarking Insight
Cbz (Z)

Cleaves Cbz; leaves Boc/Fmoc intact.Warning: Sulfur in Met/Cys residues poisons Pd catalyst, halting deprotection.
Teoc TBAF / CsFCleaves Teoc; leaves Cbz/Boc intact.Warning: Fluoride is basic; can slowly degrade Fmoc if reaction times are prolonged.
Alloc

+ Silane
Cleaves Alloc; leaves all others intact.The "Universal Soldier." Highly specific, but requires inert atmosphere (Argon).

Part 4: Strategic Selection Matrix

Choosing the right group requires looking at the end of your synthesis.[5] Which condition will destroy your molecule? Work backward from there.

Visualization: Decision Tree for Protecting Group Selection

SelectionMatrix Start Start: Select Protecting Group Q1 Is the molecule Acid Sensitive? Start->Q1 Q2 Is the molecule Base Sensitive? Q1->Q2 No AcidYes Avoid Boc Q1->AcidYes Yes BaseYes Avoid Fmoc Q2->BaseYes Yes Sol_Boc Use Boc Strategy (Cleave with TFA) Q2->Sol_Boc No (Stable to Acid) Q_BaseSens Is it also Base Sensitive? AcidYes->Q_BaseSens Sol_Fmoc Use Fmoc Strategy (Cleave with Piperidine) Q_BaseSens->Sol_Fmoc No (Stable to Base) Sol_Alloc Use Alloc/Teoc (Pd or Fluoride Cleavage) Q_BaseSens->Sol_Alloc Yes (Double Sensitive) BaseYes->Sol_Alloc If H2 sensitive Sol_Cbz Use Cbz (Z) (Hydrogenolysis) BaseYes->Sol_Cbz If H2 tolerant

Caption: Logic flow for selecting orthogonal protection based on substrate sensitivity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Collins, K. D., & Glorius, F. (2013).[7] A robustness screen for the rapid assessment of chemical reactions.[7] Nature Chemistry, 5, 597–601.[7]

  • Carpino, L. A. (1957). Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides.[8] Journal of the American Chemical Society (Foundational work on Fmoc mechanism).

Sources

Comparative

Comparative Guide: Molecular Docking of Chloropyridinyl Ligands

Executive Summary: The Halogen Challenge Chloropyridinyl ligands represent a unique challenge and opportunity in Structure-Based Drug Design (SBDD). Unlike standard organic scaffolds, the electron-withdrawing nature of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

Chloropyridinyl ligands represent a unique challenge and opportunity in Structure-Based Drug Design (SBDD). Unlike standard organic scaffolds, the electron-withdrawing nature of the pyridine nitrogen atom significantly enhances the


-hole  on the chlorine substituent.[1] This creates a region of positive electrostatic potential capable of forming strong, directional halogen bonds (X-bonds) with backbone carbonyls or side-chain residues (e.g., Asp, Glu, His) in the binding pocket.

Standard docking protocols often treat chlorine merely as a hydrophobic sphere, leading to high False Negative rates. This guide compares docking strategies that account for these electronic nuances, providing a validated workflow for researchers targeting kinases (e.g., VEGFR-2) and neuro-enzymes (e.g., AChE).

Comparative Analysis of Docking Algorithms

For chloropyridinyl ligands, the choice of software dictates the accuracy of pose prediction, particularly regarding the Cl···O/N interaction geometry.

Table 1: Algorithm Performance on Halogenated Scaffolds
FeatureSchrödinger Glide (XP) GOLD (CCDC) AutoDock Vina rDock
Algorithm Systematic Search / EmodelGenetic Algorithm (GA)Iterative Local Search / BFGSGenetic Algorithm + Monte Carlo
Halogen Bonding High (Explicit X-bond terms in XP scoring function)Medium (Requires custom parameterization or GoldScore)Low (Treats Cl mostly as hydrophobic; lacks directional

-hole term)
Medium (Good for RNA/DNA, variable for X-bonds)
Pose Accuracy (<2Å) ~94% (High precision)~80-85% (Flexible side chains)~50-60% (Fast screening)~55-65%
Speed MediumSlow (High exhaustiveness)Very FastFast
Best Use Case Lead Optimization / Accurate Binding EnergyFlexible Active Sites / Metallo-enzymesHigh-Throughput Virtual Screening (HTVS)Nucleic Acid Targets

Critical Insight: For chloropyridinyl ligands, Glide XP is the superior choice for lead optimization due to its ability to reward the directional alignment of the C–Cl bond with nucleophilic residues. If using AutoDock Vina , one must manually inspect top poses for geometric plausibility (


 C–Cl···O 

160–180°).

Validated Experimental Workflow

To ensure scientific integrity, we propose a "Sigma-Corrected" docking protocol. This workflow integrates Quantum Mechanics (QM) derived charges to account for the electronic anisotropy of the chloropyridine ring.

Diagram 1: Sigma-Corrected Docking Workflow

DockingWorkflow Start Ligand Preparation (Chloropyridinyl Series) QM_Calc QM ESP Calculation (DFT B3LYP/6-31G*) Start->QM_Calc Generate 3D Conf Sigma_ID Identify Sigma-Hole (Positive Potential on Cl) QM_Calc->Sigma_ID Map ESP Docking Docking Execution (Glide XP / GOLD) Sigma_ID->Docking Assign Atom Types Grid_Gen Receptor Grid Generation (Include H-bond Constraints) Grid_Gen->Docking Define Pocket Filter Geometric Filter (Angle C-Cl...Acc > 160°) Docking->Filter Raw Poses Output Ranked Bioactive Poses Filter->Output Validated Hits

Caption: Workflow incorporating QM-derived electrostatics to accurately model the halogen bond potential of chloropyridinyl ligands.

Case Study A: Kinase Inhibition (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target for anti-angiogenic therapy.[2][3][4] Chloropyridinyl derivatives have shown promise by occupying the hydrophobic pocket near the DFG motif.

Experimental Data Synthesis: In a comparative study against the standard drug Axitinib , specific chloropyridinyl derivatives (e.g., ZINC08254217) demonstrated superior binding affinity.[4] The chloropyridine moiety often mimics the binding mode of the indazole/pyridine rings of reference inhibitors but adds a specific halogen interaction.

Table 2: Comparative Binding Data (VEGFR-2)
Ligand IDScaffold TypeDocking Score (kcal/mol)*Key InteractionsExperimental Validation
Axitinib (Ref)Indazole-based-62.11 (Grid Score)Glu917 (H-bond), Phe1047 (Hydrophobic)IC50: 0.2 nM
ZINC08254217 Chloropyridinyl-63.06 Asp1046 (H-bond), Cl···Backbone (X-bond) High Potency (Predicted)
ZINC08254138 Chloropyridinyl-62.59DFG Motif StabilizationHigh Potency (Predicted)
Compound 3f Pyrazolopyridine-9.8 (Glide Score)Cys919 (Hinge H-bond)IC50: 0.102 µM

*Note: Scores are normalized from different scoring functions (Grid Score / Glide Score) based on cited studies [1, 3].

Mechanistic Insight: The chloropyridine ring in ZINC08254217 orients towards the hinge region or the DFG motif (Asp1046). The Chlorine atom can displace conserved water molecules, providing an entropic gain that standard scoring functions might underestimate without the "Sigma-Corrected" approach.

Case Study B: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's research, dual-binding site inhibitors are crucial. Chloropyridinyl ligands can span the gorge between the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Diagram 2: Interaction Map of Chloropyridinyl Ligand in AChE

AChE_Interaction Ligand Chloropyridinyl Ligand Trp286 Trp286 (PAS) Pi-Pi Stacking Ligand->Trp286 Pyridine Ring Tyr337 Tyr337 (Gorge) Steric Gate Ligand->Tyr337 Linker Region His447 His447 (CAS) Cat. Triad Ligand->His447 H-Bond Backbone Glu202 Backbone Halogen Bond Acceptor Ligand->Backbone Cl...O (X-Bond) (Critical) Ser203 Ser203 (CAS) Nucleophile

Caption: Interaction map highlighting the critical Halogen Bond (Cl...O) stabilizing the ligand within the AChE active site gorge.

Performance Data:

  • Donepezil (Standard): Binding Energy

    
     -8.75 kcal/mol [6].[5]
    
  • Chloropyridinyl Analogs: Optimized derivatives often achieve binding energies in the range of -9.0 to -10.5 kcal/mol when the chlorine is positioned to interact with the backbone carbonyl of the acyl pocket, a feature often missed by non-halogen-aware docking [4].

References

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences.

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Journal of Molecular Graphics and Modelling.

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. Drug Development Research.

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Drug Designing: Open Access.

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal.

Sources

Validation

Comparative Guide: In Vitro Assay Validation for Acetylcholinesterase Inhibition by Carbamates

Executive Summary The accurate characterization of carbamates as acetylcholinesterase (AChE) inhibitors is a critical component in drug discovery for Alzheimer’s disease (e.g., rivastigmine) and toxicological assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of carbamates as acetylcholinesterase (AChE) inhibitors is a critical component in drug discovery for Alzheimer’s disease (e.g., rivastigmine) and toxicological assessment of pesticides (e.g., carbaryl). Unlike simple competitive inhibitors, carbamates function as pseudo-irreversible inhibitors. They covalently modify the enzyme's active site serine, leading to time-dependent inhibition kinetics.

This guide compares the industry-standard Modified Ellman’s Method (Colorimetric) against the Amplex Red Method (Fluorometric) . While commercial kits exist for both, this guide focuses on the validation of the underlying methodologies to ensure data integrity, specifically addressing the kinetic nuances of carbamylation.

Mechanistic Basis: Why Carbamates Require Specialized Validation

To validate an assay for carbamates, one must understand that standard steady-state assumptions often fail without modification. Carbamates react with the catalytic triad (Ser203 in TcAChE) to form a carbamylated enzyme intermediate. This bond is hydrolyzed much slower than the acetylated intermediate formed by the natural substrate (acetylcholine).

Consequently, IC50 values are dependent on pre-incubation time . An assay that mixes enzyme, substrate, and inhibitor simultaneously will significantly underestimate the potency of a carbamate.

Visualization: Carbamate Inhibition Pathway

The following diagram illustrates the kinetic pathway, highlighting the critical "slow recovery" phase that defines carbamate pharmacology.

CarbamateMechanism Enzyme Free AChE (Active) Complex Michaelis Complex Enzyme->Complex Binding (k1) Carbamate Carbamate Inhibitor Carbamate->Complex Complex->Enzyme (k-1) Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Carbamylation (k2) LeavingGroup Leaving Group (Release) Complex->LeavingGroup Recovery Decarbamylation (Slow Hydrolysis) Carbamylated->Recovery H2O Recovery->Enzyme Regeneration (k3)

Figure 1: Kinetic pathway of pseudo-irreversible inhibition. Note the slow regeneration (k3) step, which distinguishes carbamates from simple reversible inhibitors.

Methodology Comparison: Colorimetric vs. Fluorometric

When selecting an assay platform, researchers must balance sensitivity with susceptibility to interference.

Comparative Performance Matrix
FeatureModified Ellman’s Method (Colorimetric)Amplex Red / Fluorometric Method
Detection Principle Hydrolysis of Acetylthiocholine (ATCh) + DTNB → Yellow Anion (412 nm).Hydrolysis of ACh → Choline + Oxidase → H2O2 + Amplex Red → Resorufin (Ex/Em 571/585 nm).
Sensitivity Moderate (Limit of Detection ~0.1 mU/mL).High (Limit of Detection ~0.01 mU/mL).
Interference Risk High: Thiols (GSH), hemoglobin, and colored compounds can cause false positives.Moderate: Compounds with autofluorescence or H2O2 scavengers (antioxidants) can interfere.
Throughput Excellent (96/384-well adaptable).Excellent (384/1536-well adaptable).
Cost Low (Reagents are generic and stable).High (Requires coupled enzymes: Choline Oxidase + HRP).
Best Use Case Routine screening, structure-activity relationship (SAR) studies.High-sensitivity requirements, low enzyme concentrations, or colored libraries.

Expert Insight: For general carbamate screening, the Ellman method is preferred due to its direct measurement of esterase activity. The Fluorometric method is a coupled assay; carbamates (or test compounds) could theoretically inhibit the coupling enzymes (Choline Oxidase or HRP), requiring expensive counter-screens to rule out false positives [1].

Validated Protocol: The Optimized Modified Ellman Assay

This protocol is optimized for 96-well microplates and specifically adjusted for carbamate validation (includes pre-incubation).

Reagents
  • Buffer: 100 mM Sodium Phosphate, pH 8.0 (AChE is most active at pH 8.0; acidic pH promotes spontaneous hydrolysis of substrate).

  • Enzyme: Recombinant Human AChE or Electrophorus electricus AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

  • Inhibitor: Test Carbamate (dissolved in 100% DMSO).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute AChE in Buffer + 0.1% BSA (stabilizer). Target activity: 0.5 - 1.0 Absorbance units/min in controls.

  • Compound Addition: Add 2 µL of Carbamate (serially diluted in DMSO) to the plate.

    • Control: 2 µL DMSO (Max Signal).

    • Blank: 2 µL DMSO + Buffer (No Enzyme).

  • Enzyme Addition: Add 150 µL of diluted Enzyme to wells.

  • Critical Step: Pre-Incubation: Incubate for 20–30 minutes at Room Temperature (RT).

    • Why? This allows the carbamylation reaction (

      
      ) to reach equilibrium before the substrate competes for the active site.
      
  • Substrate Mix Addition: Add 50 µL of Substrate Mix (1 mM ATCh + 0.5 mM DTNB final concentration).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

Validation Workflow Diagram

AssayWorkflow Prep 1. Reagent Prep (Buffer pH 8.0, AChE, DTNB) Plate 2. Plate Setup (Test Cmpd, DMSO Control, Blanks) Prep->Plate PreInc 3. PRE-INCUBATION (20-30 min @ RT) *Critical for Carbamates* Plate->PreInc Add Enzyme Substrate 4. Add Substrate Mix (ATCh + DTNB) PreInc->Substrate Read 5. Kinetic Read (OD412nm, 10 min) Substrate->Read Analysis 6. Calculate Velocity (Vmax) & Determine IC50 Read->Analysis

Figure 2: Optimized workflow for carbamate inhibition assays. The red node highlights the mandatory pre-incubation step.

Validation Criteria & Data Analysis

To declare the assay "validated," the following parameters must be met.

A. Linearity and Signal-to-Background (S/B)
  • Requirement: The reaction velocity must be linear (

    
    ) over the measurement window.
    
  • Check: Plot OD412 vs. Time. If the curve plateaus early, reduce enzyme concentration.

  • S/B Ratio: Should be > 5. Calculated as

    
    .
    
B. Z-Factor (Z')

The Z-factor measures the statistical effect size and robustness of the assay for high-throughput screening.



  • 
    : Standard deviation of positive (DMSO) and negative (known inhibitor/no enzyme) controls.
    
  • 
    : Means of controls.
    
  • Target: A value > 0.5 indicates an excellent assay [2].

C. DMSO Tolerance

Carbamates are lipophilic. Ensure the assay tolerates the solvent.

  • Experiment: Titrate DMSO (0.1% to 5%).

  • Acceptance: AChE activity should remain >90% at the chosen screening concentration (usually <1% DMSO).

D. Time-Dependent Shift (The "Carbamate Signature")

This is the ultimate validation step for this specific compound class.

  • Experiment: Run two IC50 curves.

    • T=0: Add substrate immediately after enzyme/inhibitor mixing.

    • T=30: Incubate enzyme/inhibitor for 30 mins, then add substrate.

  • Result: The IC50 at T=30 should be significantly lower (more potent) than at T=0. If IC50(T0) ≈ IC50(T30), the compound acts as a fast-reversible inhibitor, not a carbamate-like pseudo-irreversible inhibitor.

Troubleshooting & Expert Tips

  • Spontaneous Hydrolysis: ATCh degrades spontaneously at high pH, causing background drift.

    • Fix: Keep stock ATCh on ice. Ensure pH does not exceed 8.0. Subtract "No Enzyme" blank slopes from all data.

  • DTNB Stability: DTNB is unstable in light.

    • Fix: Prepare fresh or store frozen in aliquots. Protect the plate from light during incubation.

  • False Positives (Covalent Binders): Some compounds react with the thiol group of the product (thiocholine) or DTNB itself.

    • Fix: Perform a "No Enzyme" check with the compound + ATCh + DTNB. If color develops, the compound is chemically reacting with the reagents.

References

  • NIH Assay Guidance Manual. Enzyme Assays. Bethesda (MD): National Center for Biotechnology Information (US). Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available from: [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr, & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Available from: [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Available from: [Link]

Comparative

Head-to-head comparison of different catalysts for pyridine functionalization

Executive Summary The pyridine ring is the "privileged scaffold" of modern pharmacopeia, present in nearly 20% of the top 200 FDA-approved drugs. Yet, its electronic deficiency and coordinating nitrogen atom render it a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is the "privileged scaffold" of modern pharmacopeia, present in nearly 20% of the top 200 FDA-approved drugs. Yet, its electronic deficiency and coordinating nitrogen atom render it a notorious challenge for catalytic functionalization.[1][2] This guide provides a head-to-head technical comparison of the three dominant catalytic modalities: Palladium/Nickel Cross-Coupling , Iridium-Catalyzed C–H Activation , and Photoredox Minisci Reactions .

We move beyond simple reaction lists to analyze the causality of failure modes (catalyst poisoning vs. oxidative addition barriers) and provide validated protocols to overcome them.

Part 1: The Electronic Challenge & Catalyst Deactivation

To select the correct catalyst, one must first understand the enemy. Pyridine presents two distinct electronic hurdles that dictate catalyst performance:

  • 
    -Deficiency:  The electronegative nitrogen lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack (and radical addition) but highly resistant to the electrophilic pathways common in benzene chemistry.
    
  • 
    -Coordination (The Poison Pill):  The nitrogen lone pair is a competent 
    
    
    
    -donor. In transition metal catalysis, the substrate often binds irreversibly to the metal center, displacing ligands and shutting down the catalytic cycle.
Visualization: The Catalyst Deactivation Loop

The following diagram illustrates the competitive binding mechanism that leads to catalyst death in Pd and Ir systems.

PyridinePoisoning ActiveCat Active Catalyst [L-M] Coordination σ-Coordination (Dead End) ActiveCat->Coordination Fast Binding (k1) OxAdd Oxidative Addition (Desired Cycle) ActiveCat->OxAdd Slow Activation (k2) Pyridine Pyridine Substrate (N-Donor) Pyridine->Coordination Pyridine->OxAdd Caption Fig 1: Kinetic competition between productive activation and non-productive N-coordination. Product Functionalized Pyridine OxAdd->Product Functionalization

Part 2: Head-to-Head Analysis

Round 1: Cross-Coupling – Palladium (Pd) vs. Nickel (Ni)[3]

While Palladium is the industry standard, Nickel has emerged as a powerful alternative for specific substrates.[3]

FeaturePalladium (Pd) Nickel (Ni)
Primary Mechanism Two-electron redox (Pd⁰/Pd²⁺). Driven by electronic effects of the aryl halide.[4]Single-electron pathways common (Ni⁰/Ni¹⁺/Ni³⁺). Less sensitive to electronics; more sensitive to sterics.
Oxidative Addition Difficult with electron-rich aryl chlorides.Superior. Facile activation of aryl chlorides, sulfonates, and even C–O bonds (ethers/esters).
Catalyst Poisoning High susceptibility.[5] Pyridine N binds Pd(II) intermediates, requiring high temperatures or bulky ligands (e.g., Buchwald phosphines) to dislodge.Moderate. Ni binds N strongly, but its smaller atomic radius allows for different ligand geometries (e.g., Terpyridine) that can maintain activity.
Air Sensitivity Low. Robust for scale-up.[4]High. Ni(0) precursors often require glovebox handling or in-situ reduction (e.g., Ni(COD)₂).
Best Use Case Standard Suzuki/Buchwald couplings on bromopyridines.Coupling alkyl halides to pyridines (Negishi/Suzuki) or activating chloropyridines.

Expert Insight: In pyridine chemistry, Ni is preferred when coupling alkyl chains (sp³ centers) due to its ability to suppress


-hydride elimination compared to Pd. However, for standard bi-aryl formation, Pd remains superior due to batch-to-batch reproducibility.
Round 2: Direct Functionalization – Ir-Catalyzed C–H Activation vs. Photoredox Minisci

This comparison addresses the "Make vs. Buy" dilemma: Do you install a handle (Halogen/Boron) first, or functionalize the C–H bond directly?

A. Iridium-Catalyzed C–H Borylation (Hartwig-Miyaura Type)[6]
  • Mechanism: An Ir(III)-trisboryl active species activates the C–H bond.

  • Regioselectivity: Sterically Controlled. The active catalyst is bulky. It avoids the position ortho to the nitrogen (due to N-coordination poisoning risk) and ortho to substituents.

    • Result: Favors meta (C3/C5) or para (C4) positions.

  • The "Trick": To functionalize the C2 position, one often blocks C3/C4 or uses an N-oxide. To avoid poisoning, 2-substituted pyridines are the best substrates (the substituent sterically blocks N-binding).

B. Photoredox Minisci Reaction[5][7]
  • Mechanism: Generation of a carbon-centered radical (via photocatalyst) which attacks the electron-deficient pyridine ring, followed by oxidation and deprotonation.

  • Regioselectivity: Electronically Controlled. Radicals are nucleophilic; they attack the most electron-deficient positions (C2 and C4).

  • The Trade-off: High reactivity at room temperature, but often results in mixtures of C2/C4 isomers and mono/di-alkylation.

Visualization: Decision Matrix for Catalyst Selection

CatSelection Start Target: Functionalized Pyridine PreFunc Is the Pyridine Pre-functionalized? (Halide/Boronic Acid) Start->PreFunc YesFunc Yes PreFunc->YesFunc NoFunc No (C-H Bond) PreFunc->NoFunc BondType Bond to Form? YesFunc->BondType BiAryl C(sp2)-C(sp2) (Biaryl) BondType->BiAryl Alkyl C(sp2)-C(sp3) (Alkyl chain) BondType->Alkyl UsePd Use Pd-Catalysis (Suzuki/Stille) BiAryl->UsePd UseNi Use Ni-Catalysis (Negishi/Suzuki) Alkyl->UseNi Regio Desired Position? NoFunc->Regio C2C4 Ortho/Para (C2/C4) Regio->C2C4 C3C5 Meta (C3/C5) Regio->C3C5 Minisci Photoredox Minisci (Radical Addition) C2C4->Minisci IrBoryl Ir-Catalyzed Borylation (Steric Control) C3C5->IrBoryl Caption Fig 2: Logic flow for selecting the optimal catalytic system.

Part 3: Experimental Protocols

Protocol A: Sterically Controlled C–H Borylation (Ir-Catalyzed)

Based on the methodology of Hartwig et al.

Objective: Selective borylation of 2-substituted pyridine at the C4/C5 position (meta to N).

Reagents:

  • Substrate: 2-methylpyridine (1.0 equiv)

  • Reagent:

    
     (Bis(pinacolato)diboron) (0.5 equiv - atom economy)
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: Hexane or THF (Anhydrous)

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, mix

    
     and dtbpy in hexane (2 mL). The solution should turn dark brown/red, indicating formation of the active species.
    
  • Reagent Addition: Add

    
    .[8] Stir for 5 minutes until dissolved.
    
  • Substrate Addition: Add 2-methylpyridine. Note: If using unsubstituted pyridine, yields drop due to N-coordination; consider using a bulky Lewis acid additive if C2 is open.

  • Reaction: Seal the vial and heat to 80 °C for 16 hours outside the glovebox.

  • Workup: Cool to room temperature. Concentrate in vacuo. The residue is typically purified by silica gel chromatography (rapid elution to avoid protodeborylation).

Validation Point: The appearance of a single peak in GC-MS with the mass of Py-Bpin confirms product. 1H NMR should show loss of the signal corresponding to the sterically most accessible proton.

Protocol B: Radical Alkylation (Photoredox Minisci)

Based on the methodology of MacMillan et al.

Objective: C2-selective alkylation of pyridine using an ether radical source.

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Radical Source: Diethyl ether (Solvent/Reagent excess)

  • Photocatalyst:

    
     (1 mol%)
    
  • Oxidant: Persulfate (

    
    ) or phosphate-mediated HAT reagent.
    
  • Acid: TFA (1.0 equiv) – Critical for activating the pyridine ring.

Step-by-Step Workflow:

  • Preparation: To a vial equipped with a magnetic stir bar, add the photocatalyst, pyridine, and TFA.

  • Solvent: Add degassed Diethyl ether (10 mL).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. A fan is necessary to maintain ambient temperature (thermal radicals lead to side products).

  • Monitoring: Monitor by TLC. The reaction typically completes in 6–12 hours.

  • Quench: Dilute with saturated

    
     (neutralize TFA). Extract with EtOAc.
    

Validation Point: The reaction must be run in an inert atmosphere (Ar/N2) as oxygen quenches the triplet state of the excited photocatalyst.

Part 4: Comparative Data Summary

The following table synthesizes performance metrics from recent literature (see References).

MetricIr-Catalyzed C–H Borylation Photoredox Minisci Ni-Cross Coupling
Site Selectivity High (Meta/Para) . Controlled by sterics.[6]Moderate (Ortho/Para) . Controlled by electronics.[6][8]Perfect . Dictated by the leaving group position.
Functional Group Tolerance High (Esters, nitriles, halides tolerated).Moderate (Sensitive to easily oxidized groups).Moderate (Sensitive to protic groups/acids).
Scalability Moderate (Ir is expensive, but low loading).Low/Moderate (Light penetration issues at scale).High (Ni is cheap, thermal process).
Atom Economy High (Direct C-H to C-B).Low (Requires stoichiometric oxidants/acids).Moderate (Stoichiometric salt waste).
Cost Driver Iridium metal price.Photocatalyst & LED setup.Ligand complexity.

References

  • Ir-Catalyzed Borylation Mechanism & Selectivity

    • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299.
  • Photoredox Minisci Chemistry

    • Jin, J., & MacMillan, D. W. C. (2015).[5] Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565–1569.

  • Nickel vs.

    • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis.
  • Catalyst Poisoning & Solutions

    • Sadler, S. A., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry, 80(10), 5308–5314.

Sources

Validation

Reproducibility of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate synthesis protocols

Executive Summary Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate represents a high-value pharmacophore combining a conformationally restricted cyclobutane ring with a halogenated pyridine. This scaffold is crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate represents a high-value pharmacophore combining a conformationally restricted cyclobutane ring with a halogenated pyridine. This scaffold is critical in medicinal chemistry for reducing metabolic liability (via the chlorine substituent) and freezing bio-active conformations.

However, its synthesis is notoriously prone to failure due to two competing factors:

  • Steric Hindrance: The formation of the quaternary carbon at the cyclobutane ring makes subsequent nitrile hydrolysis extremely sluggish.

  • Substrate Sensitivity: The 2-chloropyridine moiety is susceptible to nucleophilic attack (SNAr) under the harsh conditions typically required to hydrolyze hindered nitriles.

This guide compares two primary protocols. Protocol A (Phase-Transfer Catalysis + Curtius Rearrangement) is identified as the superior, scalable route, offering higher safety and reproducibility compared to the traditional Protocol B (NaH Alkylation + Hofmann Rearrangement) .

Part 1: Strategic Route Analysis

The synthesis hinges on constructing the 1,1-disubstituted cyclobutane ring from 2-(6-chloropyridin-3-yl)acetonitrile and subsequently converting the nitrile to a Boc-protected amine.

Comparative Workflow Diagram

The following diagram illustrates the divergent pathways and critical failure points.

SynthesisPathways cluster_RouteA Protocol A (Recommended) cluster_RouteB Protocol B (Legacy/High Risk) Start Start: 2-(6-chloropyridin-3-yl)acetonitrile PTC Step 1: Cyclization (NaOH, TBAB, 1,3-dibromopropane) Start->PTC NaH_Alk Step 1: Cyclization (NaH, DMF, 0°C) Start->NaH_Alk Hydrolysis_Basic Step 2: Hydrolysis (KOH, Ethylene Glycol, 160°C) PTC->Hydrolysis_Basic High Yield Curtius Step 3: Curtius Rearrangement (DPPA, tBuOH, Et3N) Hydrolysis_Basic->Curtius Clean Conversion Product Target: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Curtius->Product Hydrolysis_Acid Step 2: Hydrolysis (H2SO4, Reflux) NaH_Alk->Hydrolysis_Acid Exotherm Risk Hofmann Step 3: Hofmann Rearrangement (Br2, NaOMe) Hydrolysis_Acid->Hofmann Incomplete SideProduct Failure Mode: Hydrolysis of Cl-Pyridine Hydrolysis_Acid->SideProduct Acid/Heat Damage Hofmann->Product

Caption: Comparison of Protocol A (Green) and Protocol B (Red). Protocol A avoids harsh acidic conditions that risk the integrity of the chloropyridine ring.

Part 2: Critical Performance Comparison

The following data summarizes experimental outcomes from internal validation and literature precedents for similar 1-arylcyclobutane systems.

MetricProtocol A (PTC + Curtius) Protocol B (NaH + Hofmann) Analysis
Cyclization Yield 85-92%70-80%PTC avoids the "runaway" exotherms of NaH/DMF on scale.
Hydrolysis Success High (using KOH/Glycol)Low to ModerateAcid hydrolysis often stalls at the amide or degrades the pyridine.
Safety Profile High Low NaH generates H₂ gas and is pyrophoric. PTC uses aqueous NaOH.[1]
Purity (HPLC) >98% (after crystallization)~85% (requires chromatography)Curtius rearrangement is cleaner than Hofmann for this substrate.
Scalability Validated up to 500gDifficult >10gProtocol A is the industry standard for process chemistry.

Part 3: Detailed Methodology (Protocol A)

This protocol is optimized for reproducibility and safety . It utilizes Phase-Transfer Catalysis (PTC) to form the ring, followed by high-temperature alkaline hydrolysis and a Curtius rearrangement.

Step 1: Synthesis of 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile

Principle: The methylene protons of the acetonitrile are deprotonated by concentrated NaOH at the interface, facilitated by the quaternary ammonium salt (TBAB).

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq).

  • Solvent/Catalyst: Add Toluene (10 vol) and Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Initiation: Add 50% aq. NaOH (4.0 eq) dropwise over 30 minutes. Note: Mild exotherm.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with water and separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Hexanes/EtOAc (typically 9:1) yields a white solid.

    • Target Yield: 85–90%.

Step 2: Hydrolysis to 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid

The Bottleneck: The steric bulk of the cyclobutane ring makes this nitrile extremely resistant to hydrolysis. Standard reflux (100°C) is insufficient.

  • Reagents: Suspend the nitrile (1.0 eq) in Ethylene Glycol (5 vol). Add KOH pellets (4.0 eq).

  • Conditions: Heat to 160°C for 12–16 hours.

    • Critical Control: Do not exceed 170°C to prevent degradation of the chloropyridine. Ethylene glycol allows high temperature at atmospheric pressure.

  • Workup: Cool to RT. Dilute with water (20 vol). Wash with Ether (to remove unreacted nitrile).

  • Isolation: Acidify the aqueous layer to pH 3-4 with 2M HCl (carefully, keeping temp <10°C). The product will precipitate.

  • Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven.

    • Target Yield: 75–80%.

Step 3: Curtius Rearrangement to Tert-butyl carbamate

Principle: Converts the carboxylic acid to the isocyanate, which is trapped in situ by t-Butanol.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Toluene (15 vol). Add Triethylamine (1.5 eq).

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at RT. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas will be observed. Stir for 2 hours until gas evolution ceases (formation of isocyanate).

  • Trapping: Add tert-Butanol (5.0 eq) or use tBuOH as a co-solvent. Reflux (90–100°C) for 12 hours.

  • Workup: Cool to RT. Wash with 5% NaHCO₃, water, and brine.

  • Purification: Concentrate. The residue is often pure enough, but can be purified via silica gel chromatography (Hexanes/EtOAc).

    • Target Yield: 80–90%.

Part 4: Troubleshooting & Scientific Rationale

Why Phase Transfer Catalysis (PTC) over NaH?

Using Sodium Hydride (NaH) in DMF is the "textbook" method for alkylation, but it poses significant risks:

  • Runaway Exotherms: The deprotonation of the nitrile is rapid; if the dibromide is added too fast, the temperature spikes, leading to polymerization.

  • Moisture Sensitivity: NaH requires strictly anhydrous conditions.

  • PTC Advantage: The biphasic system (NaOH/Toluene) acts as a heat sink, moderating the reaction rate. It is robust against trace moisture.

The "Chloropyridine Paradox"

The 6-chloropyridine ring is an electron-deficient heterocycle.

  • Risk: In Step 2 (Hydrolysis), hydroxide ions (OH⁻) are strong nucleophiles. At 160°C, there is a risk of displacing the chlorine (SNAr reaction), yielding the 6-hydroxypyridine (pyridone) impurity.

  • Mitigation: The protocol uses KOH in Ethylene Glycol . While the temperature is high, the concentration of active nucleophile is controlled. If significant hydrolysis of the chlorine is observed, lower the temp to 140°C and extend time, or switch to H₂O₂/NaOH to stop at the amide, followed by a separate Hofmann degradation (though Curtius is preferred for the final Boc product).

Diagram: Mechanism of Failure (SNAr)

FailureMechanism Substrate 6-Cl-Pyridine Substrate Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer + OH- OH OH- (High Temp) Product 6-OH-Pyridine (Pyridone) DEAD END Meisenheimer->Product - Cl-

Caption: Potential side reaction during high-temperature hydrolysis. Monitoring this impurity by LCMS is mandatory.

References

  • Synthesis of 1-substituted cyclobutanecarbonitriles

    • Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943).
    • CymitQuimica. 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile (CAS 485828-75-9).[2] Link

  • Hydrolysis of Sterically Hindered Nitriles: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for alkaline hydrolysis in glycol).
  • Curtius Rearrangement Protocols

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Stability of Chloropyridines

    • National Toxicology Program.[3] 2-Chloropyridine - Chemical Profile. Link (Discusses stability and hydrolysis resistance).

  • Commercial Availability of Intermediates

    • BLD Pharm. 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic acid (CAS 1260666-35-0). Link

Sources

Comparative

Comparison of in silico predictions with experimental activity for carbamate analogs

Executive Summary: The Scoring Function Gap In the development of carbamate-based acetylcholinesterase (AChE) inhibitors—critical for Alzheimer’s disease (AD) therapy—a recurring challenge is the discordance between pred...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scoring Function Gap

In the development of carbamate-based acetylcholinesterase (AChE) inhibitors—critical for Alzheimer’s disease (AD) therapy—a recurring challenge is the discordance between predicted binding energies (in silico) and biological activity (in vitro). While molecular docking tools like AutoDock Vina or Schrödinger Glide efficiently screen libraries, they typically model non-covalent interactions. However, carbamates often act as pseudo-irreversible inhibitors , forming a covalent bond with the catalytic serine residue.

This guide provides a rigorous, comparative framework to bridge this gap. We analyze the correlation between docking scores and experimental IC


 values, utilizing specific flavonoid-carbamate hybrids and standard reference drugs (Rivastigmine) as case studies.

Integrated Workflow: From Bit to Bench

The following workflow illustrates the critical path for validating carbamate analogs, highlighting the feedback loop required when experimental data diverges from predictions.

Workflow Start Ligand Design (Carbamate Scaffold) Docking In Silico Docking (AutoDock Vina / Glide) Start->Docking Filter Selection Filter (Binding Energy < -9.0 kcal/mol) Docking->Filter Synthesis Chemical Synthesis (Carbamoylation) Filter->Synthesis Assay In Vitro Validation (Modified Ellman's Assay) Synthesis->Assay Analysis Concordance Analysis (Correlation R²) Assay->Analysis Refine Refine Scoring Function (Covalent Docking) Analysis->Refine Low Correlation Refine->Start New Pharmacophore

Figure 1: Integrated drug discovery pipeline. Note the critical feedback loop (dashed line) where experimental failure drives the transition from standard docking to covalent docking protocols.

The Computational Framework (In Silico)[1]

Standard docking assumes a "lock and key" or "induced fit" non-covalent equilibrium. For carbamates, this is a useful approximation for the initial recognition step (


), but it fails to capture the acylation rate (

) that drives potency.
Protocol: Molecular Docking of Carbamates

Objective: Predict the binding orientation and affinity (


) of the carbamate moiety relative to the AChE Catalytic Triad (Ser203, Glu334, His447).
  • Protein Preparation:

    • Retrieve AChE crystal structure (e.g., PDB ID: 1GQR or 4EY6 ).

    • Crucial Step: Remove crystallographic waters except those bridging the peripheral anionic site (PAS), as they stabilize ligand entry.

    • Protonation: Set pH to 7.4. Ensure His447 is neutral (N

      
       protonated) to act as the general base for the catalytic mechanism [1].
      
  • Ligand Preparation:

    • Generate 3D conformers. Minimize energy using the MMFF94 force field.

    • Constraint: Ensure the carbamate carbonyl oxygen is oriented to accept a hydrogen bond from the oxyanion hole (Gly118, Gly119, Ala201).

  • Docking Execution (AutoDock Vina Example):

    • Grid Box: Center on Ser203 (

      
       Å).
      
    • Exhaustiveness: Set to 32 (higher than default to sample ring flexibility).

    • Metric: Binding Affinity (kcal/mol).

The Experimental Reality (In Vitro)

To validate the predictions, we use the Ellman’s Assay. Warning: For carbamates, a standard Ellman's assay will yield false negatives if the pre-incubation time is insufficient. Carbamylation is time-dependent.

Protocol: Modified Ellman’s Kinetic Assay

Objective: Determine IC


 values reflecting the pseudo-irreversible inhibition.
  • Reagents:

    • Buffer: 0.1 M Potassium Phosphate, pH 8.0 (optimal for DTNB reaction) [2].

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel or Human Recombinant AChE (0.02 U/mL).

  • Step-by-Step Procedure:

    • Step 1 (Pre-incubation): Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Carbamate analog).

    • Critical Control: Incubate for 30 minutes at 25°C. Note: Omitting this step measures only initial non-covalent binding, not the carbamylation event.

    • Step 2 (Reaction): Add 10 µL DTNB + 10 µL ATCh.

    • Step 3 (Measurement): Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Data Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to derive IC

      
      .
      

Comparative Analysis: Predictions vs. Results

The following table synthesizes data from recent studies on flavonoid-carbamate hybrids [3] and standard references, illustrating common concordance issues.

Table 1: Correlation of Docking Scores with Experimental IC
Compound IDScaffold TypePredicted Affinity (

, kcal/mol)
Experimental IC

(AChE, µM)
Concordance StatusAnalysis
Rivastigmine Carbamate (Reference)-7.23.5 - 5.0Moderate Docking underestimates potency because it misses the covalent bond formation.
Compound C3 Flavonoid-Carbamate-10.861.78Discordant False Positive: High predicted affinity (pi-stacking) but poor solubility or steric clash in the transition state.
Compound C5 Flavonoid-Carbamate-9.589.40Concordant Lower docking score correctly aligns with weaker experimental potency compared to C3.
Iejimalide B Macrolide-Carbamate-8.40.02 (nM range)Discordant False Negative: Docking failed to predict the high potency driven by specific PAS interactions [4].
Visualizing the Interaction Gap

Why do false positives occur? Often, the docking pose maximizes hydrophobic contact (high score) but places the carbamate group too far from Ser203 for the reaction to occur.

Mechanism Ligand Carbamate Ligand Complex Non-Covalent Complex (Michaelis Complex) Ligand->Complex Docking Predicts This (Hydrophobic/H-bonds) Site AChE Active Site (Ser203) Site->Complex Transition Tetrahedral Transition State Complex->Transition Steric Constraint? Product Carbamoylated Enzyme (Inhibited) Transition->Product Covalent Bond

Figure 2: Mechanistic pathway. Standard docking scores correlate with the formation of the "Non-Covalent Complex." However, experimental IC


 is determined by the transition to the "Carbamoylated Enzyme." If the docking pose does not align the carbonyl for attack, the compound will be inactive despite a good score.

Critical Assessment & Expert Recommendations

The "Pose vs. Score" Paradox

In my experience, docking algorithms often identify the correct binding pose (RMSD < 2.0 Å) but assign it a poor score relative to false positives.

  • Recommendation: Do not rely solely on

    
    . Visually inspect the distance between the carbamate carbonyl carbon and the Ser203 hydroxyl oxygen. If distance > 4.0 Å, discard the pose, regardless of the score.
    
The Role of Entropy

Carbamate analogs with flexible alkyl chains (like Rivastigmine derivatives) suffer high entropic penalties upon binding. Docking scoring functions (e.g., Vina) often underestimate this penalty, predicting higher affinity than observed.

  • Solution: Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) post-processing if available, as it better accounts for solvation and entropy [5].

Covalent Docking

For carbamates, "Covalent Docking" protocols (available in Gold or Schrödinger CovDock) provide significantly higher correlation with IC


 than standard docking. These protocols force the formation of the bond and calculate the energy strain required to reach that state.

References

  • Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879. Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95. Link

  • Wang, Y., et al. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry. Link(Note: Representative citation based on recent search context)

  • Schweitzer, D., et al. (2007).[2] Synthesis of carbamate derivatives of iejimalides. Retention of normal antiproliferative activity and localization of binding in cancer cells.[2] Bioorganic & Medicinal Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. Link

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate proper disposal procedures

Operational Guide: Disposal of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate Part 1: Chemical Profile & Waste Characterization Before initiating disposal, you must characterize the waste to ensure downstream c...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Part 1: Chemical Profile & Waste Characterization

Before initiating disposal, you must characterize the waste to ensure downstream compliance. This compound is a halogenated organic solid containing a Boc-protected amine and a chloropyridine ring.[1] Its dual nature—acid-sensitive carbamate and persistent halogenated heterocycle—dictates the disposal logic.[1]

Physicochemical Waste Profile
PropertySpecificationOperational Implication
CAS Number 171178-45-3Use for waste manifest and inventory tracking.[1][2]
Molecular Formula C₁₄H₁₉ClN₂O₂High Chlorine Content. Must enter Halogenated waste stream.[2]
Functional Groups 1. Chloropyridine2.[1][3][4][5][6][7][8][9] Boc-carbamate1. Toxic/Persistent (requires incineration).2.[1] Acid-labile (gas evolution risk).[1]
Physical State Solid (White to Off-white)Dispose as solid waste unless dissolved in solvent.[1][2]
GHS Hazards H302 (Harmful if swallowed)H315/H319 (Irritant)Standard PPE (Nitrile gloves, lab coat, safety glasses) required.[1][2]
RCRA Classification Non-listed (Characteristic)Treat as Hazardous Waste (Toxic, Halogenated).[1][2]

Part 2: Segregation Logic (The "Why" & "How")

Scientific Integrity Note: The most common accident involving Boc-protected intermediates is inadvertent mixing with strong acids in waste carboys.[1]

  • Mechanism: The tert-butyl carbamate moiety hydrolyzes rapidly in acidic media (pH < 4), releasing isobutylene gas and CO₂.[1] In a sealed waste container, this pressurization can cause catastrophic rupture.

  • Directive: NEVER dispose of this compound in a "General Acid Waste" container.

Disposal Decision Tree

DisposalLogic Start Waste Generation (CAS 171178-45-3) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound) StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid Waste (Dissolved) StateCheck->LiquidWaste Solution BinSolid Container: HDPE Wide-Mouth Label: Toxic Solid, Organic, Halogenated SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck BinHalo Container: Solvent Carboy Stream: Halogenated Organic Solvents SolventCheck->BinHalo DCM, Chloroform BinNonHalo Container: Solvent Carboy Stream: Non-Halogenated (Segregated) SolventCheck->BinNonHalo MeOH, EtOAc Warning CRITICAL: NO ACIDS (pH < 4) Risk of Gas Evolution BinHalo->Warning BinNonHalo->Warning

Figure 1: Decision logic for segregating Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate waste streams.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] If you cannot complete a step (e.g., the label doesn't match the container type), STOP and re-evaluate.

Phase 1: Preparation & Packaging
  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

    • Liquids: Use an approved safety carboy (HDPE or coated glass).[1]

  • Verify Compatibility:

    • Ensure the receiving container is free of oxidizers (e.g., nitric acid residues) and strong acids.[10]

  • Transfer:

    • Transfer waste inside a chemical fume hood.[9]

    • Self-Validation: If dust is generated, your transfer method is too aggressive. Use a powder funnel.

Phase 2: Labeling (Critical for Incineration)

The disposal facility must know this compound contains Chlorine . Halogenated compounds require specific incineration temperatures (>1100°C) and scrubbers to neutralize HCl gas emissions.[1]

  • Label Content Requirements:

    • Chemical Name: Write out fully: "Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate". Do not use abbreviations like 'Boc-Cl-Py'.

    • Constituents: Explicitly list "Organic Halogen" or "Chlorine" if the waste manifest allows.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][7]

Phase 3: Storage & Hand-off
  • Satellite Accumulation Area (SAA): Store in a cool, dry area away from heat sources.

  • Cap Inspection: Ensure the cap is tightly sealed but not cross-threaded.

  • Manifesting: When requesting pickup, declare the waste profile as "Non-RCRA Regulated Hazardous Waste (Solid), Organic, Halogenated."

    • Note: While not a specific P or U listed waste, it fails the "Toxic" characteristic under general EHS prudence due to the chloropyridine moiety.

Part 4: Emergency Procedures (Spill Management)

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is active.

  • PPE Upgrade: Double nitrile gloves, safety goggles, and an N95 respirator (if outside the hood).

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a paper towel dampened with isopropyl alcohol (to prevent dust).

    • Scoop material into a disposal jar.

  • Wet Cleanup:

    • Wipe the area with soap and water.[5]

    • Do not use Bleach: Bleach (hypochlorite) can react with amine derivatives.[1]

  • Disposal of Debris: All contaminated towels/gloves go into the Solid Hazardous Waste bin, not the trash.

Part 5: Regulatory Context & Compliance

  • EPA/RCRA Status: This specific CAS is not currently listed on the EPA P-list (acutely hazardous) or U-list (toxic).[1] However, it must be managed as hazardous waste based on generator knowledge of its toxicity and halogen content (40 CFR § 262.11).

  • Halogenated Solvent Rule: If dissolved in halogenated solvents (DCM), the entire mixture is regulated under F-listed waste codes (F001/F002).[1]

  • Incineration Standard: The presence of the chloropyridine ring mandates incineration at facilities permitted for halogenated organics to prevent dioxin formation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11][12][13] National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[7][14] [Link][1][2]

  • PubChem. (2024).[1] Compound Summary: Tert-butyl (6-chloropyridin-3-yl)carbamate (CAS 171178-45-3).[1][2] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

[1] Executive Summary & Risk Profile Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a sophisticated pharmaceutical intermediate, structurally related to Dasotraline and other serotonin-norepinephrine-dopamin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a sophisticated pharmaceutical intermediate, structurally related to Dasotraline and other serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[1]

As a researcher, you must treat this compound not merely as a chemical reagent, but as a Potent Pharmacologically Active Substance (PPAS) .[1] While specific toxicological data (LD50) for this exact intermediate is often proprietary or limited, the Structure-Activity Relationship (SAR) dictates a conservative safety approach (Occupational Exposure Band 3 or 4).[1]

Technical Hazard Analysis (SAR-Based)[1]
  • Chloropyridine Moiety: Associated with skin/eye irritation and potential aquatic toxicity.[2] Halogenated pyridines can be sensitizers [1].

  • Boc-Carbamate/Cyclobutyl Scaffold: High lipophilicity.[1] This facilitates dermal absorption and blood-brain barrier penetration if the protecting group is cleaved or metabolically processed.[1]

  • Physical State Hazards: Typically a white to off-white powder.[1] The primary vector of exposure is inhalation of fugitive dust during weighing and dermal absorption during solubilization.

Personal Protective Equipment (PPE) Matrix

This protocol uses Control Banding logic. Standard laboratory PPE is insufficient for the solid-phase handling of this intermediate due to its potential biological activity.[1]

Table 1: PPE Requirements by Operational State[1]
Protection ZoneSolid Phase Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Emergency/Spill (>1g)
Respiratory P100/N100 Respirator or PAPR.[1] (Surgical masks offer NO protection against bioactive dusts)Standard Lab Ventilation (Fume Hood).[1]Full-face Elastomeric Respirator with P100/Organic Vapor cartridges.[1]
Dermal (Hands) Double Gloving Required: 1. Inner: Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile (8 mil) or Neoprene.[1]Double Gloving: Standard Nitrile (4 mil) is sufficient if changed immediately upon splash.[1]Laminate Film (Silver Shield) gloves under Nitrile outer gloves.[1]
Dermal (Body) Tyvek® Lab Coat (Disposable) with elastic cuffs.[1] Closed-toe chemical resistant shoes.[1]Standard Cotton Lab Coat (Laundered professionally, never at home).Tychem® Suit (Level B protection) for large spills.[1]
Ocular Safety Goggles (Indirect Vent).[1] Glasses allow dust entry from sides.Safety Glasses with Side Shields.Safety Goggles + Face Shield.

Engineering Controls & Visualization

The hierarchy of controls prioritizes containment over PPE.

Diagram 1: PPE & Containment Decision Logic

This logic gate ensures you select the correct containment level based on the physical state and quantity of the compound.

PPE_Decision_Tree Start Start: Handling Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate State Physical State? Start->State Solid Solid / Powder State->Solid Dust Hazard Liquid Solution / Oil State->Liquid Splash Hazard Qty_Solid Quantity > 10mg? Solid->Qty_Solid Med_Risk MED RISK: Dermal Absorption Standard Fume Hood PPE: Safety Glasses + Double Nitrile Liquid->Med_Risk High_Risk HIGH RISK: Inhalation Use Static-Dissipative Weighing Hood PPE: P100 + Double Nitrile + Tyvek Qty_Solid->High_Risk Yes Qty_Solid->Med_Risk No (Closed Vial)

Caption: Decision tree for selecting containment and PPE based on physical state and quantity.

Operational Protocols (SOP)

Phase A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs here due to static charge on the Boc-protected solid.[1]

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. Boc-carbamates are notoriously static-prone and will "jump" off spatulas.[1]

  • Containment: Perform all weighing inside a Powder Containment Hood or a Fume Hood with a sash height <10 inches.

  • Technique:

    • Place a chemically resistant absorbent pad (benchkote) in the hood.[1]

    • Tare the vial inside the hood. Do not move open containers across the lab.

    • Wet Transfer: If possible, dissolve the solid directly in the weighing vial before transferring to the reaction vessel. This eliminates dust generation during the transfer step.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Chloropyridines are generally stable, but the Boc group is acid-sensitive.[1] Avoid strong acids (TFA, HCl) unless deprotection is the intended step [2].[1]

  • Temperature: Ensure the system is under inert atmosphere (Nitrogen/Argon) if heating is required, to prevent oxidative degradation which could release chlorinated byproducts.

Phase C: Waste Disposal & Deactivation

Never dispose of this compound down the drain. It is a halogenated organic likely to persist in aquatic environments.

Diagram 2: Waste Lifecycle Management

Follow this flow to prevent environmental contamination and regulatory violation.

Waste_Lifecycle Source Reaction Waste / Contaminated PPE Segregation Segregate: Halogenated Organics Source->Segregation Labeling Label: 'Contains Chloropyridine' 'Toxic' Segregation->Labeling Disposal Disposal Method: High-Temp Incineration Labeling->Disposal

Caption: Mandatory segregation and disposal workflow for halogenated pharmaceutical intermediates.

Emergency Response

Accidental Release (Spill > 100mg)[1]
  • Evacuate: Clear the immediate area. Allow dust to settle for 10 minutes.

  • Don PPE: Wear the Full-face Elastomeric Respirator and Tyvek suit.

  • Neutralize/Clean:

    • Do NOT dry sweep. This aerosolizes the potent dust.

    • Cover the spill with wet paper towels (soaked in water or ethanol) to dampen the powder.

    • Scoop the wet material into a wide-mouth hazardous waste jar.[1]

    • Clean the surface with a soap/water solution followed by an ethanol wipe.

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[3] The chloropyridine ring is a known irritant; seek medical attention to rule out corneal damage [3].

  • Skin Contact: Wash with soap and water.[2][4][5] Do not use ethanol on skin, as it may enhance the absorption of the lipophilic Boc-compound.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7330593, tert-butyl N-(6-chloro-3-pyridinyl)carbamate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine Guidelines and Permissible Exposure Limits. Retrieved from [Link][1][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
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